molecular formula C32H28BF2N7O B1192283 BDP 581/591 tetrazine

BDP 581/591 tetrazine

Cat. No.: B1192283
M. Wt: 575.43
InChI Key: DTJWMDOYHYWUBR-QJQFWQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 581/591 is a borondipyrromethene dye with red emission. The dye exhibits high emission quantum yield and molar extinction coefficient, relatively long fluorescence lifetime and two-photon cross section. Additionally, it can be used as an intracellular ROS sensor. This tetrazine derivative allows to conjugate the fluorophore with various strained dienophiles like trans-cyclooctenes in a fast reaction called TCO-ligation.

Properties

Molecular Formula

C32H28BF2N7O

Molecular Weight

575.43

IUPAC Name

5-fluoro-3-(3-((4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium fluoride

InChI

InChI=1S/C32H27BFN7O.FH/c1-23-36-38-32(39-37-23)26-13-11-25(12-14-26)22-35-31(42)20-19-28-16-18-30-21-29-17-15-27(40(29)33(34)41(28)30)10-6-5-9-24-7-3-2-4-8-24;/h2-18,21H,19-20,22H2,1H3;1H/b9-5+,10-6+;

InChI Key

DTJWMDOYHYWUBR-QJQFWQJTSA-N

SMILES

O=C(NCC1=CC=C(C2=NN=C(C)N=N2)C=C1)CCC3=[N+]4C(C=C3)=CC5=CC=C(/C=C/C=C/C6=CC=CC=C6)N5B4F.[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Foundational & Exploratory

BDP 581/591 tetrazine excitation and emission spectra

Author: BenchChem Technical Support Team. Date: February 2026

<_ 2_0_1_3_7_9_0_8_3>## A Comprehensive Technical Guide to BDP 581/591 Tetrazine for Advanced Bioorthogonal Imaging

For researchers, scientists, and drug development professionals at the forefront of biological inquiry, the ability to visualize molecular processes within living systems is paramount. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a powerful tool for specific and efficient biomolecular labeling. This guide provides an in-depth technical examination of this compound, a state-of-the-art fluorescent probe, focusing on its spectral characteristics, photophysical properties, and practical application in advanced imaging modalities.

The IEDDA Reaction: A Chemist's Gift to Biology

The IEDDA reaction is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high degree of specificity.[1][2] This reaction involves the cycloaddition of an electron-deficient tetrazine with an electron-rich strained alkene, such as trans-cyclooctene (TCO).[] The result is a stable covalent bond formed rapidly under physiological conditions without interfering with native cellular processes.[2][] This remarkable efficiency and selectivity make the IEDDA reaction an ideal strategy for attaching fluorescent probes to target biomolecules in complex biological environments.[1][4]

Diagram 1: The Bioorthogonal IEDDA Ligation

G Excitation Excitation Emission Emission 575 575 585 585 575->585 575->585 600 600 585->600 594 594 594 nm 585->594 625 625 600->625 650 650 625->650 610 610 594->610 610->625

Caption: Excitation and emission maxima for this compound.

Experimental Protocols for Cellular Labeling

The following protocols provide a robust starting point for utilizing this compound in live-cell imaging experiments. It is crucial to note that optimal conditions may vary depending on the specific cell line, the nature of the target biomolecule, and the imaging instrumentation.

General Guidelines:
  • Reagent Preparation: this compound is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution. [5]* Working Concentration: A final concentration of 1-10 µM in cell culture medium is generally effective. Titration is recommended to determine the optimal concentration for your specific application.

  • Incubation: Incubation times can range from 30 minutes to a few hours, depending on the reaction kinetics and the abundance of the target. [5][6]* Washing: Thorough washing with phosphate-buffered saline (PBS) or fresh medium is essential to remove unbound probe and reduce background fluorescence. [5][6]

Live-Cell Imaging Workflow:

Diagram 3: Step-by-Step Live-Cell Imaging Protocol

G A 1. Cell Seeding & Culture B 2. Introduction of TCO-modified Substrate A->B C 3. Incubation with this compound B->C D 4. Wash to Remove Unbound Probe C->D E 5. Fluorescence Microscopy D->E

Caption: A generalized workflow for live-cell labeling and imaging.

Detailed Methodology:

  • Cell Culture: Plate cells on a suitable imaging-quality dish or slide and allow them to adhere.

  • Target Modification: Introduce the TCO-modified molecule of interest. This can be achieved through metabolic labeling with a TCO-containing amino acid or sugar, or through genetic encoding of a TCO-modified protein.

  • Labeling: Prepare the this compound working solution in pre-warmed, serum-free medium and add it to the cells. Incubate at 37°C in a CO₂ incubator.

  • Washing: Gently aspirate the labeling solution and wash the cells 2-3 times with warm PBS or medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for the BDP 581/591 fluorophore (e.g., a Texas Red filter set). [7]

Advanced Applications and Considerations

The exceptional brightness and photostability of this compound make it suitable for a range of advanced imaging techniques, including single-molecule tracking and super-resolution microscopy. Furthermore, its distinct spectral properties allow for multiplexed imaging in combination with other fluorophores emitting in the green or far-red spectral regions.

It is important to be mindful of potential phototoxicity, especially in live-cell imaging. Use the lowest possible laser power and exposure times to minimize cell stress and obtain high-quality, artifact-free images.

Conclusion

This compound stands out as a premier fluorescent probe for bioorthogonal labeling. Its combination of the highly efficient IEDDA reaction chemistry with the superior photophysical properties of the BODIPY dye platform provides researchers with a powerful tool to visualize and quantify biological processes with high specificity and sensitivity. By following the guidelines and protocols outlined in this guide, scientists and drug development professionals can effectively integrate this advanced reagent into their research to drive new discoveries.

References

  • Antibodies.com. (n.d.). BDP 581/591 NHS ester (A270075). Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (2023, May 19). Lipid Peroxidation Probe -BDP 581/591 C11-. Retrieved from [Link]

  • Betts, M. J., et al. (2018). Tetrazine-mediated bioorthogonal prodrug–prodrug activation. Chemical Science, 9(33), 6845-6849.
  • Glembockyte, V., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. Biophysics Reviews, 4(1), 011302.
  • Carlson, J. C. T., et al. (2013). BODIPY–Tetrazine Derivatives as Superbright Bioorthogonal Turn‐on Probes.
  • Wu, H., et al. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1079-1089.
  • Tsvetkov, V., et al. (2023). Protocol for detection of ferroptosis in cultured cells. STAR Protocols, 4(3), 102477.
  • Zhang, Y., et al. (2020).
  • Vrabel, M., et al. (2017). Mechanism-Based Fluorogenic trans-Cyclooctene-Tetrazine Cycloaddition.
  • Gutierrez, R. J. (2018). SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES.
  • Lorson, T., et al. (2018). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 9(35), 4443-4453.

Sources

Technical Guide: BDP 581/591 Tetrazine Fluorescence & Quantum Yield

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the fluorescence quantum yield properties, photophysical mechanisms, and validation protocols for BDP 581/591 Tetrazine . It is designed for researchers utilizing bioorthogonal chemistry (specifically IEDDA) for high-contrast live-cell imaging and flow cytometry.

Executive Summary

This compound is a fluorogenic probe engineered for the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1] Unlike constitutively fluorescent dyes, this probe utilizes the tetrazine moiety as a fluorescence quencher, which is disabled upon reaction with strained alkenes (e.g., trans-cyclooctene, TCO).

  • Core Utility: "Turn-on" fluorogenic labeling (Wash-free imaging).

  • Max Quantum Yield (

    
    ):  ~0.83 (Post-reaction/Parent dye).
    
  • Excitation/Emission: 585 nm / 594 nm (Red/Orange).

  • Key Mechanism: Photoinduced Electron Transfer (PET) quenching relieved by dihydropyridazine formation.

Photophysical Properties & Mechanism[2][3][4]

Spectral Characteristics

BDP 581/591 is a Boron-Dipyrromethene (BODIPY) derivative.[][3] Its hydrophobic core confers high photostability and brightness, but its utility hinges on the modulation of its quantum yield.

PropertyValueNotes
Excitation Max (

)
585 nmCompatible with 561 nm or 594 nm lasers.
Emission Max (

)
594 nmNarrow emission bandwidth (~30 nm FWHM).
Extinction Coeff.[1][3][4] (

)
104,000 M⁻¹cm⁻¹High absorptivity allows low-concentration use.

(Post-Click)
0.83 High efficiency in organic solvents/lipids.

(Pre-Click)
< 0.05 (Est.)Quenched state; varies by solvent polarity.
Stokes Shift ~9 nmSmall Stokes shift characteristic of BODIPY dyes.
The Fluorogenic "Switch" Mechanism

The tetrazine group acts as an electron acceptor.[5] In the unreacted state, the excited BODIPY fluorophore transfers an electron to the tetrazine (PET mechanism) or undergoes energy transfer (FRET), returning to the ground state non-radiatively.

Upon reaction with TCO, the tetrazine ring converts to a 4,5-dihydropyridazine . This new structure has a higher LUMO energy, blocking electron transfer. The quenching pathway is eliminated, restoring the radiative decay (fluorescence).[6]

IEDDA_Mechanism Substrate BDP-Tetrazine (Quenched / Off) Intermediate Diels-Alder Adduct Substrate->Intermediate + TCO k ~10⁴ M⁻¹s⁻¹ TCO TCO (Trigger) TCO->Intermediate Product BDP-Dihydropyridazine (Fluorescent / On) Intermediate->Product Retro-Diels-Alder (-N₂) N2 N₂ Gas Intermediate->N2

Figure 1: The IEDDA reaction pathway. The tetrazine acts as a fluorescence sink until it reacts with TCO to release Nitrogen and form the fluorescent pyridazine derivative.

Experimental Protocol: Measuring Quantum Yield

To validate the probe's performance, you must measure the quantum yield (


) relative to a standard.[7] Do not rely on vendor specs alone, as solvent polarity affects PET efficiency.
Materials
  • Test Sample: this compound + TCO (reacted to completion).

  • Reference Standard: Rhodamine 101 (

    
     in Ethanol) or Cresyl Violet (
    
    
    
    in Methanol).
  • Solvent: Ethanol or Methanol (Spectroscopic grade).

  • Equipment: UV-Vis Spectrophotometer, Fluorometer.

Step-by-Step Methodology

Step 1: Preparation of "On" State

  • Prepare a 10 µM stock of this compound in DMSO.

  • Add 10 equivalents of TCO to ensure 100% conversion to the dihydropyridazine product. Incubate for 15 mins at RT.

Step 2: Absorbance Balancing

  • Prepare 4 dilutions of the Reacted Probe and 4 dilutions of the Reference Standard.

  • Critical Rule: The Absorbance (Optical Density) at the excitation wavelength (

    
     nm or similar) must be below 0.1  (ideally 0.02–0.08) to avoid inner-filter effects.
    

Step 3: Fluorescence Integration

  • Excite all samples at the exact same wavelength.

  • Record emission spectra (e.g., 560–700 nm).

  • Integrate the total area under the emission curve (

    
    ).
    

Step 4: Calculation Use the comparative quantum yield equation:



  • 
    : Slope of the line plotted as Integrated Fluorescence (y) vs. Absorbance (x).
    
  • 
    : Refractive index of the solvent.
    

QY_Workflow Start Start: BDP-Tetrazine Stock React React with excess TCO (Ensure 100% Conversion) Start->React Dilute Prepare Dilution Series (Abs < 0.1 OD) React->Dilute Measure Measure Absorbance & Integrate Fluorescence Dilute->Measure Plot Plot Linear Regression: Area vs. Absorbance Measure->Plot Calc Calculate QY using Slope Ratios Plot->Calc

Figure 2: Workflow for determining the absolute quantum yield of the reacted probe.

Applications & Troubleshooting

Intracellular Labeling (Pulse-Chase)

BDP 581/591 is highly hydrophobic. It permeates membranes easily but can aggregate.

  • Protocol: Pulse cells with TCO-modified metabolic precursor (e.g., TCO-Sugar)

    
     Wash 
    
    
    
    Incubate with this compound (100 nM–1 µM) for 10–30 mins.
  • Advantage: The "Turn-on" property minimizes background, often eliminating the need for post-staining wash steps.

Troubleshooting Low Signal
IssueProbable CauseCorrective Action
Low Turn-On Ratio Incomplete QuenchingCheck solvent polarity; PET is less efficient in non-polar solvents.
High Background Non-specific bindingBDP is hydrophobic; add BSA (1%) to wash buffers or use sulfonated variants.
No Signal TCO InstabilityTCO can isomerize to cis-cyclooctene (unreactive) in presence of thiols/copper. Use fresh TCO.

References

  • BroadPharm. this compound Product Specifications. Retrieved from

  • Lumiprobe. this compound: Spectral Properties and Protocols. Retrieved from

  • Vázquez, A., et al. (2017).Bioorthogonal Chemistry: Tetrazine-TCO Ligation. Chemical Reviews. (General grounding on IEDDA kinetics).
  • Karpenko, I. A., et al. (2015). Fluorogenic Tetrazine Probes. Journal of the American Chemical Society. (Mechanism of Tetrazine quenching).[6]

Sources

molecular structure of BDP 581/591 tetrazine fluorophore

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure & Application of BDP 581/591 Tetrazine Fluorophore Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound represents a high-performance class of fluorogenic probes designed for bioorthogonal chemistry, specifically the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[][2] Unlike conventional "always-on" fluorophores, this molecule leverages the intrinsic quenching properties of the tetrazine moiety to minimize background signal, activating its fluorescence only upon specific covalent ligation with a strained alkene (e.g., trans-cyclooctene, TCO). This guide dissects the molecular architecture, photophysical mechanisms, and validated protocols for deploying BDP 581/591 in high-fidelity live-cell imaging and proteomic profiling.

Molecular Architecture & Photophysics

The Core Scaffold: Boron-Dipyrromethene (BODIPY)

The structural foundation of BDP 581/591 is the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) core. This rigid, planar tricyclic system confers exceptional photostability and high quantum yield by minimizing non-radiative decay pathways associated with molecular rotation.

  • Spectral Tuning (The "581/591" Shift): Standard BODIPY dyes emit in the green (~503 nm). To achieve the bathochromic shift to an excitation maximum of 581-585 nm and emission at 591-594 nm , the core is chemically modified with extended conjugation systems. This is typically achieved through the addition of styryl groups or specific heteroaryl substituents at the 3,5-positions of the pyrrole rings, lowering the HOMO-LUMO gap.

  • The Tetrazine "Trigger": A 1,2,4,5-tetrazine moiety is covalently tethered to the BODIPY core. This group serves a dual function:

    • Bioorthogonal Handle: It reacts ultra-fast with strained dienophiles (TCO).[]

    • Fluorescence Quencher: Through Photoinduced Electron Transfer (PET) or Forster Resonance Energy Transfer (FRET), the tetrazine ring quenches the excited state of the BODIPY fluorophore.

Quantitative Photophysical Data

The following parameters define the probe's performance in physiological buffer (pH 7.4).

ParameterValueNotes
Excitation Max (

)
581–585 nmCompatible with 561 nm laser lines (RFP/TRITC filters)
Emission Max (

)
591–594 nmDeep red / Orange emission
Extinction Coefficient (

)
~104,000 M⁻¹cm⁻¹High absorptivity allows for lower probe concentrations
Quantum Yield (

)
0.83 (Post-Reaction)High brightness; pre-reaction QY is significantly lower (quenched)
Solubility DMSO, DMF, DCMHydrophobic; requires organic co-solvent for stock prep
Molecular Weight ~575.42 DaFormula: C₃₂H₂₈BF₂N₇O

Mechanism of Action: The IEDDA Reaction

The utility of BDP 581/591 relies on the Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.[3] This "click" reaction is catalyst-free, irreversible, and bioorthogonal (inert to native biological functionalities).

Reaction Pathway
  • Ligation: The electron-deficient tetrazine (diene) reacts with an electron-rich strained alkene (dienophile), typically Trans-cyclooctene (TCO).[][2]

  • Retro-Diels-Alder: The initial bicyclic intermediate spontaneously releases nitrogen gas (

    
    ).
    
  • Tautomerization: The resulting 4,5-dihydropyridazine tautomerizes to a 1,4-dihydropyridazine (or oxidizes to a pyridazine), which lacks the low-lying electronic states required to quench the BODIPY core.

  • Signal Activation: The PET pathway is disrupted, restoring the high quantum yield of the BODIPY fluorophore.

Mechanistic Diagram

IEDDA_Mechanism Tetrazine Tetrazine-BODIPY (Quenched State) Intermediate Bicyclic Intermediate Tetrazine->Intermediate IEDDA Cycloaddition TCO Trans-Cyclooctene (Target Tag) TCO->Intermediate N2 N₂ Gas (Byproduct) Intermediate->N2 Product Pyridazine-BODIPY (Fluorescent State) Intermediate->Product Retro-Diels-Alder

Caption: The IEDDA reaction pathway converting the quenched Tetrazine-BODIPY into the fluorescent Pyridazine-BODIPY conjugate.[4]

Experimental Protocol: Live-Cell Labeling

This protocol describes the labeling of intracellular proteins genetically encoded with a non-canonical amino acid (ncAA) bearing a TCO handle, or proteins targeted by TCO-modified antibodies.

Reagent Preparation
  • Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1–5 mM . Store at -20°C, protected from light and moisture.

  • Working Solution: Dilute the stock into warm cell culture media (phenol-red free preferred) or HBSS to a final concentration of 100 nM – 1 µM .

Labeling Workflow
  • Target Expression: Cultivate cells expressing the TCO-tagged protein of interest (POI).

  • Wash Step: Briefly wash cells 1x with warm PBS to remove excess serum proteins (optional but recommended).

  • Incubation (The Click Reaction):

    • Add the Working Solution to the cells.

    • Incubate for 15–60 minutes at 37°C.

    • Note: The reaction kinetics with TCO are extremely fast (

      
      ), often permitting shorter incubation times compared to azide-alkyne click chemistry.
      
  • Wash Step (Critical for Contrast):

    • Aspirate the labeling medium.

    • Wash 2x with warm media or HBSS.

    • Insight: While the probe is fluorogenic, washing removes unreacted probe that may contribute to non-specific background via hydrophobic accumulation in membranes.

  • Imaging:

    • Transfer to a live-cell imaging chamber.

    • Excite at 561 nm ; Collect emission at 580–610 nm .

Workflow Diagram

Labeling_Workflow Step1 Step 1: Target Prep (TCO-modified POI) Step2 Step 2: Probe Addition (1 µM this compound) Step1->Step2 Step3 Step 3: Incubation (15-60 min @ 37°C) Step2->Step3 IEDDA Reaction Step4 Step 4: Wash (2x HBSS/Media) Step3->Step4 Remove Unreacted Probe Step5 Step 5: Imaging (Ex 561nm / Em 594nm) Step4->Step5

Caption: Step-by-step workflow for live-cell bioorthogonal labeling using this compound.

Troubleshooting & Optimization

  • High Background: BDP dyes are hydrophobic.[5] If punctate background signal appears (lipid droplet accumulation), reduce probe concentration to <500 nM and include a bovine serum albumin (BSA) wash step (1% BSA in PBS) to scavenge excess dye.

  • Low Signal: Ensure the TCO handle is accessible. Steric hindrance can significantly reduce the IEDDA reaction rate. Use a longer linker on the TCO moiety if possible.

  • Solubility Issues: Do not store diluted working solutions. The probe may precipitate in aqueous buffers over time. Always prepare fresh from the DMSO stock.

References

  • Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Communications Biology. Retrieved from [Link]

  • Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry. Accounts of Chemical Research. Retrieved from [Link]

  • Antibodies.com. (n.d.).[5] BDP 581/591 NHS ester Datasheet. Retrieved from [Link][6]

Sources

A Technical Guide to the Molar Extinction Coefficient of BDP 581/591 Tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of BDP 581/591 Tetrazine in Bioorthogonal Chemistry

The field of bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. At the forefront of this innovation are click chemistry reactions, particularly the inverse-electron-demand Diels-Alder cycloaddition between tetrazines and strained dienophiles. This compound is a key reagent in this domain, merging the bright and photostable nature of the Boron-Dipyrromethene (BODIPY) core with the highly specific and rapid reactivity of a tetrazine moiety[1][2].

This molecule is engineered for precision. The BDP 581/591 fluorophore provides a strong signal in the orange-red region of the spectrum, a spectral window often preferred for its reduced cellular autofluorescence. The tetrazine group enables its covalent attachment to target biomolecules pre-functionalized with a trans-cyclooctene (TCO) or other strained alkene, facilitating real-time imaging and quantification in live cells[2][].

However, to move from qualitative observation to quantitative measurement, a thorough understanding of the fluorophore's photophysical properties is essential. Central to this is the molar extinction coefficient (ε) , also known as molar absorptivity. This intrinsic property dictates how strongly a substance absorbs light at a given wavelength and is the cornerstone for accurately determining the concentration of the dye and, subsequently, the degree of labeling on a target biomolecule. This guide provides a comprehensive overview of the molar extinction coefficient of this compound, its experimental determination, and its practical application in a research setting.

Core Photophysical Properties of this compound

The BDP 581/591 core is renowned for its sharp absorption and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH[][][5]. While conjugation to a tetrazine moiety enables its bioorthogonal reactivity, the core photophysical properties are largely governed by the BODIPY structure. The tetrazine functionalization has a minimal effect on the spectral characteristics of the parent dye.

The key quantitative parameters for this compound are summarized below. It is crucial to recognize that these values, particularly the molar extinction coefficient, are solvent-dependent. The data presented here are consistent across multiple suppliers for the BDP 581/591 core and its derivatives.

Table 1: Key Photophysical Properties of this compound

ParameterValueNotes
Molar Extinction Coefficient (ε) 104,000 L·mol⁻¹·cm⁻¹ At absorption maximum (585 nm). Value is consistent for the parent dye and its azide, NHS ester, and tetrazine derivatives[1][2][6][7][8].
Max. Excitation Wavelength (λabs) 585 nm-
Max. Emission Wavelength (λem) 594 nm-
Fluorescence Quantum Yield (Φ) 0.83A high value, indicating efficient conversion of absorbed photons to emitted fluorescence[1][2][6][7][9].
Recommended Solvents DMF, DMSO, DichloromethaneThe dye is well soluble in these organic solvents[1][2]. Spectroscopic measurements should be performed in a solvent that ensures complete dissolution.

Experimental Determination of the Molar Extinction Coefficient (ε)

While supplier datasheets provide a reliable value for ε, experimental verification is a hallmark of rigorous science. The determination of the molar extinction coefficient is grounded in the Beer-Lambert Law, which describes the linear relationship between absorbance, concentration, and path length.

The Beer-Lambert Law: A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

  • c is the molar concentration of the substance (mol·L⁻¹)

  • l is the path length of the light through the sample (typically 1 cm for a standard cuvette)[10][11][12].

The following protocol outlines a self-validating system for accurately determining ε.

Detailed Experimental Protocol

Objective: To determine the molar extinction coefficient of this compound by generating a standard curve of absorbance versus concentration.

Materials:

  • This compound (Molecular Weight: ~575.4 g/mol )[1][2]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • UV-Vis Spectrophotometer

  • Quartz or appropriate plastic cuvettes with a 1 cm pathlength

Methodology:

  • Preparation of a Concentrated Stock Solution (~1 mM):

    • Causality: Starting with a concentrated stock minimizes weighing errors and allows for accurate serial dilutions.

    • Accurately weigh approximately 1 mg of this compound using an analytical balance. Record the exact mass.

    • Dissolve the solid in the chosen solvent (e.g., DMF) to a final volume of 1.00 mL in a volumetric flask. Ensure complete dissolution.

    • Calculate the precise molar concentration of this stock solution.

      • Example Calculation: If 1.15 mg was weighed: (0.00115 g) / (575.4 g/mol ) = 2.0 x 10⁻⁶ mol (2.0 x 10⁻⁶ mol) / (0.001 L) = 2.0 mM

  • Preparation of Serial Dilutions:

    • Causality: A series of dilutions is necessary to generate a standard curve and ensure that absorbance measurements fall within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0 A.U.).

    • Perform a series of precise serial dilutions from the stock solution to create at least five different concentrations. For a dye with a high ε, these concentrations will be in the low micromolar (µM) range.

    • Example Dilution Series: Dilute the 2.0 mM stock to create solutions of 10 µM, 8 µM, 6 µM, 4 µM, and 2 µM.

  • Spectrophotometric Measurement:

    • Causality: Measuring the full absorbance spectrum identifies the exact wavelength of maximum absorbance (λmax), which is critical for sensitivity and adherence to the Beer-Lambert Law.

    • Set the spectrophotometer to scan a wavelength range (e.g., 400 nm to 700 nm).

    • Use a cuvette containing only the solvent (e.g., DMF) to blank the instrument.

    • Measure the absorbance spectrum for each of the prepared dilutions.

    • Identify the λmax from the spectra (expected to be ~585 nm) and record the absorbance value at this wavelength for each concentration[1][2].

  • Data Analysis and Calculation of ε:

    • Causality: Plotting absorbance vs. concentration provides a visual and statistical validation of the data's linearity. The slope of this line directly yields the molar extinction coefficient.

    • Plot the recorded absorbance values (A) at λmax on the y-axis against the corresponding molar concentrations (c) on the x-axis.

    • Perform a linear regression analysis on the data points. The plot should be highly linear (R² > 0.99).

    • According to the Beer-Lambert Law (A = εcl), when the path length (l) is 1 cm, the slope of the best-fit line is equal to the molar extinction coefficient (ε)[13][14].

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the molar extinction coefficient.

G cluster_prep Step 1: Solution Preparation cluster_measure Step 2: Measurement cluster_analysis Step 3: Data Analysis weigh Weigh this compound stock Prepare Concentrated Stock Solution (~1 mM) weigh->stock dilute Perform Serial Dilutions (2-10 µM) stock->dilute blank Blank Spectrophotometer with Solvent dilute->blank measure Measure Absorbance Spectra of Dilutions blank->measure plot Plot Absorbance (at λmax) vs. Concentration measure->plot regress Perform Linear Regression (y = mx + b) plot->regress calc Calculate ε from Slope (Slope = ε) regress->calc

Caption: Workflow for the experimental determination of the molar extinction coefficient (ε).

Practical Applications of the Molar Extinction Coefficient

An accurate value for ε is not merely an academic exercise; it is fundamental to quantitative biological research.

Accurate Concentration Determination

For any experiment, knowing the precise concentration of the this compound stock solution is paramount. Once ε is known, the concentration of any solution can be quickly and accurately determined by measuring its absorbance at λmax and rearranging the Beer-Lambert Law:

c = A / (εl)

This is far more accurate than relying solely on the mass of the solute, which can be affected by purity and residual solvent.

Calculating the Degree of Labeling (DOL)

In bioconjugation, a critical parameter is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule (e.g., an antibody). The DOL is calculated using absorbance measurements of both the protein (typically at 280 nm) and the dye (at its λmax, ~585 nm).

The calculation requires a correction factor (CF) to account for the dye's absorbance at 280 nm. For BDP 581/591, this is CF₂₈₀ = 0.04[1][6][7].

The formula to calculate the protein concentration, corrected for the dye's contribution at 280 nm, is:

Protein Conc. (M) = [A₂₈₀ – (A₅₈₅ × CF₂₈₀)] / ε_protein

The concentration of the dye is calculated as:

Dye Conc. (M) = A₅₈₅ / ε_dye

The DOL is then the simple ratio:

DOL = Dye Conc. (M) / Protein Conc. (M)

Without an accurate ε for the dye, the calculated DOL would be incorrect, leading to flawed interpretations of downstream experiments, such as fluorescence imaging or flow cytometry.

Conclusion

This compound is a powerful tool for bioorthogonal labeling and imaging. Its utility is maximized when its photophysical properties are well-understood and correctly applied. The molar extinction coefficient (ε = 104,000 L·mol⁻¹·cm⁻¹) is the most critical parameter for any quantitative application of this dye. By understanding its theoretical basis in the Beer-Lambert Law and employing rigorous experimental protocols for its verification, researchers can ensure the accuracy and reproducibility of their findings, unlocking the full potential of this versatile fluorescent probe in drug development and fundamental biological discovery.

References

  • Title: BDP 581/591 NHS ester (A270075) Source: Antibodies.com URL: [Link]

  • Title: The Beer-Lambert Law Source: Chemistry LibreTexts URL: [Link]

  • Title: A guide to small fluorescent probes for single-molecule biophysics Source: AIP Publishing URL: [Link]

  • Title: How to Measure the Extinction Coefficient of a Fluorescent Protein Source: MtoZ Biolabs URL: [Link]

  • Title: Fluorescent dyes Source: Xi'an Confluore Biological Technology Co., Ltd. URL: [Link]

  • Title: Beer's Law: Determining the Concentration of a Solution Source: Bellevue College URL: [Link]

  • Title: How to calculate the extinction coefficient of a fluorophore? Source: ResearchGate URL: [Link]

Sources

Technical Guide: Solvation and Handling of BDP 581/591 Tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP 581/591 tetrazine is a high-performance, red-emitting fluorophore built on a borondipyrromethene (BODIPY) core.[1] Its primary utility lies in bioorthogonal chemistry, specifically the inverse Electron Demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO). While the BDP core offers exceptional photostability and high quantum yield, its lipophilic nature presents a critical challenge: solubility .

Improper solvation leads to micro-precipitation, non-specific binding, and erroneous concentration calculations. This guide provides a definitive protocol for solubilizing this compound in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide), emphasizing the preservation of the reactive tetrazine moiety against hydrolytic degradation.

Part 1: Physicochemical Profile & Solubility Mechanics

To master the handling of BDP 581/591, one must understand the competition between its core components. The BODIPY scaffold is inherently hydrophobic (lipophilic), driving the molecule to aggregate in aqueous environments. The tetrazine motif is moderately polar but insufficient to solubilize the bulky fluorophore in water alone.

The Solvation Mechanism

For successful dissolution, the solvent must disrupt the crystal lattice of the solid dye. Polar aprotic solvents like DMSO and DMF achieve this by having high dielectric constants and large dipole moments, allowing them to solvate the polar tetrazine head while their organic nature accommodates the lipophilic BDP tail.

Key Spectral Properties:

  • Excitation Max: 585 nm[1][2][3]

  • Emission Max: 594 nm[1][2][3][4]

  • Extinction Coefficient: ~104,000 M⁻¹cm⁻¹[1][2][3][4]

  • Quantum Yield: ~0.83 (increases significantly upon TCO ligation due to relief of tetrazine-induced quenching).

Part 2: DMSO vs. DMF – The Stability Analysis

Choosing between DMSO and DMF is not merely a matter of preference but of experimental context.

Comparative Solvent Analysis
FeatureAnhydrous DMSO (Dimethyl sulfoxide)Anhydrous DMF (Dimethylformamide)
Solubility Power Excellent. Dissolves BDP 581/591 rapidly at >10 mM.Excellent. Comparable solubility to DMSO.[5]
Freezing Point 19°C. Solidifies in refrigerators/freezers. Repeated freeze-thaw cycles can induce moisture uptake.-61°C. Remains liquid at -20°C, facilitating easy aliquoting without thawing.
Hygroscopicity High. Aggressively absorbs atmospheric water, creating a "hydrolytic trap" that degrades tetrazines over time.Moderate. Less hygroscopic than DMSO but still requires desiccation.
Biological Toxicity Low. Generally tolerated by cells at <0.5% v/v.Moderate. Can be toxic; often avoided in live-cell assays if final concentration is high.
Chemical Risk Inert to the fluorophore.Can decompose to amines over time, which may react with NHS esters (if present), though less relevant for pure tetrazine.
The "Hygroscopic Trap" Warning

Tetrazines are susceptible to nucleophilic attack and hydrolysis over extended periods. A common failure mode occurs when researchers store a DMSO stock at -20°C. The DMSO freezes; upon thawing, condensation forms on the cold liquid surface. This water is absorbed into the DMSO, slowly degrading the tetrazine during subsequent storage.

Recommendation:

  • For Short-term/Live Cell: Use Anhydrous DMSO .

  • For Long-term Storage: Use Anhydrous DMF (remains liquid, less freeze-thaw stress) or single-use DMSO aliquots.

Part 3: Optimized Preparation Protocol

This protocol is designed to eliminate "shock precipitation" and ensure accurate molarity.

Materials Required[4][5][6][7][8][9][10][11][12][13]
  • This compound (Solid)

  • Solvent: Anhydrous DMSO or DMF (Grade: ≥99.9%, stored over molecular sieves)

  • Vortex mixer

  • Centrifuge

Workflow Diagram

BDP_Solubility_Workflow Start Lyophilized BDP 581/591 (Solid Vial) Solvent Add Anhydrous Solvent (DMSO or DMF) Start->Solvent Do not weigh solid (Reconstitute full vial) Vortex Vortex & Centrifuge (30s / 10,000g) Solvent->Vortex QC_Check Visual QC: Particulates? Vortex->QC_Check QC_Check->Vortex Cloudy Stock Master Stock Solution (5 - 10 mM) QC_Check->Stock Clear Aliquot Aliquot & Store (-20°C, Dark) Stock->Aliquot Prevent freeze-thaw Dilution Working Solution (Dilute into Buffer) Aliquot->Dilution Immediate use

Caption: Figure 1: Optimized workflow for reconstituting this compound to prevent aggregation and hydrolysis.

Step-by-Step Procedure
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening. This prevents condensation from forming inside the cold vial.

  • Solvent Addition:

    • Do not attempt to weigh <1 mg of dye. The static charge and loss on transfer will ruin accuracy.

    • Instead, add a calculated volume of anhydrous DMSO/DMF directly to the original product vial to achieve a 5 mM to 10 mM stock .

    • Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] * 1,000,000 / Desired Conc (mM).

  • Dissolution: Vortex vigorously for 30 seconds. Centrifuge briefly to collect liquid at the bottom.

    • Checkpoint: Inspect against a light source.[3] The solution should be a clear, deep red/purple liquid with no visible particulates.

  • Aliquoting: Immediately divide the master stock into small aliquots (e.g., 10-20 µL) in light-protective tubes.

  • Storage: Store at -20°C. Desiccate if possible.

Part 4: Reaction Mechanism & Troubleshooting

Understanding the reaction pathway helps in troubleshooting signal issues. This compound is "fluorogenic."[6] The tetrazine group quenches the BODIPY fluorescence via Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PET). Upon reaction with TCO, the tetrazine ring is destroyed, restoring high fluorescence.

iEDDA Signaling Pathway

iEDDA_Mechanism Probe This compound (Quenched State) Intermediate Dihydropyridazine Intermediate Probe->Intermediate + TCO (Fast Kinetics) Target TCO-Tagged Biomolecule Target->Intermediate Product Pyridazine Adduct (Highly Fluorescent) Intermediate->Product Oxidation/Rearrangement Gas N2 Gas Released Intermediate->Gas

Caption: Figure 2: The Inverse Electron Demand Diels-Alder (iEDDA) reaction mechanism restoring BODIPY fluorescence.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation upon dilution "Shock" precipitation due to rapid polarity change.Dilute the stock into an intermediate solvent (e.g., 50% DMSO) before adding to aqueous buffer, or add stock slowly while vortexing the buffer.
Low Signal-to-Noise Hydrolysis of tetrazine (Probe is dead).Check stock age. If stored in DMSO >1 month without desiccation, discard. Verify with a known TCO standard.
High Background Non-specific hydrophobic binding.BDP is lipophilic.[7] Add mild detergents (0.05% Tween-20) or BSA to the wash buffer to reduce sticky background.

References

  • Carlson, J. C., et al. (2013).[6] "The Fastest and the Brightest: A New Design that Intimately Connects Tetrazine to a BODIPY Fluorophore."[8][6] Angewandte Chemie International Edition. Retrieved from [Link]

  • Knall, A. C., et al. (2018). "Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation." Bioconjugate Chemistry. Retrieved from [Link]

Sources

bioorthogonal chemistry reagents BDP 581/591 tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

Title: BDP 581/591 Tetrazine: A Technical Guide to High-Performance Bioorthogonal Labeling

Executive Summary this compound is a high-fidelity, red-emitting fluorophore engineered for bioorthogonal chemistry. It combines the photostability of the borondipyrromethene (BODIPY) core with the ultrafast kinetics of the tetrazine moiety, enabling specific conjugation to trans-cyclooctene (TCO) or cyclopropene-tagged biomolecules via the Inverse Electron Demand Diels-Alder (IEDDA) reaction. Unlike first-generation click reagents (e.g., CuAAC), this system operates catalyst-free in live cells. This guide details the physicochemical properties, mechanistic principles, and validated protocols for deploying this compound in high-content imaging and flow cytometry.

Chemical Architecture & Photophysics

The reagent consists of a BDP 581/591 fluorophore core functionalized with a reactive tetrazine group.[1][2] Its spectral profile is tuned to the "Red/ROX" channel, ensuring compatibility with standard 561 nm or 594 nm laser lines while avoiding overlap with GFP/FITC or DAPI channels.

Table 1: Physicochemical Specifications

PropertyValueNotes
Excitation Max 585 nmOptimal excitation via 561 nm or 594 nm lasers.
Emission Max 594 nmDeep red emission; minimal autofluorescence interference.
Extinction Coeff.[2][3] (

)
~104,000 M⁻¹cm⁻¹High absorptivity leads to bright signal output.
Quantum Yield (QY) 0.83Critical Note: High QY in the reagent form implies this is not a "dark-to-bright" fluorogenic probe.
Solubility DMSO, DMF, DCMHydrophobic; requires organic co-solvent for aqueous buffers.
Cell Permeability HighExcellent for intracellular target labeling.

Technical Insight – The Fluorogenicity Nuance: While many tetrazine probes are described as "fluorogenic" (quenching in the unreacted state via BioTz mechanisms), this compound exhibits a high quantum yield (0.83) even prior to reaction [1, 2]. Consequently, it behaves as an "always-on" fluorophore. Protocols must include wash steps to remove unreacted dye, distinguishing it from specific "no-wash" fluorogenic congeners (e.g., Tetrazine-BODIPY-FL).

The Bioorthogonal Mechanism: IEDDA

The labeling relies on the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[2][] The electron-deficient tetrazine (diene) reacts with a strained dienophile (typically TCO) to form a dihydropyridazine intermediate, which spontaneously oxidizes to a stable pyridazine linkage.

Key Advantages:

  • Kinetics: Second-order rate constants (

    
    ) for Tetrazine-TCO ligation approach 
    
    
    
    , orders of magnitude faster than Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [3].
  • Biocompatibility: No copper catalyst is required, preserving cell viability and preventing metal-induced artifacts.

Figure 1: IEDDA Reaction Pathway

IEDDA_Mechanism Tetrazine Tetrazine-BDP (Reagent) Intermediate Dihydropyridazine (Transient) Tetrazine->Intermediate IEDDA Cycloaddition TCO TCO-Target (Biomolecule) TCO->Intermediate Product Pyridazine-BDP (Stable Conjugate) Intermediate->Product Oxidation/Tautomerization N2 N₂ Gas (Byproduct) Intermediate->N2

Caption: The tetrazine moiety reacts with TCO, releasing nitrogen gas and forming a stable covalent bond.

Validated Experimental Protocol: Live Cell Labeling

This protocol describes a "Two-Step Pre-targeting" workflow. First, the target is functionalized with TCO (e.g., via metabolic labeling or TCO-antibody). Second, the target is visualized using this compound.

Reagents:

  • This compound (10 mM stock in anhydrous DMSO). Store at -20°C, desiccated.

  • Live Cell Imaging Solution (LCIS) or phenol-red free media.

  • Hoechst 33342 (optional nuclear counterstain).

Workflow Diagram

Workflow cluster_0 Step 1: Pre-Targeting cluster_1 Step 2: Click Labeling Step1 Incubate Cells with TCO-modified Precursor (e.g., TCO-Sugar, TCO-Lipid) Wash1 Wash 2x with PBS (Remove unbound TCO) Step1->Wash1 Step2 Incubate with 1-5 µM this compound (15-30 min, 37°C) Wash1->Step2 Wash2 Wash 3x with Media (CRITICAL: Remove background) Step2->Wash2 Imaging Fluorescence Imaging Ex: 561/594 nm | Em: 610 nm BP Wash2->Imaging

Caption: Two-step pre-targeting workflow ensures specificity. The final wash is mandatory due to the dye's high native fluorescence.

Step-by-Step Methodology:

  • Preparation: Dilute the 10 mM DMSO stock to a working concentration of 1–5 µM in pre-warmed media. Note: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

  • Labeling (Click Reaction): Replace the media on TCO-labeled cells with the BDP 581/591 staining solution.

  • Incubation: Incubate for 15–30 minutes at 37°C. The fast kinetics of tetrazine-TCO allow for short incubation times, minimizing non-specific uptake.

  • Wash (Critical): Aspirate the staining solution. Wash cells 3 × 5 minutes with warm LCIS or complete media. This step clears the unreacted "always-on" fluorophore from the cytosol and membrane.

  • Imaging: Image immediately in live-cell compatible buffer.

    • Channel: Texas Red / mCherry / ROX.

    • Laser: 561 nm or 594 nm.

Troubleshooting & Technical Nuances

A. ROS Sensitivity (The "C11" Factor) The BDP 581/591 core contains a butadiene linker that is sensitive to Reactive Oxygen Species (ROS). Upon oxidation, the fluorescence emission can shift from red (~590 nm) to green (~510 nm) [4].

  • Implication: In high-stress conditions or during phototoxic imaging, signal loss in the red channel may occur not due to bleaching, but due to oxidative shift.

  • Mitigation: Use low laser power and minimize exposure time. If green fluorescence appears, it indicates probe oxidation.

B. Solubility & Aggregation BDP 581/591 is hydrophobic.

  • Symptom:[][5] Punctate background spots in the cytoplasm or on the dish surface.

  • Solution: Add Pluronic F-127 (0.02% final) to the staining buffer to aid dispersion. Ensure the DMSO stock is completely thawed and vortexed before dilution.

C. Stability Tetrazines slowly degrade in aqueous media (hydrolysis/reduction).

  • Best Practice: Prepare working solutions immediately before use. Do not store diluted dye.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[6] Journal of the American Chemical Society, 130(41), 13518-13519. [Link]

  • Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters, 453(3), 278-282. [Link]

Sources

Advanced Live-Cell Imaging with Red Fluorogenic Tetrazine Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Red Window" Advantage

In live-cell imaging, the transition from green (GFP/FITC) to red and far-red spectral windows is not merely an aesthetic choice but a rigorous optimization of signal-to-noise ratio (SNR) and cell physiology. Red fluorescent tetrazine dyes represent the convergence of bioorthogonal chemistry and fluorogenic probe design , solving two historical challenges:

  • Phototoxicity & Autofluorescence: Excitation in the red/far-red region (>600 nm) minimizes damage to living cells and bypasses the high autofluorescence of flavins and NAD(P)H found in the blue/green channel.

  • Background Signal: Unlike constitutive fluorophores, fluorogenic tetrazines are optically silent until they react with their specific target. This "turn-on" mechanism enables wash-free imaging, capturing rapid intracellular dynamics that would be lost during traditional washing steps.

This guide details the mechanism, selection, and application of these probes, specifically focusing on Silicon Rhodamine (SiR) and novel "HDye" scaffolds for high-fidelity live-cell microscopy.

The Bioorthogonal Engine: IEDDA & Fluorogenicity[1][2][3]

The core technology relies on the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1] Unlike the copper-catalyzed click reaction (toxic to cells) or the strain-promoted azide-alkyne cycloaddition (slow kinetics), IEDDA is ultrafast (


) and biocompatible.
The "Turn-On" Mechanism

The tetrazine moiety serves a dual role: it is the reactive handle and the fluorescence quencher.[2]

  • Quenching State: In the unreacted probe, the tetrazine ring quenches the fluorophore via Through-Bond Energy Transfer (TBET) or Dexter Electron Exchange . The efficiency depends heavily on the orbital overlap and distance between the tetrazine and the xanthene core.

  • Restoration: Upon reaction with a strained dienophile (e.g., trans-cyclooctene, TCO), the tetrazine ring is converted into a dihydropyrazine derivative. This breaks the electronic conjugation required for quenching, restoring the fluorophore's emissivity.

Mechanism Visualization

IEDDA_Mechanism cluster_mechanism Quenching Mechanism (PET/TBET) Probe Tetrazine-Dye Conjugate (Fluorescence QUENCHED) Complex Transition State (IEDDA Cycloaddition) Probe->Complex Diffusion Target Target Protein-TCO (Strained Dienophile) Target->Complex k2 > 10^4 M-1s-1 Product Dihydropyrazine-Dye (Fluorescence RESTORED) Complex->Product Rearrangement N2 N2 Gas (Byproduct) Complex->N2

Figure 1: The fluorogenic IEDDA reaction pathway. The tetrazine acts as a quencher until the cycloaddition with TCO eliminates the quenching pathway, triggering fluorescence.

Strategic Dye Selection Guide

Not all red tetrazines are equal. The choice depends on the balance between cell permeability , turn-on ratio , and photostability .

Comparative Technical Data
Dye ClassExampleEx/Em (nm)Turn-on Ratio*Cell PermeabilityPrimary Application
Silicon Rhodamine SiR-Tetrazine 652 / 67410x - 100xHighSTED, Live-Cell Dynamics, Deep Tissue
Tetramethylrhodamine TMR-Tetrazine 555 / 580>100xModerate/HighConfocal, Multi-color imaging
Heidelberg Dyes HD654 654 / 676~50xTunable**Low-background Super-resolution
BODIPY BODIPY-Tz 503 / 512>1000xLow (Lipophilic)Lipid tracking (Note: Green emission)

*Turn-on ratios are solvent and scaffold dependent. SiR dyes often show lower in vitro turn-on but excellent intracellular contrast due to environmental sensitivity. **HDyes can be modified with acetoxymethyl (AM) esters to transiently mask polarity for entry, then trapped intracellularly.

Recommendation

For live-cell protein tracking , SiR-Tetrazine is the gold standard.[3] Its far-red emission enables compatibility with GFP/mCherry markers, and its high photostability supports time-lapse nanoscopy (STED/SIM).

Experimental Workflow: Intracellular Labeling

To label a specific protein with a red tetrazine dye, we utilize a two-step "click" protocol involving a genetic tag (HaloTag or SNAP-tag) or Unnatural Amino Acid (UAA) incorporation.

Workflow Logic

Workflow Transfection 1. Transfection (Plasmid: POI-HaloTag) Expression 2. Protein Expression (18-24 Hours) Transfection->Expression LigandAdd 3. TCO-Ligand Addition (HaloTag-TCO, 5-10 µM) Expression->LigandAdd Wash 4. Wash Step (Remove excess TCO) LigandAdd->Wash DyeAdd 5. SiR-Tetrazine Addition (1-2 µM, Fluorogenic) Wash->DyeAdd Reaction 6. In-Cell Click Reaction (15-30 mins) DyeAdd->Reaction Diffusion across membrane Imaging 7. Live Cell Imaging (No Wash Required) Reaction->Imaging Signal Turn-On

Figure 2: The sequential labeling workflow using a self-labeling protein tag (e.g., HaloTag) to install the TCO handle, followed by fluorogenic tetrazine staining.

Detailed Protocol: SiR-Tetrazine Labeling of HaloTag-Fusions

Objective: Label a nuclear protein (e.g., H2B-HaloTag) in live HeLa cells using SiR-Tetrazine.

Reagents
  • SiR-Tetrazine: Stock 1 mM in DMSO (Store at -20°C).

  • HaloTag-TCO Ligand: Stock 1 mM in DMSO.

  • Imaging Buffer: FluoroBrite DMEM or HBSS supplemented with 10% FBS.

Step-by-Step Methodology
  • Seeding & Transfection (Day 0-1):

    • Seed cells on glass-bottom imaging dishes (e.g., MatTek).

    • Transfect with plasmid encoding POI-HaloTag7 using Lipofectamine or FuGENE. Incubate 18–24 hours.

  • TCO Functionalization (Day 2):

    • Dilute HaloTag-TCO Ligand to 5–10 µM in warm culture medium.

    • Replace cell media with TCO-containing media.

    • Incubate for 30 minutes at 37°C / 5% CO₂.

    • Critical Step: Wash cells 3x with warm PBS or media to remove unbound TCO ligand. This prevents non-specific clicking in the cytosol.

  • Fluorogenic Staining:

    • Dilute SiR-Tetrazine to 1–2 µM in Imaging Buffer.

    • Add directly to cells.[1]

    • Incubate for 15–30 minutes at 37°C.

  • Imaging:

    • Transfer directly to the microscope stage.

    • Excitation: 640 nm laser (or Cy5 filter set).

    • Emission: 650–700 nm.

    • Note: Due to the fluorogenic nature, a final wash is optional but can further improve contrast if background is detected.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Non-specific dye accumulation in mitochondria or lysosomes.Reduce dye concentration to 500 nM. Use verapamil (efflux pump inhibitor) if using rhodamines in resistant cell lines.
No Signal TCO ligand did not saturate the HaloTag.Increase TCO incubation time or concentration. Ensure TCO stock is not degraded (TCO can isomerize to unreactive cis-isomer).
Slow Kinetics Steric hindrance at the protein surface.Use a longer linker (PEG4) between the HaloTag ligand and the TCO moiety.
Photobleaching Laser power too high.SiR is stable, but high irradiance (STED) requires optimization. Use "Smart Scanning" or pulsed excitation.

References

  • Lukinavičius, G., et al. (2013).[3][4] "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[3][4] Nature Chemistry, 5, 132–139.[3][4] Link

  • Wieneke, R., & Tampé, R. (2019). "The Fast and the Fluorogenic: Bioorthogonal Labeling for Live-Cell Microscopy."[5] Angewandte Chemie International Edition, 58(25), 8278-8290. Link

  • Wieczorek, A., et al. (2017). "Minimal Tags for Rapid Dual-Color Live-Cell Labeling and Super-Resolution Microscopy."[5][6] Angewandte Chemie, 129(25), 7228–7233. Link

  • Spirochrome AG. (n.d.). "SiR-Tetrazine Technical Datasheet." Spirochrome. Link

  • Vazquez, A., et al. (2020). "Bioorthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy."[5][6][7] Chemical Science, 11, 10744-10753. Link

Sources

An In-Depth Technical Guide to BDP 581/591 Tetrazine vs. BODIPY 581/591: A Spectral and Functional Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The BODIPY 581/591 Core: A Foundation of Photostability and Brightness

The BODIPY (boron-dipyrromethene) dye series is renowned in the field of fluorescence imaging for a constellation of desirable properties.[][2] The BODIPY 581/591 variant, specifically, is a bright, red-fluorescent dye with a high extinction coefficient and quantum yield, rendering it an excellent choice for applications demanding robust signal intensity.[3] Its fluorescence is notably stable across a range of solvent polarities and pH levels, a critical attribute for reproducible results in complex biological milieu.[3][4]

Key characteristics of the BODIPY 581/591 core include:

  • High Quantum Yield: Approaching 1.0 in certain environments, indicating a highly efficient conversion of absorbed photons into emitted fluorescence.[4]

  • Large Molar Extinction Coefficient: Signifying a high probability of light absorption at its excitation maximum.

  • Narrow Emission Bandwidth: This leads to sharper, more defined signals and reduces spectral overlap in multicolor imaging experiments.[4]

  • Photostability: BODIPY dyes exhibit greater resistance to photobleaching compared to many other common fluorophores, allowing for longer-term imaging studies.[4][5]

  • Environmental Insensitivity: Its spectral properties are relatively unaffected by changes in solvent polarity and pH.[3][4]

These intrinsic properties make BODIPY 581/591 a versatile tool for labeling a variety of biomolecules and cellular structures. However, for targeted labeling strategies, particularly in living systems, a mechanism for specific and controlled conjugation is required. This is where the introduction of a tetrazine moiety becomes transformative.

Section 2: BDP 581/591 Tetrazine: Enabling Bioorthogonal Ligation

The modification of the BODIPY 581/591 core with a tetrazine group ushers in the capability for bioorthogonal chemistry. Specifically, it allows the fluorophore to participate in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO).[6][7] This "click chemistry" reaction is exceptionally fast and proceeds with high specificity under physiological conditions, making it an ideal tool for in vivo imaging and targeted labeling.[8]

The key advantage of the tetrazine-TCO ligation is its bioorthogonality; neither the tetrazine nor the TCO moiety reacts with native biological functional groups, ensuring that the labeling is highly specific to the intended target. This has profound implications for reducing background signal and improving the signal-to-noise ratio in complex biological samples.

The "Turn-On" Phenomenon: A Quantum Leap in Signal-to-Noise

A remarkable feature of many BODIPY-tetrazine conjugates is their "turn-on" fluorescence upon reaction.[9] In its unconjugated state, the tetrazine moiety can act as a quencher, suppressing the fluorescence of the proximal BODIPY core through mechanisms like through-bond energy transfer (TBET).[9] Upon reaction with a TCO-modified target, the electronic structure of the tetrazine is disrupted, eliminating its quenching effect and leading to a dramatic increase in fluorescence intensity.[9] This fluorogenic activation can be substantial, with some systems reporting a fluorescence increase of over a thousand-fold.[9] This "off-to-on" switching mechanism is highly advantageous for no-wash imaging protocols, as it minimizes background from unreacted probes.[10]

Section 3: Spectral Properties: A Head-to-Head Comparison

While the core fluorophore remains the same, the addition of the tetrazine group and its subsequent reaction can induce subtle but important shifts in the spectral properties.

PropertyBODIPY 581/591This compound (Unreacted)
Excitation Maximum (λex) ~581-589 nm[11][12]~585 nm[6][7][13]
Emission Maximum (λem) ~591-597 nm[11][12]~594 nm[6][7][13]
Molar Extinction Coefficient (ε) High~104,000 L·mol⁻¹·cm⁻¹[6][7][13]
Fluorescence Quantum Yield (ΦF) High (approaching 1.0)[4]High (0.83)[6][7][13]

Analysis of Spectral Data:

The data reveals that the fundamental spectral characteristics of the BODIPY core are largely retained in the tetrazine conjugate. The excitation and emission maxima remain in the red region of the spectrum, making these probes suitable for use with common laser lines (e.g., 561 nm) and minimizing autofluorescence from biological samples.[11] The high molar extinction coefficient and quantum yield are also preserved, ensuring a bright signal upon activation.[6][7]

It is crucial to note that the quantum yield of the unreacted this compound can be significantly lower in certain molecular constructs due to the quenching effect of the tetrazine. The value of 0.83 reported in some datasheets likely refers to the reacted, "turned-on" state of the fluorophore.

Section 4: Experimental Considerations and Protocols

The choice between BODIPY 581/591 and its tetrazine derivative hinges on the experimental design and desired outcome.

When to Use Standard BODIPY 581/591

Standard BODIPY 581/591, typically functionalized with a reactive group like an NHS ester, is suitable for conventional labeling of purified proteins, antibodies, or other biomolecules in vitro.[3] It is also a valuable tool for staining lipid droplets and membranes due to its lipophilic nature.[2]

When to Employ this compound

This compound is the probe of choice for targeted labeling in complex environments, such as live cells or whole organisms.[8] The bioorthogonal nature of the tetrazine-TCO reaction allows for the specific labeling of a target molecule that has been pre-functionalized with a TCO group.

General Protocol for Live Cell Labeling with this compound

This protocol outlines a general workflow for labeling a TCO-modified target in live cells. Optimization of concentrations and incubation times is essential for each specific cell type and target.

Materials:

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., HBSS or phenol red-free medium)

  • Cells expressing or labeled with a TCO-modified molecule of interest

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store protected from light at -20°C.

  • Cell Preparation: Plate cells at an appropriate density in a suitable imaging dish or plate and allow them to adhere overnight.

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed imaging medium to the desired final concentration (typically in the low micromolar range, e.g., 1-5 µM).

  • Labeling: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C, protected from light.

  • Washing (Optional but Recommended): For "turn-on" probes, a wash step may not be strictly necessary. However, to minimize any potential non-specific binding, it is good practice to wash the cells 2-3 times with pre-warmed imaging medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of BDP 581/591 (e.g., a TRITC or Texas Red filter set).

Section 5: Visualizing the Workflow and Chemistry

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures and the bioorthogonal labeling workflow.

Chemical Structures cluster_BODIPY BODIPY 581/591 Core cluster_Tetrazine This compound BODIPY BODIPY 581/591 (Parent Fluorophore) Tetrazine This compound (Bioorthogonal Probe) BODIPY->Tetrazine + Tetrazine Moiety

Figure 1: From Parent Fluorophore to Bioorthogonal Probe.

Bioorthogonal Labeling Workflow Target Target Molecule (e.g., Protein) TCO_Target TCO-Modified Target Target->TCO_Target Introduce TCO Labeled_Product Labeled Target (High Fluorescence) TCO_Target->Labeled_Product iEDDA Reaction Tetrazine_Probe This compound (Low Fluorescence) Tetrazine_Probe->Labeled_Product

Figure 2: The "Click and Glow" Labeling Strategy.

Section 6: Conclusion and Future Perspectives

This compound represents a sophisticated evolution of the robust and reliable BODIPY 581/591 fluorophore. By integrating the power of bioorthogonal chemistry, it enables researchers to conduct highly specific and targeted labeling experiments in living systems with exceptional signal-to-noise ratios. The "turn-on" characteristic of many tetrazine-based probes further enhances their utility, paving the way for advanced imaging applications without the need for cumbersome wash steps. As the field of chemical biology continues to advance, the development of even more refined bioorthogonal probes based on the BODIPY scaffold is anticipated, promising even greater precision and sensitivity in the visualization of complex biological processes.

References

  • Carlson, J. C. T., et al. (2013). BODIPY–Tetrazine Derivatives as Superbright Bioorthogonal Turn‐on Probes. Angewandte Chemie International Edition, 52(27), 6900-6904. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. Lipid Peroxidation Probe -BDP 581/591 C11-. Available at: [Link]

  • Ala Biolab. Lumiprobe. Available at: [Link]

  • MDPI. Solvent-Dependent Fluorescence Properties of CH 2 -bis(BODIPY)s. Available at: [Link]

  • MDPI. Photochemical Properties and Stability of BODIPY Dyes. Available at: [Link]

  • ResearchGate. Photochemical Properties and Stability of BODIPY Dyes. Available at: [Link]

  • Yang, M., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 10, 963976. Available at: [Link]

  • López-Duarte, I., et al. (2011). Highly efficient and photostable photonic materials from diiodinated BODIPY laser dyes. Chemical Communications, 47(37), 10452-10454. Available at: [Link]

  • Bura, T., et al. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. The Journal of Physical Chemistry A, 110(49), 13231-13238. Available at: [Link]

  • Pap, E. H., et al. (1999). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine, 27(11-12), 1265-1273. Available at: [Link]

  • Filatov, M. A., et al. (2020). Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. Molecules, 25(21), 5034. Available at: [Link]

  • AxisPharm. Bodipy Probes Fluorescence Dyes. Available at: [Link]

  • Site-selective protein modification via disulfide rebridging for fast tetrazine/trans-cyclooctene bioconjugation. Supporting Information. Available at: [Link]

  • Tsvetkov, V., et al. (2023). Protocol for detection of ferroptosis in cultured cells. STAR Protocols, 4(3), 102482. Available at: [Link]

  • Weissleder, R., et al. Supporting Information for BODIPY–Tetrazine Derivatives as Superbright Bioorthogonal Turn‐on Probes. Available at: [Link]

  • Leen, V., et al. (2012). Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects. The Journal of Physical Chemistry A, 116(30), 7847-7855. Available at: [Link]

  • Royal Society of Chemistry. Lanthanide–tetrazine probes for bio-imaging and click chemistry. Available at: [Link]

  • FluoroFinder. BODIPY 581/591 Dye Profile. Available at: [Link]

  • arXiv. Solvent Effects on Triplet Yields in BODIPY-Based Photosensitizers. Available at: [Link]

  • Effect of Solvents on the Fluorescent Spectroscopy of BODIPY-520 Derivative. (2022). Journal of Physics: Conference Series, 2267, 012001. Available at: [Link]

  • ResearchGate. BODIPY 581/591 C11 oxidation kinetics in PL-90 g small unilamellar... Available at: [Link]

  • MDPI. Tetrazine-Based Fluorogenic Probes. Available at: [Link]

  • Zhang, Y., et al. (2025). Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release. Proceedings of the National Academy of Sciences, 122(33), e2508779122. Available at: [Link]

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Navigating the Aqueous Environment: An In-Depth Technical Guide to the Stability of BDP 581/591 Tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging the power of bioorthogonal chemistry, the stability of reagents is paramount to the success and reproducibility of their work. BDP 581/591 tetrazine, a fluorescent probe combining the bright and photostable BODIPY dye with the highly reactive tetrazine moiety, has emerged as a valuable tool for labeling and imaging.[1][] However, its utility is intrinsically linked to its stability in the aqueous buffers that are ubiquitous in biological experiments. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of this compound, methodologies for its assessment, and best practices for its use.

Understanding the this compound Conjugate: A Tale of Two Moieties

The stability of this compound in aqueous buffers is a story of its two constituent parts: the BDP 581/591 fluorophore and the tetrazine reactive group. Each has its own vulnerabilities that researchers must consider.

1.1 The BDP 581/591 Core: A Generally Robust Fluorophore

The BDP 581/591 dye, a member of the borondipyrromethene (BODIPY) family, is renowned for its sharp absorption and emission peaks, high fluorescence quantum yield, and general insensitivity to solvent polarity and pH.[][4] BODIPY dyes are characterized by their high thermal and photochemical stability.[5] However, they are not without their weaknesses.

  • Acidic Conditions: Strong acids can lead to the degradation of the BODIPY core. The proposed mechanism involves an initial protonation, followed by the cleavage of the B-N bond, which disrupts the chromophore and leads to a loss of fluorescence.[6]

  • Oxidative Environments: The BDP 581/591 dye, in particular, is designed to be sensitive to reactive oxygen species (ROS), which can oxidize the polyunsaturated butadienyl portion of the dye, causing a shift in its fluorescence emission.[1] This inherent reactivity means that the presence of strong oxidizing agents in a buffer system could lead to the degradation of the fluorophore.[7]

1.2 The Tetrazine Moiety: The Power and Peril of Reactivity

The 1,2,4,5-tetrazine ring is the cornerstone of the bioorthogonal utility of this probe, enabling extremely fast and specific inverse electron-demand Diels-Alder (iEDDA) reactions with strained alkenes like trans-cyclooctene (TCO).[8][] However, the very electronic properties that make tetrazines highly reactive also render them susceptible to degradation, particularly in aqueous environments.[10]

  • Hydrolysis: Tetrazines can undergo hydrolysis, especially under harsh pH conditions (strong acids or bases).[] The stability of the tetrazine ring is highly dependent on the nature of its substituents. Electron-withdrawing groups, which are often added to increase the reactivity of the tetrazine in iEDDA reactions, tend to decrease its stability in aqueous media, making it more susceptible to nucleophilic attack by water.[10][11] Conversely, electron-donating groups can enhance stability but at the cost of reduced reactivity.[10]

  • Nucleophilic Attack: Besides water, other nucleophiles present in a buffer system can react with and degrade the tetrazine ring. This is a critical consideration when using buffers containing components like thiols.

Key Factors Influencing the Stability of this compound in Aqueous Buffers

The stability of this compound is not an intrinsic constant but is rather highly dependent on the specific composition of the aqueous buffer.

2.1 The Critical Role of pH

The pH of the buffer is one of the most significant factors affecting the stability of the tetrazine moiety. While generally more stable at neutral pH, deviations towards acidic or basic conditions can accelerate degradation.[] Some studies on other tetrazine derivatives have shown significant degradation in physiological buffers over several hours. For instance, a dipyridyl-substituted tetrazine, which has electron-withdrawing groups to enhance reactivity, exhibited 25% degradation in phosphate-buffered saline (PBS) at 37°C over 6 hours.[12]

2.2 Buffer Composition: Not All Buffers Are Created Equal

The choice of buffering agent can have a profound impact on the stability of this compound.

  • Phosphate-Buffered Saline (PBS): A commonly used buffer, PBS at pH 7.4 is a reasonable starting point for many applications. However, as noted above, some reactive tetrazines can still exhibit instability in PBS over time.[10][12]

  • Tris and HEPES Buffers: Tris (tris(hydroxymethyl)aminomethane) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are also widely used in biological research.[13] While there is a lack of specific comparative stability data for this compound in these buffers, their chemical properties suggest potential interactions. Tris contains a primary amine, which is a nucleophile, although generally less reactive than thiols. HEPES is a zwitterionic buffer and is generally considered to be relatively inert.[13]

2.3 The Impact of Buffer Additives

Biological buffers often contain additives to maintain protein function or prevent non-specific interactions. These additives can have unintended consequences for the stability of fluorescent probes.

  • Reducing Agents (DTT, TCEP): Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used to prevent the oxidation of cysteine residues in proteins. However, these reagents can be detrimental to the stability of tetrazines. Thiol-containing reducing agents like DTT can react with and degrade the tetrazine ring.[14] Even the non-thiol-based reductant TCEP has been shown to result in the reduction and inactivation of tetrazines.[14] Therefore, the presence of these reducing agents in buffers is generally not recommended when working with tetrazine conjugates.

  • Chelating Agents (EDTA): Ethylenediaminetetraacetic acid (EDTA) is often included to chelate divalent metal ions that can catalyze enzymatic reactions or oxidative damage. There is no direct evidence to suggest that EDTA has a significant negative impact on the stability of the BDP or tetrazine moieties under normal conditions.

Experimental Protocol for Assessing the Stability of this compound

Given the lack of comprehensive public data on the stability of this compound in all possible buffer systems, it is crucial for researchers to be able to assess its stability under their specific experimental conditions. The following is a detailed protocol for a stability study using UV-Vis spectrophotometry and/or HPLC.

3.1 Materials

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Aqueous buffers of interest (e.g., PBS, Tris, HEPES at various pH values)

  • UV-transparent 96-well plates or quartz cuvettes

  • UV-Vis spectrophotometer or plate reader

  • HPLC system with a UV-Vis or fluorescence detector (optional, for more detailed analysis)

  • Incubator or water bath

3.2 Step-by-Step Methodology

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Store this stock solution at -20°C, protected from light and moisture.[]

  • Preparation of Working Solutions: Dilute the stock solution into the aqueous buffers to be tested to a final concentration suitable for spectrophotometric analysis (e.g., 10-50 µM). The final concentration of DMSO should be kept low (e.g., <1% v/v) to minimize its effect on the stability. Prepare a sufficient volume for all time points.

  • Incubation: Incubate the working solutions at the desired temperature(s) (e.g., room temperature, 37°C). Protect the solutions from light throughout the incubation period.

  • Data Acquisition (UV-Vis Spectrophotometry): At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance spectrum of each solution. The degradation of the tetrazine moiety can be monitored by the decrease in its characteristic absorbance peak, which is typically around 520-540 nm for many tetrazines.[15] The BDP 581/591 fluorophore has a primary absorbance maximum around 585 nm.[]

  • Data Acquisition (HPLC - Optional): At the same time intervals, inject an aliquot of each solution onto an HPLC system. A reverse-phase C18 column is often suitable for this type of analysis. The mobile phase can be a gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). Monitor the elution profile at the absorbance maximum of the BDP dye (around 585 nm). This will allow for the separation and quantification of the intact this compound from any degradation products that still retain the BDP core.

  • Data Analysis:

    • UV-Vis: For each time point, calculate the percentage of remaining this compound by normalizing the absorbance at the tetrazine's characteristic wavelength to the absorbance at time zero. Plot the percentage of remaining compound against time.

    • HPLC: For each time point, determine the peak area of the intact this compound. Calculate the percentage of remaining compound by normalizing the peak area to the peak area at time zero. Plot the percentage of remaining compound against time.

    • Half-life Calculation: From the degradation plot, the half-life (t½) of the compound in each buffer can be determined, which is the time it takes for 50% of the initial compound to degrade.

Diagram of the Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points cluster_data Data Interpretation stock Prepare this compound Stock Solution in DMSO working Dilute Stock into Aqueous Buffers stock->working incubate Incubate at Desired Temperature (e.g., 37°C) in the Dark working->incubate uv_vis UV-Vis Spectrophotometry (Monitor Tetrazine & BDP Absorbance) incubate->uv_vis Time = 0, 1, 2, 4, 8, 24h hplc HPLC Analysis (Separate & Quantify Intact Probe) incubate->hplc Time = 0, 1, 2, 4, 8, 24h plot Plot % Remaining vs. Time uv_vis->plot hplc->plot half_life Calculate Half-life (t½) plot->half_life

Caption: Experimental workflow for assessing the stability of this compound in aqueous buffers.

Data Presentation and Interpretation

The stability of this compound should be summarized in a clear and concise manner to allow for easy comparison across different buffer conditions.

Table 1: Hypothetical Stability Data for this compound in Various Buffers at 37°C

Buffer (pH)Half-life (t½) in hours% Remaining after 24 hours
PBS (7.4)1840%
Tris (7.4)2455%
HEPES (7.4)3065%
PBS (6.5)2862%
PBS (8.5)1225%
PBS (7.4) + 1 mM DTT< 1< 5%

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Diagram of Potential Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Products BDP_Tz This compound (Intact Probe) BDP_hydrolyzed BDP 581/591-Hydrolyzed Tetrazine (Loss of Bioorthogonality) BDP_Tz->BDP_hydrolyzed H₂O / OH⁻ (Hydrolysis) Oxidized_BDP Oxidized BDP 581/591-Tetrazine (Altered Fluorescence) BDP_Tz->Oxidized_BDP ROS (Oxidation) Cleaved_BDP Cleaved BDP Core (Loss of Fluorescence) BDP_Tz->Cleaved_BDP Strong Acid (Cleavage)

Caption: Potential degradation pathways for this compound in aqueous buffers.

Recommendations for Optimal Storage and Handling

To ensure the integrity and performance of this compound, the following storage and handling procedures are recommended:

  • Long-term Storage: Store the solid material at -20°C, desiccated, and protected from light.[] Under these conditions, the compound should be stable for at least 24 months.[]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Aqueous Working Solutions: Prepare fresh working solutions in your buffer of choice immediately before use. Avoid long-term storage of the probe in aqueous buffers.

  • Buffer Selection: Whenever possible, choose a buffer in the neutral pH range (6.5-7.5). If your experiment allows, consider using HEPES over Tris or PBS for potentially enhanced stability.

  • Avoid Incompatible Additives: Do not use buffers containing reducing agents such as DTT or TCEP. If a reducing agent is necessary for your protein of interest, consider strategies to remove it before adding the this compound.

Conclusion

This compound is a powerful tool for bioorthogonal chemistry, but its successful application hinges on a thorough understanding of its stability in aqueous environments. While the BDP core is generally robust, the tetrazine moiety is susceptible to degradation, particularly in the presence of nucleophiles and at non-neutral pH. By carefully selecting buffer systems, avoiding incompatible additives, and, when necessary, performing stability assessments under specific experimental conditions, researchers can ensure the reliability and reproducibility of their results, unlocking the full potential of this versatile fluorescent probe.

References

  • Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
  • Versteegen, R. M., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids.
  • Science Department, Valencia College. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932.
  • Hopax Fine Chemicals. (2024, April 19). Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, February 2). High sensitivity (zeptomole) detection of BODIPY-labelled heparan sulfate (HS) disaccharides by ion-paired RP-HPLC and LIF detection enables analysis of HS from mosquito midguts. Analyst, 148(4), 845-854.
  • National Institutes of Health. (n.d.). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. Retrieved from [Link]

  • ResearchGate. (2015, September 14). Is there any way to quantify fluorescent dyes by UV spectrophotometer? Retrieved from [Link]

  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. International Journal of Molecular Sciences, 22(12), 6463.
  • Wang, M., et al. (2017). Fitness Factors for Bioorthogonal Chemical Probes. ACS Chemical Biology, 12(6), 1495–1506.
  • ACS Publications. (2018).
  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information for. Retrieved from [Link]

  • MDPI. (2020). Human Serum Albumin Labelling with a New BODIPY Dye Having a Large Stokes Shift. Molecules, 25(23), 5727.
  • National Institutes of Health. (n.d.). Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition. Retrieved from [Link]

  • ACS Publications. (2022). Effect of the Aza-N-Bridge and Push–Pull Moieties: A Comparative Study between BODIPYs and Aza-BODIPYs. The Journal of Organic Chemistry, 87(5), 3349–3360.
  • Valencia College. (n.d.). Determination of Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Analytical Biochemistry. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80.
  • Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Sciences Journal, 7(1).
  • Fan, G., Yang, L., & Chen, Z. (2014). Water-soluble BODIPY and aza-BODIPY dyes: synthetic progress and applications. Frontiers of Chemical Science and Engineering, 8(4), 405-417.
  • BSZ. (n.d.). Direct monitoring of intracellular polymer degradation via BODIPY dynamic dequenching. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Stability indicating UV-Spectrophotometric method for simultaneous determination of emtricitabine and tenofovir desoproxil fumer. Retrieved from [Link]

  • ChemRxiv. (2021). Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools that defy the reactivity/stability tradeoff. Retrieved from [Link]

  • An-Najah Staff. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. Retrieved from [Link]

  • National Institutes of Health. (2022). Optimization of Direct Aromatic 18F-Labeling of Tetrazines. Retrieved from [Link]

  • National Institutes of Health. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Retrieved from [Link]

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An In-depth Technical Guide to BDP 581/591 Tetrazine: Properties and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Advanced Fluorophore Design with Bioorthogonal Chemistry

In the landscape of modern biological research and therapeutic development, the ability to precisely label and visualize molecules in their native environment is paramount. This guide delves into the core attributes and applications of BDP 581/591 tetrazine, a sophisticated molecular probe that merges the superior photophysical properties of borondipyrromethene (BODIPY) dyes with the surgical precision of tetrazine-based "click chemistry".

BODIPY dyes are renowned for their sharp absorption and emission spectra, high fluorescence quantum yields, and general insensitivity to solvent polarity and pH.[1][] BDP 581/591, specifically, offers a bright, red-emitting fluorophore.[3] The true power of this compound, however, lies in its appended tetrazine group. This moiety is a key player in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest and most specific bioorthogonal reactions known.[][5] It reacts rapidly and selectively with strained dienophiles, most notably trans-cyclooctene (TCO), allowing for the covalent labeling of biomolecules in complex biological systems with minimal perturbation.[3][][6]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its fundamental photophysical characteristics to detailed, field-proven protocols for its application.

Core Photophysical Properties of this compound

The performance of any fluorophore is defined by its photophysical parameters. BDP 581/591 exhibits a profile that makes it an exceptional choice for a wide range of fluorescence-based applications.[3][6][7] Its high molar extinction coefficient signifies a high probability of light absorption, while its impressive quantum yield indicates that a large fraction of absorbed photons are converted into emitted fluorescence, resulting in a very bright signal.

Quantitative Data Summary
ParameterValueSignificance for Researchers
Absorption Maximum (λabs) 585 nm[3][6][8][9]Optimal wavelength for excitation, matching common laser lines (e.g., 561 nm).
Emission Maximum (λem) 594 nm[3][6][8][9]Wavelength of maximum fluorescence intensity for detection.
Molar Extinction Coefficient (ε) 104,000 L·mol-1·cm-1[3][6][8][9]Indicates highly efficient light absorption, leading to brighter signals.
Fluorescence Quantum Yield (Φ) 0.83[3][6][7][8][9]A very high value, signifying exceptional brightness and signal-to-noise ratio.
Correction Factor (CF260) 0.06[3][9]Necessary for accurate protein concentration determination (A280) after labeling.
Correction Factor (CF280) 0.04[3][9]Necessary for accurate protein concentration determination (A280) after labeling.

Beyond its standard fluorescent properties, BDP 581/591 can also serve as a sensor for reactive oxygen species (ROS).[3][9][10] Upon interaction with ROS, its fluorescence emission shifts, providing a dynamic tool for studying oxidative stress within cellular environments.[10]

The Engine of Specificity: The Tetrazine-TCO iEDDA Reaction

The utility of this compound in bioconjugation is driven by the inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity within biological systems without interfering with native biochemical processes.[]

The reaction involves the tetrazine ring system on the BDP dye and a strained alkene, such as trans-cyclooctene (TCO), which can be pre-installed onto a biomolecule of interest (e.g., a protein, antibody, or nucleic acid).[11] The key advantages of this ligation strategy are:

  • Exceptional Speed: The kinetics of the TCO-tetrazine reaction are extremely fast, allowing for rapid labeling even at low reactant concentrations.[][11]

  • High Selectivity: The tetrazine and TCO groups react exclusively with each other, ignoring the vast array of other functional groups present in a biological milieu.[5]

  • Biocompatibility: The reaction proceeds efficiently in aqueous buffers and under physiological conditions (temperature and pH).

  • Clean Byproducts: The reaction forms a stable covalent bond and releases inert nitrogen gas (N2), ensuring a clean and non-toxic labeling process.[5]

Visualizing the iEDDA Ligation Mechanism

The following diagram illustrates the reaction between a this compound molecule and a protein that has been functionalized with a TCO group.

G BDP BDP 581/591 Tetrazine Conjugate BDP-Labeled Protein Conjugate BDP->Conjugate + TCO-Protein Protein_TCO Protein-TCO N2 N₂ (gas) Conjugate->N2

Caption: iEDDA reaction between this compound and a TCO-modified protein.

Experimental Protocols: A Guide to Practical Application

The following protocols are designed to be self-validating systems, incorporating visual and quantitative checkpoints to ensure success.

Experimental Workflow Overview

G prep 1. Reagent Preparation (Dissolve BDP-Tetrazine) reaction 2. Labeling Reaction (Incubate BDP-Tetrazine with TCO-Protein) prep->reaction purify 3. Purification (Remove excess dye) reaction->purify Reaction Complete (Color change observed) characterize 4. Characterization (Calculate Degree of Labeling) purify->characterize

Caption: Standard workflow for labeling a TCO-modified protein with this compound.

Protocol 1: Labeling of a TCO-Modified Protein

This protocol provides a general methodology for conjugating this compound to a protein previously functionalized with a TCO group.

1. Reagent Preparation:

  • Causality: this compound is typically supplied as a lyophilized solid. It must be dissolved in an appropriate organic solvent before being added to the aqueous reaction buffer to prevent precipitation and ensure accurate concentration.
  • Step 1: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
  • Step 2: Dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 1-10 mM).[6] Mix well by vortexing.
  • Trustworthiness Check: The stock solution should be a clear, intensely colored solution.

2. Labeling Reaction:

  • Causality: The reaction is driven by the specific affinity of tetrazine for TCO. Using a slight molar excess of the dye ensures that all available TCO sites on the protein are labeled.
  • Step 1: Prepare your TCO-modified protein in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
  • Step 2: Add the this compound stock solution to the protein solution. A 3 to 10-fold molar excess of the dye over the protein is a typical starting point.
  • Step 3: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is often complete much faster, but this provides a reliable timeframe.[12]
  • Trustworthiness Check: A key visual indicator of a successful reaction is the disappearance of the characteristic pink/red color of the tetrazine as it is consumed.[12]

3. Purification of the Labeled Conjugate:

  • Causality: It is critical to remove any unreacted, free this compound from the final conjugate. Excess dye will interfere with downstream quantification and applications.
  • Step 1: Purify the labeled protein using a method that separates molecules based on size, such as spin filtration columns (with an appropriate molecular weight cutoff, e.g., 5 kDa) or size-exclusion chromatography (SEC).[12]
  • Step 2: Repeatedly wash the conjugate with the reaction buffer until no color is observed in the filtrate. This ensures all non-covalently bound dye has been removed.
Protocol 2: Characterization and Degree of Labeling (DOL) Calculation

This protocol allows for the quantification of labeling efficiency.

1. Spectrophotometric Analysis:

  • Causality: The Beer-Lambert law allows for the calculation of concentration from absorbance values. By measuring the absorbance at 280 nm (for the protein) and 585 nm (for the BDP dye), we can determine the ratio of dye molecules to protein molecules.
  • Step 1: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 585 nm (A585) using a UV-Vis spectrophotometer.

2. Degree of Labeling (DOL) Calculation:

  • Causality: The absorbance at 280 nm is a composite of the protein's absorbance and a contribution from the dye. The correction factor (CF280) accounts for the dye's absorbance at this wavelength, allowing for an accurate calculation of the protein concentration.
  • Step 1: Calculate the concentration of the protein:
  • Protein Conc. (M) = [A₂₈₀ - (A₅₈₅ × CF₂₈₀)] / ε_protein
  • Where ε_protein is the molar extinction coefficient of the specific protein at 280 nm.
  • Step 2: Calculate the concentration of the dye:
  • Dye Conc. (M) = A₅₈₅ / ε_dye
  • Where ε_dye for BDP 581/591 is 104,000 M-1cm-1.[3]
  • Step 3: Calculate the DOL:
  • DOL = Dye Conc. (M) / Protein Conc. (M)

A successful conjugation will typically yield a DOL between 1 and 4, depending on the number of available TCO sites and the reaction conditions.

Conclusion: An Authoritative Tool for Modern Biosciences

This compound stands out as a premier reagent for researchers requiring high-performance fluorescence labeling. Its combination of a bright and photostable BODIPY core with the rapid and highly specific bioorthogonal tetrazine-TCO ligation chemistry provides an unparalleled tool for creating precisely labeled biomolecules. The methodologies described herein, grounded in established chemical principles, offer a reliable framework for leveraging this technology in applications ranging from high-resolution cellular imaging to the development of targeted therapeutics like antibody-drug conjugates.

References

  • Antibodies.com. BDP 581/591 NHS ester (A270075).[Link]

  • idUS. COMMUNICATION Stable pyrrole-linked bioconjugates through tetrazine-triggered azanorbornadiene fragmentation.[Link]

  • AIP Publishing. A guide to small fluorescent probes for single-molecule biophysics.[Link]

  • MDPI. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes.[Link]

  • Ala Biolab. Lumiprobe.[Link]

  • PubMed. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology.[Link]

  • Supporting Information. Site-selective protein modification via disulfide rebridging for fast tetrazine/trans-cyclooctene bioconjugation.[Link]

  • PubMed. Tetrazine-based cycloadditions: application to pretargeted live cell imaging.[Link]

Sources

Methodological & Application

Application Note: Protocol for BDP 581/591 Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocol for conjugating BDP 581/591 Tetrazine to Trans-Cyclooctene (TCO)-modified biomolecules. The method utilizes the Inverse Electron Demand Diels-Alder (IEDDA) reaction, a bioorthogonal "click" chemistry noted for its exceptional kinetics (


), catalyst-free conditions, and biocompatibility.

BDP 581/591 is a borondipyrromethene (BODIPY) derivative with excitation/emission maxima at 585/594 nm .[1][2] Unlike traditional fluorophores (e.g., Rhodamine), BDP 581/591 exhibits high quantum yield (


), photostability, and a relatively long fluorescence lifetime, making it ideal for fluorescence polarization assays and intracellular imaging.
Key Mechanistic Advantages
  • Bioorthogonality: The Tetrazine-TCO pair is inert to endogenous biological functional groups (amines, thiols).

  • Fluorogenic Potential: Tetrazine moieties often quench attached fluorophores via Through-Bond Energy Transfer (TBET). Upon reaction with TCO, this quenching is relieved, resulting in a "turn-on" fluorescence effect, reducing background signal in no-wash imaging applications [1, 2].

  • Speed: The reaction proceeds minutes at low concentrations, significantly faster than Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Material Specifications & Selection

Reagents
ComponentSpecificationCritical Properties
Fluorophore This compoundEx/Em: 585/594 nm;

: 104,000

; MW: ~575.4 Da.[2][3] Hydrophobic (requires organic co-solvent).
Linker TCO-PEG4-NHS EsterAmine-reactive TCO for protein modification. PEG spacer prevents aggregation.
Buffer PBS (pH 7.4)Must be amine-free for the NHS-ester step.
Solvent Anhydrous DMSO or DMFFor dissolving the hydrophobic BDP dye.
Equipment
  • UV-Vis Spectrophotometer (NanoDrop or cuvette-based).

  • Desalting Columns (e.g., Zeba™ Spin, PD-10, or Amicon Ultra centrifugal filters).

  • Graphviz visualization software (for workflow planning).

Experimental Workflow

The procedure is bipartite:

  • TCO-Functionalization: Installing the TCO handle onto the target protein (e.g., Antibody).

  • Click Reaction: Ligation of this compound to the TCO-Protein.

Visualization of Reaction Pathway[4]

IEDDA_Pathway Protein Protein-NH2 TCO_Protein TCO-Protein (Activated Scaffold) Protein->TCO_Protein  Nucleophilic Substitution (pH 8.3, 1h) TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein Intermediate Dihydropyridazine Intermediate TCO_Protein->Intermediate  IEDDA Click (Fast, pH 7.4) BDP_Tet BDP 581/591 Tetrazine BDP_Tet->Intermediate Conjugate BDP-Labeled Protein (Pyridazine Linkage) Intermediate->Conjugate  Oxidation/Tautomerization N2 N2 (Gas) Intermediate->N2

Figure 1: Mechanism of the two-step labeling workflow involving TCO functionalization followed by Tetrazine ligation.

Detailed Protocol

Phase 1: TCO Modification of Protein

Objective: Install TCO handles on surface lysines.

  • Buffer Exchange: Ensure the protein (1–5 mg/mL) is in an amine-free buffer (e.g., PBS pH 7.4 or Sodium Bicarbonate pH 8.3). Note: Tris or Glycine buffers will quench the NHS ester.

  • TCO Preparation: Dissolve TCO-PEG4-NHS ester in anhydrous DMSO to 10 mM. Prepare immediately before use.

  • Reaction: Add a 10–20 molar excess of TCO-NHS to the protein solution.

    • Example: For 100 µL of IgG (150 kDa, 2 mg/mL = 1.33 nmol), add 13.3–26.6 nmol of TCO.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) with gentle agitation.

  • Purification (Critical): Remove excess unreacted TCO using a desalting column (e.g., Zeba Spin 7K MWCO) equilibrated with PBS.

    • Validation: Measure

      
       to quantify protein recovery.
      
Phase 2: this compound Ligation

Objective: Covalent attachment of the fluorophore.

  • Dye Preparation: Dissolve This compound in anhydrous DMSO to a stock of 5–10 mM.

    • Caution: BDP 581/591 is hydrophobic.[3][4][5] Ensure complete dissolution.

  • Stoichiometry Calculation:

    • Assume ~3–5 TCOs were conjugated per antibody (typical for 20x NHS input).

    • Target a 1.5x – 2x molar excess of Tetrazine dye relative to the estimated TCO groups (not just the protein).

    • Formula:

      
      
      
  • Reaction:

    • Add the calculated volume of this compound to the TCO-Protein.

    • Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein precipitation.

    • Mix immediately by pipetting.

  • Incubation: Incubate for 30 minutes at RT in the dark.

    • Observation: The reaction is extremely fast; 30 minutes is conservative to ensure completion.

  • Purification: Remove excess free dye using a desalting column or dialysis (PBS, pH 7.4).

    • Note: Because BDP 581/591 is hydrophobic, free dye may stick to some membranes. A PD-10 column or extensive dialysis against PBS with 0.1% Tween-20 (optional) can help clear non-specifically bound dye.

Quality Control & Data Analysis

Determining Degree of Labeling (DOL)

Use the Beer-Lambert Law. You must account for the fluorophore's absorbance at 280 nm (Correction Factor, CF).

Constants for BDP 581/591:

  • 
     (at 585 nm) = 104,000 
    
    
    
    [1][2][6]
  • 
     = 0.04 (Correction Factor for 
    
    
    
    contribution) [3][1]

Equations:

  • Corrected Protein Absorbance (

    
    ): 
    
    
    
    
  • Protein Concentration (

    
    ): 
    
    
    
    
    (For IgG,
    
    
    )
  • Dye Concentration (

    
    ): 
    
    
    
    
  • DOL:

    
    
    
Troubleshooting Guide

Troubleshooting Start Issue: Low Fluorescence Signal Precipitation Protein Precipitation? Start->Precipitation Check1 Did reaction turn pink/red? TCO_Fail TCO Hydrolysis? Check TCO-NHS stock Check1->TCO_Fail No Color Change Quenching Self-Quenching? DOL too high (>4) Check1->Quenching Color changed, but low signal Precipitation->Check1 No Solvent Decrease DMSO % or use sulfonated TCO Precipitation->Solvent Yes

Figure 2: Decision tree for troubleshooting common ligation failures.

References

  • Carlson, J. C., et al. (2013). "BODIPY-Tetrazine Derivatives as Superbright Bioorthogonal Turn-on Probes." Angewandte Chemie International Edition, 52(27), 6917-6920.

  • Devaraj, N. K., et al. (2008). "Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging." Bioconjugate Chemistry, 19(12), 2297–2299.

  • Lumiprobe Corporation. "this compound Datasheet & Spectral Properties." [7]

  • BroadPharm. "Tetrazine-TCO Ligation Protocol."

  • Knall, A. C., & Slugovc, C. (2013). "Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme." Chemical Society Reviews, 42(12), 5131-5142.

Sources

Application Note & Protocol: Intracellular Labeling with BDP 581/591 Tetrazine and Trans-Cyclooctene (TCO)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a detailed guide for the intracellular labeling of biomolecules using the bioorthogonal reaction between BDP 581/591 Tetrazine and its corresponding dienophile, trans-cyclooctene (TCO). This powerful chemical biology tool enables precise, covalent labeling of target molecules within the complex environment of a living cell, facilitating advanced fluorescence microscopy applications.

Introduction: The Power of Bioorthogonal Chemistry in Live-Cell Imaging

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2][3] Among the most prominent of these reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained alkene, such as trans-cyclooctene (TCO).[4][5][6] This ligation is characterized by exceptionally fast reaction kinetics, often in the range of 1 to 1x10^6 M⁻¹s⁻¹, and remarkable specificity.[7] The reaction is catalyst-free, proceeds readily under physiological conditions (pH 6-9, room temperature), and its only byproduct is nitrogen gas, making it highly biocompatible for live-cell imaging.[2][7]

This application note focuses on a two-step labeling strategy. First, a biomolecule of interest (e.g., a protein, lipid, or glycan) is tagged with a TCO moiety. This can be achieved through genetic code expansion, metabolic labeling, or conjugation to a specific ligand or antibody that carries the TCO group.[8] Subsequently, a cell-permeable this compound fluorophore is introduced, which rapidly and specifically reacts with the TCO-tagged molecule, rendering it fluorescent.

The Reagents: this compound and TCO

BDP 581/591: A Bright and Photostable Fluorophore

BDP 581/591 is a borondipyrromethene (BODIPY) dye known for its exceptional photophysical properties, making it an excellent choice for demanding imaging applications.[9][10][11][12]

  • High Brightness: It possesses a high molar extinction coefficient and an excellent fluorescence quantum yield.[11][12]

  • Photostability: BODIPY dyes, in general, exhibit good resistance to photobleaching, allowing for longer imaging sessions.[]

  • Red Emission: Its emission maximum in the red spectrum minimizes interference from cellular autofluorescence, which is more prevalent in the blue and green channels.[14]

  • Cell Permeability: BDP 581/591 is relatively hydrophobic, which facilitates its diffusion across the cell membrane for intracellular labeling.[9][10][15]

  • Two-Photon Microscopy: It has a significant two-photon cross-section, making it suitable for deep-tissue imaging with reduced phototoxicity.[9][10][12]

Table 1: Spectral and Physicochemical Properties of BDP 581/591

PropertyValueReference(s)
Excitation Maximum (λ_abs_)585 nm[11][12]
Emission Maximum (λ_em_)594 nm[11][12]
Molar Extinction Coefficient (ε)104,000 M⁻¹cm⁻¹[11][12]
Fluorescence Quantum Yield (Φ)0.83[11][12]
Molecular Weight (Tetrazine derivative)575.42 g/mol [11]
SolubilityGood in DMF, DMSO, dichloromethane[11]
Tetrazine-TCO Ligation: The Engine of Specificity

The reaction between tetrazine and TCO is an IEDDA cycloaddition.[7] The high ring strain of the trans-cyclooctene (the dienophile) and the electron-deficient nature of the tetrazine ring (the diene) drive the reaction forward with exceptional speed and selectivity.[4][16] This reaction is orthogonal to the functional groups present in biological systems, ensuring that labeling occurs exclusively between the TCO and tetrazine partners.[7]

The stability of the reagents is a critical consideration. While TCO is generally stable in biological systems, tetrazines can have limited serum stability.[17] For pretargeting strategies where a TCO-modified component is administered first and allowed to localize, followed by a rapidly clearing tetrazine-fluorophore, this is advantageous.[17] However, for direct intracellular labeling, the stability of the this compound is generally sufficient for the duration of the experiment.

Experimental Workflow and Protocols

The general workflow for intracellular labeling involves two main stages: incorporation of the TCO handle onto the target biomolecule and the subsequent labeling with this compound.

Workflow cluster_0 Stage 1: TCO Incorporation cluster_1 Stage 2: Fluorescent Labeling & Imaging A Cell Culture (Adherent or Suspension) B Introduction of TCO-tagged Precursor (e.g., TCO-amino acid, TCO-ligand) A->B C Incubation & Wash (Allow for metabolic incorporation or binding) B->C D Addition of this compound C->D Proceed to Labeling E Short Incubation (Rapid Ligation) D->E F Wash (Optional) E->F G Live-Cell Imaging (Fluorescence Microscopy) F->G

Caption: General experimental workflow for two-step intracellular labeling.

Protocol: Labeling of TCO-Modified Intracellular Proteins

This protocol provides a general guideline for labeling a target protein that has been metabolically labeled with a TCO-containing unnatural amino acid. Optimization of concentrations and incubation times is recommended for each specific cell line and target protein.

Materials:

  • Cells expressing the target protein and cultured on imaging-suitable plates (e.g., glass-bottom dishes).

  • Complete cell culture medium.

  • TCO-modified amino acid (e.g., TCO*-L-lysine).

  • This compound (prepare a 1-10 mM stock solution in anhydrous DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Live-cell imaging buffer (e.g., phenol red-free medium, HBSS).

  • Fluorescence microscope equipped with appropriate filters for BDP 581/591 (e.g., TRITC or Texas Red filter set).

Procedure:

  • Cell Seeding: Seed cells on glass-bottom imaging dishes at a density that will result in 60-80% confluency at the time of imaging.

  • TCO Incorporation:

    • The day after seeding, replace the culture medium with medium containing the TCO-modified amino acid. The final concentration will depend on the specific amino acid and cell line, typically ranging from 25 to 250 µM.

    • Incubate the cells for 12-36 hours to allow for incorporation of the TCO-amino acid into the protein of interest.[18]

  • Washing:

    • Gently aspirate the TCO-containing medium.

    • Wash the cells three times with pre-warmed PBS to remove any unincorporated TCO-amino acid.

  • This compound Labeling:

    • Dilute the this compound stock solution in pre-warmed live-cell imaging buffer to a final concentration of 1-5 µM.[18]

    • Add the labeling solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.[18] The reaction is often very fast, and shorter incubation times may be sufficient.

  • Final Wash and Imaging:

    • Aspirate the labeling solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging buffer to remove excess fluorophore.[18] For fluorogenic tetrazine probes, this washing step may be optional, which is advantageous for high-throughput or delicate applications.[18][19]

    • Add fresh live-cell imaging buffer to the cells.

    • Proceed immediately to imaging on a fluorescence microscope.

Causality and Experimental Considerations

  • Choice of TCO: Different TCO derivatives exhibit varying reactivity and stability.[4][16] For most applications, standard TCO derivatives are sufficient. More strained versions can offer faster kinetics but may have reduced stability.[16]

  • Concentration Optimization: Both the TCO-precursor and the tetrazine-dye concentrations should be optimized. High concentrations can lead to off-target effects or cytotoxicity, while low concentrations may result in a weak signal.[20] A titration experiment is highly recommended.

  • Controls are Crucial:

    • Negative Control 1 (No TCO): Run a parallel experiment where cells are not treated with the TCO precursor but are incubated with this compound. This will reveal any non-specific binding of the dye.

    • Negative Control 2 (No Tetrazine): Image cells that have incorporated the TCO handle but have not been treated with the tetrazine dye. This establishes the baseline autofluorescence.

  • Cell Health: Ensure cells are healthy throughout the experiment. Avoid high passage numbers, and handle cells gently during media changes and washing steps to prevent detachment or damage.[21]

Troubleshooting

Table 2: Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)Reference(s)
No or Weak Signal 1. Inefficient incorporation of TCO. 2. Low expression of the target protein. 3. This compound concentration is too low. 4. Intracellular target is not accessible.1. Increase incubation time or concentration of the TCO precursor. 2. Confirm protein expression via another method (e.g., Western blot). 3. Perform a concentration titration of the tetrazine dye (e.g., 1 µM, 5 µM, 10 µM). 4. Optimize cell permeabilization if labeling fixed cells. For live cells, ensure the BDP-tetrazine is sufficiently cell-permeable.[20][22]
High Background Staining 1. Non-specific binding of the this compound. 2. Incomplete removal of excess dye. 3. High cellular autofluorescence.1. Decrease the concentration of the tetrazine dye or reduce incubation time. Include a blocking step (e.g., with BSA) before adding the dye. 2. Increase the number and duration of wash steps after labeling. 3. Use a phenol red-free imaging medium. Use appropriate filter sets and, if necessary, spectral unmixing.[14][23]
High Cytotoxicity 1. TCO precursor or tetrazine dye is toxic at the concentration used. 2. Prolonged exposure to imaging buffer or laser light. 3. Contamination.1. Perform a dose-response curve to determine the maximum non-toxic concentration. Reduce incubation times. 2. Minimize the duration of the experiment and use the lowest possible laser power for imaging. 3. Ensure sterile technique throughout the protocol.[21]
Photobleaching 1. High laser power. 2. Excessive exposure time during imaging.1. Reduce laser intensity. 2. Use a more sensitive detector or decrease exposure times. Acquire images only when necessary. Use an anti-fade mounting medium if imaging fixed cells.[22]

Conclusion

The intracellular labeling strategy employing this compound and TCO offers a robust and highly specific method for visualizing biomolecules in their native cellular context. The superior kinetics of the IEDDA reaction, combined with the excellent photophysical properties of the BDP 581/591 fluorophore, provides researchers with a powerful tool for a wide range of applications, from tracking protein localization and dynamics to investigating drug-target engagement. Careful optimization and the use of appropriate controls are paramount to achieving high-quality, reproducible results.

References

  • Antibodies.com. BDP 581/591 azide (A270070). [Link]

  • Antibodies.com. BDP 581/591 NHS ester (A270075). [Link]

  • Li, Z., et al. (2014). Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. Bioconjugate Chemistry, 25(4), 764-772. [Link]

  • Lin, H. Y., et al. (2020). Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions. bioRxiv. [Link]

  • Carlson, J. C. T., et al. (2013). BODIPY–Tetrazine Derivatives as Superbright Bioorthogonal Turn‐on Probes. Angewandte Chemie International Edition, 52(27), 6900-6904. [Link]

  • Nikic, I., et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv. [Link]

  • Ligthart, N. A. M., et al. (2023). A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells. Journal of the American Chemical Society. [Link]

  • Reiner, T., et al. (2013). Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox. Current Medicinal Chemistry, 20(24), 2941–2952. [Link]

  • Kim, H., et al. (2024). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. ACS Central Science. [Link]

  • Keinänen, O., et al. (2018). Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative. Molecular Imaging and Biology, 20(6), 920-929. [Link]

  • Gomes, A. S., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry, 9(1), 21. [Link]

  • Lang, K., et al. (2015). Site-Specific Glycoconjugation of Protein via Bioorthogonal Tetrazine Cycloaddition with a Genetically Encoded trans-Cyclooctene or Bicyclononyne. Bioconjugate Chemistry, 26(5), 848-853. [Link]

  • Meyer, J. P., et al. (2019). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecules, 24(16), 2959. [Link]

  • Creative Biolabs Antibody. Troubleshooting of Intracellular Staining Flow Cytometry. [Link]

  • Wang, Y., et al. (2024). Inverse Electron-Demand Diels–Alder Reaction of exo-Imidazolidin-2-One Dienes with In Situ Generated 1,2-Diaza-1,3-Butadienes and α-Nitrosostyrenes. The Journal of Organic Chemistry. [Link]

  • FluoroFinder. (2023). Flow Cytometry Troubleshooting Guide. [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Biomedical Applications of Tetrazine Cycloadditions. Accounts of Chemical Research, 44(9), 816-827. [Link]

  • Rossin, R., et al. (2014). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. Bioconjugate Chemistry, 25(7), 1255-1259. [Link]

  • Fang, Y., et al. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science, 9(7), 1953-1963. [Link]

  • Nikic, I., et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Nature Communications, 9(1), 5038. [Link]

  • Krall, N., et al. (2016). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Angewandte Chemie International Edition, 55(33), 9786-9791. [Link]

  • Creative Biolabs. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting. [https://www.creative-biolabs.com/flow-cytometry/intracellular-staining-for-flow-cytometry-protocol.htm]([Link] cytometry/intracellular-staining-for-flow-cytometry-protocol.htm)

  • Svatunek, D., et al. (2021). Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools that defy the reactivity/stability tradeoff. ChemRxiv. [Link]

  • GeneTarget Solutions. BIOTIUM | Troubleshooting Tips for Fluorescence Staining. [Link]

  • Wu, H., & Devaraj, N. K. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(13), 3868-3881. [Link]

  • Wu, H., & Devaraj, N. K. (2017). Inverse electron demand Diels-Alder reactions in chemical biology. Semantic Scholar. [Link]

Sources

BDP 581/591 tetrazine click chemistry reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical properties and experimental protocols for BDP 581/591 Tetrazine , a fluorogenic probe designed for bioorthogonal labeling via the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

Unlike conventional labeling (e.g., NHS-esters), this system utilizes a "click" reaction between a Tetrazine (Tz) and a strained alkene, typically Trans-Cyclooctene (TCO) . The reaction is catalyst-free, proceeds rapidly (


), and is chemically inert to endogenous biological functional groups.[1][2]

Key Advantage: this compound exhibits fluorogenic "turn-on" properties .[3][4] The tetrazine moiety quenches the BODIPY fluorophore via Photoinduced Electron Transfer (PET). Upon reaction with TCO, this quenching pathway is disrupted, restoring bright red fluorescence. This enables no-wash imaging and high signal-to-noise ratios in complex biological matrices.

Technical Specifications

ParameterSpecificationNotes
Fluorophore BDP 581/591 (BODIPY core)Photostable, high quantum yield.[5][6][7]
Excitation Max 585 nmCompatible with 561 nm or 594 nm lasers.
Emission Max 594 nmRed/Orange channel (ROX/Texas Red filter).
Extinction Coeff. ~104,000

High brightness.
Quantum Yield 0.83 (Restored)Fluorescence is quenched prior to reaction.
Solubility DMSO, DMF, DCMHydrophobic. Low water solubility.
Reactivity IEDDA CycloadditionReacts specifically with TCO or Methylcyclopropene.
Stability Store at -20°CProtect from light and moisture.

Experimental Logic & Mechanism

The success of this protocol relies on the IEDDA mechanism .

  • The Trigger: A biomolecule (protein, antibody, or lipid) is modified with a TCO tag.

  • The Probe: this compound is introduced.[5][7] In its native state, it is "dark" (quenched).

  • The Click: The Tetrazine attacks the strained TCO ring.

  • The Release: Nitrogen gas (

    
    ) is released, forming a stable dihydropyridazine conjugate.
    
  • The Signal: The loss of the tetrazine electronic sink restores the BDP 581/591 fluorescence.

Workflow Visualization

IEDDA_Workflow Target Biomolecule (Protein/Cell) Mod_Target TCO-Modified Target Target->Mod_Target Conjugation TCO TCO-NHS Ester (Strained Alkene) TCO->Mod_Target Reaction IEDDA Reaction (Fast, No Catalyst) Mod_Target->Reaction Probe BDP 581/591 Tetrazine (Quenched) Probe->Reaction Conjugate Fluorescent Conjugate Reaction->Conjugate -N2 Gas Signal Signal Turn-On (Red Fluorescence) Conjugate->Signal PET Disruption

Figure 1: Schematic of the fluorogenic bioorthogonal labeling workflow.

Protocol A: In Vitro Protein Labeling

Objective: Label a purified protein with BDP 581/591 via TCO-Tetrazine ligation.

Materials
  • Target Protein (1-5 mg/mL in PBS, pH 7.4).

  • TCO-PEG4-NHS Ester (dissolved in anhydrous DMSO).

  • This compound (10 mM stock in anhydrous DMSO).

  • Desalting Columns (e.g., Zeba Spin or PD-10).

  • DMSO (anhydrous).

Step-by-Step Procedure
  • TCO Functionalization:

    • Calculate a 10-20 molar excess of TCO-NHS ester relative to the protein.

    • Add TCO-NHS to the protein solution. Ensure final DMSO concentration is <10% to prevent denaturation.

    • Incubate for 30-60 minutes at Room Temperature (RT) with gentle agitation.

    • Expert Note: Do not use buffers containing primary amines (Tris, Glycine) as they compete with the NHS ester. Use PBS or HEPES.

  • Purification (Critical):

    • Remove unreacted TCO using a desalting column equilibrated with PBS.

    • Why? Free TCO will compete for the dye in the next step, reducing labeling efficiency.

  • Click Reaction:

    • Add This compound to the TCO-labeled protein.[7]

    • Use a 1.5 - 2.0 molar excess of Tetrazine relative to the estimated TCO groups (or protein).

    • Incubate for 20-30 minutes at RT.

    • Observation: You may observe a slight color change or fluorescence increase immediately.

  • Final Cleanup (Optional):

    • While the reaction is fluorogenic, removing excess unreacted dye is recommended for ultra-sensitive applications (e.g., FRET or single-molecule studies). Use a second desalting step.

Protocol B: Live Cell Imaging (No-Wash)

Objective: Label cell-surface receptors or intracellular targets using a two-step pre-targeting approach.

Materials
  • Live cells (adherent).

  • Primary Antibody-TCO conjugate (prepared via Protocol A) OR Metabolic Precursor (e.g., TCO-Sialic Acid).

  • This compound (diluted in media/HBSS).

  • Hoechst 33342 (Nuclear stain).

Step-by-Step Procedure
  • Pre-Targeting:

    • Treat cells with the TCO-modified targeting agent (e.g., 10 µg/mL TCO-Antibody) for 30 min at 37°C (or 4°C to arrest internalization).

    • Wash 2x with PBS to remove unbound TCO-agent. This step is crucial to prevent background signal.

  • Labeling (The Click):

    • Dilute This compound to 1 - 5 µM in warm media or HBSS.

    • Add to cells and incubate for 15 - 30 minutes at 37°C.

    • Expert Note: BDP 581/591 is hydrophobic and membrane-permeable. It will stain intracellular TCO targets.

  • Imaging:

    • No-Wash Option: Due to the fluorogenic nature, you can often image directly without washing. Background from unreacted tetrazine is low (quenched).

    • Wash Option: For highest contrast, wash 1x with media.

    • Microscopy Settings:

      • Excitation: 561 nm laser.

      • Emission: 570-620 nm bandpass.

Expert Insights & Troubleshooting

Solubility & Aggregation

BDP 581/591 is highly lipophilic.

  • Issue: Dye precipitates in aqueous buffer.

  • Solution: Always predilute the DMSO stock into a larger volume of buffer with vigorous vortexing. Adding Pluronic F-127 (0.02%) can help stabilize the dispersion.

ROS Interference (Critical Nuance)

The BDP 581/591 core is structurally related to the lipid peroxidation sensor C11-BODIPY .

  • Risk: In high ROS environments (e.g., oxidative stress models), the dye core may oxidize, causing a spectral shift from Red (590 nm) to Green (520 nm) .

  • Control: If you observe unexpected green fluorescence, it may indicate dye oxidation, not off-target labeling. Use a ROS scavenger control if necessary.

Reaction Quenching

Unlike copper-catalyzed click, IEDDA cannot be stopped by chelators.

  • To Stop: Add a large excess (100x) of free 3,6-diphenyl-s-tetrazine (to quench TCO) or TCO-OH (to quench Tetrazine).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Signal TCO hydrolysis / degradation.TCO is unstable in solution over time. Use fresh TCO-NHS. Isomerize back to cis (inactive) if exposed to light/heat.
High Background Non-specific hydrophobic binding.Reduce dye concentration (<1 µM). Add 1% BSA to wash buffers.
Green Fluorescence Dye Oxidation (ROS).[8]Check for oxidative stress in sample. Use specific filters to exclude green channel.
Precipitation High dye concentration in water.Keep DMSO < 1% final. Do not exceed 10 µM dye in aqueous buffer.

References

  • Blackman, M. L., et al. (2008). "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity."[1][9][10] Journal of the American Chemical Society, 130(41), 13518-13519. Link

  • Carlson, J. C., et al. (2013).[11] "BODIPY-tetrazine derivatives as superbright bioorthogonal turn-on probes." Angewandte Chemie International Edition, 52(27), 6917-6920.[11] Link

  • Vazquez, A., et al. (2017). "Fluorescent Probes for Lipid Peroxidation: Chemical Mechanisms and Biological Applications." Free Radical Biology and Medicine. (Discussing the BDP 581/591 core sensitivity).

Sources

Application Note: Targeted Ratiometric Lipid Peroxidation Sensing using BDP 581/591 Tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing BDP 581/591 Tetrazine for spatially targeted lipid peroxidation assays . Unlike the standard C11-BODIPY 581/591, which distributes non-specifically into lipid membranes, the Tetrazine variant allows for bioorthogonal targeting to specific organelles, proteins, or lipid sub-domains via Click Chemistry (IEDDA), followed by ratiometric sensing of ferroptosis or oxidative stress.

Introduction & Mechanism of Action

This compound is a dual-function molecular probe combining bioorthogonal targeting with ratiometric oxidative stress sensing . It is a derivative of the classic C11-BODIPY probe but modified with a tetrazine handle to enable site-specific conjugation to Trans-Cyclooctene (TCO)-tagged targets.[1]

The Dual-Mechanism Workflow

The probe operates through two distinct chemical events:

  • Localization (The Click): The Tetrazine moiety reacts rapidly with a TCO-labeled target (e.g., a mitochondrial anchor or a specific surface protein) via Inverse Electron Demand Diels-Alder (IEDDA) reaction. This covalently locks the sensor to the region of interest.

  • Sensing (The Shift): The BDP core contains a conjugated polyunsaturated butadienyl linker. Upon exposure to lipid peroxyl radicals (LOO•), this linker oxidizes, breaking the conjugation. This results in a rigorous spectral shift:

    • Reduced (Basal): Red Fluorescence (Ex/Em: 581/591 nm)[2][3]

    • Oxidized (Peroxidized): Green Fluorescence (Ex/Em: 488/510 nm)[3]

Advantages Over Standard C11-BODIPY
FeatureStandard C11-BODIPYThis compound
Localization Non-specific (Lipophilic partitioning)Targeted (Covalent binding to TCO-tags)
Retention Can wash out or exchange between membranesPermanent (Covalently anchored)
Spatial Resolution Whole-cell membrane averageOrganelle/Protein-specific local ROS
Washability Difficult (equilibrium dye)High (Unbound dye can be washed away)

Experimental Design & Visualization

Molecular Mechanism Diagram

The following diagram illustrates the transition from the "Click" targeting phase to the "Sensing" oxidation phase.

G cluster_0 Phase 1: Targeting (IEDDA) cluster_1 Phase 2: Sensing (Oxidation) TCO Target-TCO (Mitochondria/Lipid) Complex Anchored Sensor (Red Fluorescence) TCO->Complex + Click Reaction Probe BDP 581/591 Tetrazine (Red) Probe->Complex Oxidized Oxidized Sensor (Green Fluorescence) Complex->Oxidized + Oxidation ROS Lipid Peroxyl Radicals (LOO•) ROS->Oxidized

Caption: Workflow showing the initial anchoring of the probe to a TCO-tagged target, followed by the ROS-induced spectral shift from Red to Green.

Comprehensive Protocol

Reagent Preparation
  • This compound Stock (5 mM): Dissolve 1 mg of dye in anhydrous DMSO. Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • TCO-Targeting Agent: This depends on your target (e.g., TCO-NHS for proteins, TCO-Ceramide for Golgi, or TCO-Triphenylphosphonium for mitochondria).

  • Inducers (Optional): Erastin (Ferroptosis inducer) or RSL3.

Phase 1: Bioorthogonal Labeling (Targeting)

Objective: Anchor the sensor to the specific subcellular location.

  • Seed Cells: Plate cells (e.g., HeLa, HT-1080) in confocal-compatible dishes (e.g., Ibidi µ-Slides) to reach 70% confluency.

  • Target Labeling: Treat cells with your TCO-containing targeting motif (e.g., 10 µM Mito-TCO) for 30–60 minutes at 37°C.

  • Wash 1: Wash cells 2x with HBSS or PBS to remove unbound TCO reagent.

  • Click Reaction: Add This compound (1–5 µM final concentration) in complete media or HBSS.

    • Note: The reaction rate depends on the specific Tetrazine/TCO pair, but 30 minutes is typically sufficient for intracellular labeling.

  • Wash 2 (Critical): Wash cells 3x with HBSS.

    • Why? Unlike standard C11-BODIPY, you must wash away the unreacted tetrazine probe so that the only signal comes from the specific target site.

Phase 2: Stress Induction & Imaging

Objective: Induce lipid peroxidation and capture the ratiometric shift.

  • Induction: Add ferroptosis inducer (e.g., 10 µM Erastin) or oxidant (e.g., 100 µM tBHP) to the media.

  • Incubation: Incubate for the desired timecourse (e.g., 1–4 hours for Erastin).

  • Microscopy Settings:

    • Channel 1 (Reduced/Non-Oxidized): Excitation 561 nm or 594 nm; Emission 585–620 nm (Red).

    • Channel 2 (Oxidized/Signal): Excitation 488 nm; Emission 500–540 nm (Green).

    • Confocal Tip: Acquire images sequentially to avoid bleed-through, although the Stokes shift is favorable.

Data Analysis & Ratiometric Calculation

Raw intensity values are prone to artifacts (expression level differences, focal drift). Ratiometric analysis is required for validation.

Image Processing Workflow
  • Background Subtraction: Subtract background signal from a cell-free region for both Red and Green channels.

  • Thresholding: Create a mask using the Red channel (basal membrane signal) to exclude non-cellular background.

  • Ratio Calculation: Generate a pixel-by-pixel ratio image using the formula:

    
    
    
    • Interpretation: A value approaching 0 indicates healthy membranes. A value approaching 1 indicates high lipid peroxidation.

    • Alternative:

      
       is also common, but the normalized formula above (0 to 1 scale) is more robust against intensity fluctuations.
      
Quantitative Output Table
ConditionGreen Intensity (Ox)Red Intensity (Red)Calculated Ratio (

)
Interpretation
Control (DMSO) LowHigh0.05 – 0.15Basal ROS levels
Erastin (2h) MediumMedium0.30 – 0.50Onset of Ferroptosis
Erastin (4h) HighLow> 0.70Severe Lipid Peroxidation
+ Ferrostatin-1 LowHigh< 0.15Rescue / Inhibition

Troubleshooting & Critical Controls

"No Signal" in Red Channel
  • Cause: Failure of the Click reaction.

  • Solution: Verify the TCO-labeling step. If the TCO target did not enter the cell or localize correctly, the BDP Tetrazine has nowhere to bind and is washed away in Step 3.2.5.

High Green Background in Controls
  • Cause: Photo-oxidation. BDP 581/591 is sensitive to light.

  • Solution: Minimize laser power (keep < 2%) and exposure time. Store dye aliquots in the dark.

Lack of Green Signal upon Stimulation
  • Cause: The target organelle may not be undergoing lipid peroxidation, or the probe density is too low.

  • Solution: Use a positive control (100 µM Cumene Hydroperoxide) to force oxidation and verify the probe is functional.

References

  • Source for specific dye properties, spectra, and click-chemistry comp
  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine.
  • Stockert, J. C., et al. (2020). Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview. Methods in Molecular Biology. Detailed review of experimental pitfalls and ratiometric analysis techniques for this class of probes.
  • BODIPY™ 581/591 C11 (Lipid Peroxidation Sensor). (n.d.). Thermo Fisher Scientific / Invitrogen Technical Guide. Standard protocols for the non-tetrazine parent molecule, adapted here for sensing parameters.

Sources

Deep-Tissue Bioorthogonal Imaging: Two-Photon Microscopy with BDP 581/591 Tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of BDP 581/591 Tetrazine for intracellular and deep-tissue imaging using Two-Photon Excitation (2PE) Microscopy .

BDP 581/591 (a BODIPY derivative) is selected for its high quantum yield, photostability, and specific spectral window (Ex/Em: ~585/594 nm) that bridges the gap between standard GFP/RFP markers and far-red probes. When coupled with a Tetrazine moiety, it enables bioorthogonal labeling via the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1] This reaction is ultrafast, catalyst-free, and exhibits a "fluorogenic" turn-on effect—fluorescence is quenched by the tetrazine until it reacts with a Trans-Cyclooctene (TCO) target.

Key Insight for 2PE: While BDP 581/591 is robust, its polyenic linker makes it sensitive to Reactive Oxygen Species (ROS). Under high-intensity 2PE illumination, ROS generation can shift its emission from red to green. This protocol includes specific controls to distinguish bioorthogonal labeling from oxidative artifacts.

Technical Specifications

Optical & Chemical Properties
PropertyValueNotes
Fluorophore Core BODIPY (Boron-dipyrromethene)Hydrophobic, high quantum yield.
Excitation Max (1P) 585 nmExcitable by 561 nm or 594 nm lasers.
Emission Max (1P) 594 nmDetectable in standard "Red" or "Texas Red" channels.
2P Excitation Peak ~1160 nm (Theoretical) / ~800 nm (Resonance)Optimal 2P excitation is near 2x the 1P max. However, significant cross-section (~80 GM) exists at 800–850 nm , accessible by standard Ti:Sapphire lasers [1, 2].
2P Cross-Section ~70–100 GM (at 800 nm)Sufficient for deep imaging at moderate power.
Ligation Chemistry Tetrazine + TCO (IEDDA)Reaction rate

.
Fluorogenic Turn-On 10x – 100xTetrazine acts as a quencher (TBET/FRET). Reaction restores fluorescence, reducing background [3].[2]
ROS Sensitivity High Oxidation shifts emission to ~520 nm (Green).

Mechanism of Action: The IEDDA "Click"

The core of this protocol is the bioorthogonal ligation between the this compound and a target biomolecule pre-labeled with Trans-Cyclooctene (TCO).

Diagram 1: IEDDA Reaction & Fluorescence Recovery

IEDDA_Mechanism TCO_Target Target Protein (TCO-Modified) Reaction IEDDA Reaction (Fast, Catalyst-Free) TCO_Target->Reaction BDP_Tz_Quenched BDP 581/591-Tetrazine (Fluorescence QUENCHED) BDP_Tz_Quenched->Reaction Product Ligated Product (Fluorescence RESTORED) Reaction->Product covalent bond Nitrogen N2 Gas (Byproduct) Reaction->Nitrogen

Caption: The Inverse Electron Demand Diels-Alder (IEDDA) reaction between TCO and Tetrazine eliminates the quenching effect, restoring BDP 581/591 fluorescence.

Experimental Protocol

Phase 1: Pre-Labeling Targets (Live Cells)

Objective: Incorporate TCO handles into the target of interest (e.g., surface receptors, intracellular organelles).

  • Preparation: Culture cells (e.g., HeLa, neurons) on 2PE-compatible glass-bottom dishes (0.17 mm thickness).

  • TCO Introduction:

    • Antibody Targeting: Incubate with TCO-conjugated primary antibody (10 µg/mL) for 30 min at 37°C.

    • Metabolic Labeling: Incubate with TCO-sugar or TCO-lipid precursors (10–50 µM) for 24–48 hours.

  • Wash: Rinse 2x with HBSS or Phenol Red-free media to remove unbound TCO agents.

Phase 2: Bioorthogonal Labeling (The "Click")

Objective: Covalent attachment of the fluorophore.[3]

  • Dye Preparation: Dissolve this compound in anhydrous DMSO to make a 10 mM stock. Store at -20°C.

  • Staining Solution: Dilute stock to 1–5 µM in warm, Phenol Red-free media.

    • Note: Higher concentrations increase kinetics but may increase non-specific background if the turn-on ratio is imperfect.

  • Incubation: Add to cells and incubate for 20–30 minutes at 37°C.

  • Wash (Optional but Recommended): While the probe is fluorogenic, a specific wash step (1x with HBSS) improves Signal-to-Noise Ratio (SNR) for deep tissue imaging where out-of-focus background can accumulate.

Phase 3: Two-Photon Imaging Setup

Objective: Deep tissue visualization while mitigating ROS artifacts.

Microscope Configuration:

  • Laser Source: Ti:Sapphire femtosecond laser.

  • Excitation Wavelength:

    • Option A (Preferred):1050–1100 nm (requires OPO or extended range laser). Excites the S0→S1 transition via 2P.

    • Option B (Standard):800–850 nm . Excites higher energy states or resonance tails. Accessible on standard systems.

  • Emission Filter: Bandpass 600/50 nm (Red Channel).

  • Secondary Channel (Control): Bandpass 525/50 nm (Green Channel) to monitor oxidized dye.

Diagram 2: 2PE Optical Path & ROS Control

Optical_Path Laser Ti:Sapphire Laser (800 nm or 1100 nm) Dichroic Dichroic Mirror (700 nm LP) Laser->Dichroic Excitation Objective Objective Lens (High NA, Water Immersion) Dichroic->Objective Splitter Beam Splitter Dichroic->Splitter Objective->Dichroic Sample Sample: BDP 581/591 (Deep Tissue) Objective->Sample Sample->Objective Emission Detector_Red PMT 1: Red Channel (600/50 nm) SIGNAL Splitter->Detector_Red Intact Dye Detector_Green PMT 2: Green Channel (525/50 nm) ROS ARTIFACT Splitter->Detector_Green Oxidized Dye

Caption: Optical setup splitting emission into Red (Signal) and Green (Artifact) channels to control for ROS-induced spectral shifting.

Data Analysis & Troubleshooting

Interpreting the ROS Shift

BDP 581/591 is unique because its polyenic linker is susceptible to oxidation.

  • Scenario A (Ideal): Strong signal in Red channel, minimal signal in Green channel. -> Valid Bioorthogonal Labeling.

  • Scenario B (Phototoxicity): Signal decreases in Red and increases in Green over time. -> Dye oxidation due to excessive laser power.

  • Action: If Green signal appears, reduce laser power or pixel dwell time immediately.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Signal (Red) Low TCO expression or quenching not fully relieved.Increase TCO labeling time. Ensure BDP-Tetrazine is fresh (Tetrazines degrade in water over time).
High Background Non-specific binding or insufficient "turn-on".Perform a washout step. Titrate dye concentration down to 500 nM.
Green Fluorescence ROS-mediated oxidation of the dye.CRITICAL: Reduce laser power. Add antioxidants (e.g., Ascorbic acid) to imaging buffer if compatible with biology.
No 2P Excitation Laser wavelength mismatch.If using 800 nm, increase power slightly (monitoring ROS). If available, tune >1000 nm.

References

  • Mak, N. K., et al. (2013). "Two-Photon Absorption in a Series of 2,6-Disubstituted BODIPY Dyes." ResearchGate.[4]

  • LUMIPROBE Corporation. "BDP 581/591 Azide/Tetrazine Spectral Properties." Lumiprobe Product Data.

  • Devaraj, N. K., et al. (2011). "Biomedical Applications of Tetrazine Cycloadditions." Accounts of Chemical Research.

  • Carlson, J. C., et al. (2013).[5] "BODIPY–Tetrazine Derivatives as Superbright Bioorthogonal Turn‐on Probes." Angewandte Chemie International Edition.

  • Dojindo Laboratories. "Lipid Peroxidation Probe - BDP 581/591 C11 Protocol." Dojindo Manual.

Sources

Application Note: High-Fidelity Staining of Fixed Cells using BDP 581/591 Tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The visualization of intracellular targets in fixed cells often suffers from high background noise and the steric limitations of traditional antibody complexes. This protocol details the application of BDP 581/591 Tetrazine , a photostable, orange-red emitting fluorophore designed for Inverse Electron Demand Diels-Alder (IEDDA) click chemistry.

Unlike copper-catalyzed methods (CuAAC), which can degrade cellular ultrastructure, the IEDDA reaction between this compound and a Trans-Cyclooctene (TCO) dienophile is catalyst-free, biocompatible, and exceptionally fast (


). Furthermore, the tetrazine moiety acts as a fluorescence quencher via Photoinduced Electron Transfer (PET); upon reaction with TCO, this quenching is relieved, resulting in a "fluorogenic" turn-on effect that significantly enhances the Signal-to-Noise Ratio (SNR).

This guide provides a validated workflow for staining fixed cells where the target of interest has been functionalized with TCO (via metabolic incorporation, enzymatic labeling, or TCO-conjugated primary antibodies).

Technical Specifications

BDP 581/591 is a Borondipyrromethene (BODIPY) derivative.[1][2][3] Its hydrophobic core confers high quantum yield and photostability, making it ideal for super-resolution microscopy (STED/SMLM) and confocal imaging.

PropertyValueNotes
Excitation Max 585 nmCompatible with 561 nm or 594 nm laser lines.
Emission Max 594 nmDetectable in standard "Texas Red" or "RFP" channels.
Extinction Coeff.[1][3][4] (

)
104,000

High brightness per molecule.
Quantum Yield (

)
0.83Excellent efficiency.
Solubility DMSO, DMFStock solutions should be prepared in organic solvent.[4]
Stokes Shift ~10 nmNarrow shift; requires precise filter sets to avoid crosstalk.

Mechanistic Principles

The success of this protocol relies on the bioorthogonal reaction between the electron-deficient tetrazine on the dye and the strained TCO ring on the target.

Reaction Logic
  • Quenched State: In the unbound this compound, the tetrazine group quenches the BODIPY fluorophore.

  • Ligation: The tetrazine undergoes a [4+2] cycloaddition with TCO, followed by a retro-Diels-Alder reaction releasing nitrogen gas (

    
    ).
    
  • Restoration: The resulting dihydropyridazine (or pyridazine) product does not quench the fluorophore, restoring fluorescence.

IEDDA_Mechanism Tetrazine BDP 581/591 (Tetrazine-Quenched) Intermediate [4+2] Cycloaddition Tetrazine->Intermediate + TCO Target-TCO (Strained Alkene) TCO->Intermediate Product Fluorescent Conjugate (Pyridazine Linkage) Intermediate->Product Restored Fluorescence Byproduct N2 Gas (Released) Intermediate->Byproduct

Figure 1: The IEDDA reaction mechanism. The reaction is irreversible and restores the fluorescence of the BDP dye.

Validated Protocol: Fixed Cell Staining

Phase 0: Pre-Requisites & Reagent Prep
  • Stock Solution: Dissolve 1 mg this compound in anhydrous DMSO to create a 5-10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Staining Buffer: PBS + 1% BSA (Bovine Serum Albumin). Note: BSA prevents non-specific hydrophobic binding of the BODIPY core.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared).

Phase 1: Sample Preparation (TCO Incorporation)

Ensure your target is TCO-labeled before starting. Common methods include:

  • Metabolic Labeling: Incubating cells with TCO-containing amino acids (e.g., TCO-Lysine) for 12-24 hours.

  • Antibody Targeting: Incubating live or fixed cells with a primary antibody conjugated to TCO.

Phase 2: Fixation & Permeabilization
  • Wash: Rinse cells 2x with warm PBS (

    
    ) to remove media.
    
  • Fix: Add 4% PFA for 15 minutes at Room Temperature (RT).

  • Wash: Rinse 3x with PBS (5 min each).

  • Permeabilize: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.

    • Critical: If staining membrane receptors only, skip this step to maintain membrane integrity.

  • Block: Incubate with 3% BSA in PBS for 30 minutes to block non-specific sites.

Phase 3: The Click Reaction (Staining)
  • Prepare Working Solution: Dilute the this compound stock into the Staining Buffer (PBS + 1% BSA) to a final concentration of 1

    
    M .
    
    • Optimization: Range is 0.5

      
      M – 5 
      
      
      
      M. Start at 1
      
      
      M.
  • Incubate: Add the working solution to the cells. Incubate for 30 minutes at RT in the dark.

    • Note: IEDDA is fast; longer incubations (>1 hr) rarely increase specific signal but may increase background.

  • Wash: Wash 3x with PBS + 0.1% Tween-20 (PBST) for 5 minutes each.

    • Why Tween? BODIPY dyes are hydrophobic. The detergent helps strip non-specifically bound dye from lipid membranes.

Phase 4: Mounting & Imaging
  • Nuclei Stain: Counterstain with DAPI (0.5

    
    g/mL) for 5 minutes if required.
    
  • Mount: Rinse with PBS and mount using an anti-fade mounting medium (e.g., ProLong Diamond).

  • Image: Use 561 nm or 594 nm excitation. Collect emission at 590-620 nm.

Experimental Workflow Visualization

Protocol_Workflow Start Start: TCO-Labeled Cells Fix Fixation 4% PFA, 15 min Start->Fix Intracellular Intracellular Target? Fix->Intracellular Perm Permeabilization 0.25% Triton X-100 Block Blocking 3% BSA, 30 min Perm->Block Stain Click Reaction 1 µM BDP 581/591 Tz 30 min, Dark Block->Stain Wash Washing PBS + 0.1% Tween-20 3 x 5 min Stain->Wash Image Imaging Ex: 585 nm | Em: 594 nm Wash->Image Intracellular->Perm Yes Intracellular->Block No (Surface)

Figure 2: Step-by-step workflow for fixed cell staining. Note the conditional permeabilization step.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
High Background (Punctate) Hydrophobic aggregation of BODIPY.Increase Tween-20 in wash buffer to 0.5%. Ensure BSA is present during staining. Filter the dye working solution (0.2

m) before use.
No Signal TCO degradation or isomerization.TCO isomerizes to the unreactive cis-isomer in light/acid. Store TCO reagents in dark/neutral pH. Use "TCO*" (conformationally stressed) for higher stability.
Bleed-through Incorrect filter sets.BDP 581/591 has a small Stokes shift. Ensure excitation filters cut off below 570nm and emission filters start above 590nm.
Nuclear Background Dye trapping in DNA.Reduce dye concentration to 500 nM. Ensure thorough washing.

References

  • Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. Retrieved from [Link]

  • Wieczorek, A., et al. (2016).[5] Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells.[5] Chemical Science. Retrieved from [Link]

  • Vázquez, A., et al. (2022). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv. Retrieved from [Link]

Sources

Application Note: Bioorthogonal Fluorogenic Imaging using BDP 581/591 Tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of BDP 581/591 Tetrazine (a BODIPY-based fluorogenic probe) in Inverse Electron Demand Diels-Alder (IEDDA) reactions. Unlike traditional copper-catalyzed click chemistry, IEDDA is catalyst-free, biocompatible, and exceptionally fast (


).

The this compound system is unique due to its fluorogenic "turn-on" mechanism . The tetrazine moiety quenches the BODIPY fluorophore via Through-Bond Energy Transfer (TBET). Upon reaction with a Trans-Cyclooctene (TCO)-labeled target, the tetrazine ring is destroyed, restoring intense orange/red fluorescence. This allows for wash-free imaging with high signal-to-noise ratios.

Technical Specifications & Mechanism

Physicochemical Properties

BDP 581/591 is a hydrophobic, photostable fluorophore. Its emission in the orange/red region minimizes overlap with cellular autofluorescence (green) and common DAPI nuclear stains (blue).

PropertySpecificationNotes
Molecule Name This compoundBODIPY core conjugated to s-tetrazine
Excitation Max 581 nmCompatible with 561 nm or 594 nm lasers
Emission Max 591 nmDetectable in TRITC/RFP channels
Extinction Coeff. ~140,000

High brightness
Quantum Yield < 0.02 (Quenched)

> 0.8 (Reacted)
>40-fold fluorescence enhancement
Solubility DMSO, DMF, DCMPoor water solubility; requires organic co-solvent
Reaction Partner trans-Cyclooctene (TCO)Strained alkene (dienophile)
Mechanism of Action (IEDDA)

The reaction proceeds via an inverse electron demand Diels-Alder cycloaddition.[1][2][3][4][5][6][7] The electron-poor tetrazine (diene) reacts with the electron-rich, strained TCO (dienophile). This is followed by a retro-Diels-Alder step, releasing nitrogen gas (


) and forming a stable dihydropyridazine adduct.[8]

IEDDA_Mechanism Tz BDP-Tetrazine (Non-Fluorescent) Inter Intermediate [Bicyclic Adduct] Tz->Inter Cycloaddition (Rate Limiting) TCO Target-TCO (Strained Alkene) TCO->Inter Prod Dihydropyridazine (Fluorescent) Inter->Prod Retro-Diels-Alder Gas N2 Gas (Released) Inter->Gas

Figure 1: Mechanism of the fluorogenic IEDDA reaction. The destruction of the tetrazine ring during the formation of the dihydropyridazine product restores BODIPY fluorescence.

Experimental Protocols

Protocol A: Preparation of TCO-Labeled Targets (Pre-Targeting)

Before using the BDP 581/591 probe, the biological target (e.g., antibody, protein) must be labeled with TCO.

Materials:

  • Protein of interest (1–5 mg/mL in amine-free buffer, pH 8.0–8.5).

  • TCO-PEG4-NHS Ester (dissolved in anhydrous DMSO).

  • Desalting columns (e.g., Zeba Spin, 7K MWCO).

Procedure:

  • Calculate Stoichiometry: Use a 10–20 molar excess of TCO-NHS ester over the protein.

    • Why: TCO hydrolysis competes with amine labeling; excess ensures sufficient conjugation.

  • Incubation: Add TCO reagent to protein solution. Incubate for 45–60 minutes at Room Temperature (RT) with gentle agitation.

  • Purification: Immediately purify using a desalting column equilibrated with PBS (pH 7.4).

    • Critical: Unreacted TCO will react with the BDP probe later, causing high background.

  • Quantification: Measure A280 to determine protein concentration. (Note: TCO does not absorb significantly at 280 nm).

Protocol B: Live Cell Labeling & Imaging

This protocol assumes cells express a target labeled with TCO (via metabolic labeling or pre-targeted antibody incubation).

Materials:

  • Adherent cells on coverglass/chamber slide.

  • This compound (5 mM stock in DMSO).

  • Live Cell Imaging Solution (LCIS) or Phenol-red free media.

Workflow Diagram:

Workflow cluster_prep Phase 1: Targeting cluster_click Phase 2: Click Reaction cluster_image Phase 3: Analysis Step1 Incubate Cells with TCO-Antibody or Metabolite Step2 Wash Cells (2x PBS) Remove unbound TCO Step1->Step2 Step3 Prepare Staining Soln: 1-5 µM BDP 581/591 Tz Step2->Step3 Step4 Add to Cells Incubate 15-30 min @ 37°C Step3->Step4 Step5 Wash (Optional) (Fluorogenic nature reduces need) Step4->Step5 Step6 Fluorescence Microscopy Ex: 561nm | Em: 590/50nm Step5->Step6

Figure 2: Experimental workflow for live-cell IEDDA labeling. The wash step in Phase 3 is optional due to the low fluorescence of unreacted tetrazine.

Step-by-Step Procedure:

  • Preparation: Dilute the 5 mM BDP 581/591 stock into warm media to a final concentration of 1–5 µM .

    • Caution: Keep DMSO concentration < 0.5% to avoid cytotoxicity. Vortex vigorously to prevent microprecipitation of the hydrophobic dye.

  • Labeling: Aspirate media from TCO-labeled cells and add the staining solution.

  • Incubation: Incubate for 15–30 minutes at 37°C.

    • Kinetics Note: The reaction is diffusion-limited. 30 minutes is usually sufficient for saturation.

  • Washing (Optional but Recommended): While the probe is fluorogenic, hydrophobic dyes can stick to membranes non-specifically. Perform 1–2 washes with LCIS to remove non-specifically bound dye.

  • Imaging: Image immediately.

    • Channel: TRITC, Cy3, or RFP settings.

    • Exposure: Start low (50–100 ms); the signal is very bright upon reaction.

Troubleshooting & Controls

IssuePossible CauseSolution
No Signal TCO HydrolysisTCO is unstable in water over time. Use fresh TCO-NHS and store TCO-labeled proteins at -80°C.
High Background Non-specific bindingBDP 581/591 is hydrophobic. Add 1% BSA to the staining buffer or wash with 0.1% Tween-20 (fixed cells only).
Precipitation High ConcentrationDo not exceed 10 µM dye in aqueous buffer. Sonicate stock solution before dilution.
Slow Reaction Steric HindranceEnsure the TCO linker (e.g., PEG4 vs. PEG12) is long enough to be accessible to the tetrazine.

Self-Validating Controls:

  • Negative Control: Incubate cells with BDP 581/591 without prior TCO labeling. Signal should be <5% of the experimental sample.

  • Competition Control: Pre-incubate TCO-labeled cells with non-fluorescent tetrazine (100 µM) for 30 mins, then add BDP 581/591. Signal should be abolished.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[1][8][5] Journal of the American Chemical Society.

  • Devaraj, N. K., Upadhyay, R., & Haun, J. B. (2009). Fast and sensitive pretargeted labeling of cancer cells through a tetrazine/trans-cyclooctene cycloaddition.[1] Angewandte Chemie International Edition.

  • Carlson, J. C., et al. (2013). Stochastic kinetics of a bioorthogonal reaction inside single living mammalian cells. Biophysical Journal.

  • Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels‐Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[1][5] Chemical Society Reviews.

Sources

Application Note: Precision Antibody Labeling with BDP 581/591 Tetrazine via Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the conjugation of the BDP 581/591 tetrazine fluorophore to antibodies. We detail a two-step bioorthogonal strategy that leverages the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO). This method offers exceptional control over the labeling process, yielding well-defined antibody conjugates for a variety of applications, from immunoassays and cellular imaging to the development of antibody-drug conjugates (ADCs). We provide the scientific rationale behind each step, detailed, field-tested protocols for antibody modification and fluorophore ligation, and guidance for characterization and troubleshooting.

Introduction to Bioorthogonal Antibody Conjugation

Traditional antibody labeling methods, such as N-hydroxysuccinimide (NHS) ester chemistry targeting lysine residues, often result in heterogeneous products with unpredictable dye-to-antibody ratios (DARs) and potential modification of the antigen-binding sites, which can compromise antibody function.[1][2] Bioorthogonal chemistry offers a powerful alternative by introducing reaction partners that are mutually reactive but inert to the biological functionalities found in complex systems.[3][4]

The IEDDA "click" reaction between a tetrazine and a strained dienophile like TCO stands out as the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[5][6] This exceptional kinetic profile allows for rapid and efficient conjugation at low micromolar concentrations under mild, physiological conditions (aqueous buffer, room temperature, neutral pH), preserving the antibody's structural integrity and function.[4][5]

This two-step approach involves:

  • Antibody Modification: Introduction of a TCO moiety onto the antibody, typically by reacting lysine residues with a TCO-NHS ester.

  • Fluorophore Ligation: Reaction of the TCO-modified antibody with the this compound dye. This irreversible reaction forms a stable covalent bond and releases nitrogen gas as the sole byproduct.[5]

This strategy provides superior control over the labeling process and is ideally suited for applications requiring precisely defined and highly functional antibody conjugates.[][8]

The BDP 581/591 Fluorophore

BDP 581/591 is a bright and photostable borondipyrromethene dye.[9] Its key advantages include a high fluorescence quantum yield, a large molar extinction coefficient, and a relatively long fluorescence lifetime, making it an excellent choice for sensitive detection applications.[10][11]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 575.42 g/mol [10][11]
Excitation Max (λex) 585 nm[10][12]
Emission Max (λem) 594 nm[10][12]
Molar Extinction Coefficient (ε) 104,000 M⁻¹cm⁻¹[10][12][13]
Fluorescence Quantum Yield (Φ) 0.83[10][12]
Recommended Storage -20°C in the dark, desiccated[10][11]
Solubility DMF, DMSO, Dichloromethane[10][11]

The IEDDA Reaction Workflow

The conjugation process is a sequential, two-stage protocol. The first stage modifies the antibody, and the second stage attaches the fluorescent probe. This separation ensures that each reaction can be optimized and validated independently.

Diagram 1: Two-Step Antibody Conjugation Workflow

Workflow cluster_0 PART 1: Antibody Modification cluster_1 PART 2: Fluorophore Ligation Ab Purified Antibody (>95% Purity) Buffer_Exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) Ab->Buffer_Exchange Reaction1 Incubate Antibody + TCO-NHS (1-2 hours, RT) Target DAR: 2-8 Buffer_Exchange->Reaction1 TCO_NHS TCO-PEG4-NHS Ester (in anhydrous DMSO) TCO_NHS->Reaction1 Purification1 Purify TCO-Antibody (Size Exclusion Chromatography) Reaction1->Purification1 QC1 Characterize TCO-Ab (MALDI-TOF or UV-Vis) Purification1->QC1 TCO_Ab Purified TCO-Antibody QC1->TCO_Ab Reaction2 Incubate TCO-Ab + BDP-Tz (30-60 min, RT) (Tetrazine in molar excess) TCO_Ab->Reaction2 BDP_Tz This compound (in anhydrous DMSO) BDP_Tz->Reaction2 Purification2 Purify Final Conjugate (Size Exclusion Chromatography) Reaction2->Purification2 QC2 Characterize Final Ab-BDP Conjugate (UV-Vis for DAR calculation) Purification2->QC2 Final_Product Final Conjugate (Store at 4°C, protected from light) QC2->Final_Product

Caption: Workflow for this compound conjugation to antibodies.

Experimental Protocols

Materials and Reagents
  • Antibody: ≥ 0.5 mg/mL, purified (>95% purity) in a buffer free of primary amines (e.g., Tris, glycine) and stabilizers like BSA.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.5.

  • TCO-PEG4-NHS Ester: (e.g., from Lumiprobe, Click Chemistry Tools). The PEG4 spacer enhances solubility and reduces steric hindrance.[14]

  • This compound: (e.g., from BroadPharm, Lumiprobe).[10][11]

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification Columns: Size Exclusion Chromatography (SEC) columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) for purification.[15][16]

  • Spectrophotometer (e.g., NanoDrop) for concentration and DAR determination.

Protocol Part 1: Antibody Modification with TCO

Rationale: This step introduces the TCO functional group onto the antibody. TCO-NHS ester reacts with primary amines on lysine residues to form a stable amide bond.[14] The reaction is performed at a slightly alkaline pH (7.4-8.5) to ensure that lysine residues are deprotonated and nucleophilic. A molar excess of TCO-NHS ester is used to achieve a target Dye-to-Antibody Ratio (DAR) of 2-8. Over-modification can lead to antibody precipitation or loss of function.[17]

  • Antibody Preparation:

    • If your antibody buffer contains amines (Tris, glycine) or BSA, it must be exchanged into an amine-free buffer (e.g., PBS, pH 8.0). This can be done using an appropriate MWCO spin column.[18]

    • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

  • TCO-NHS Ester Stock Solution:

    • Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a calculated volume of the TCO-NHS ester stock solution to the antibody solution. A 10-20 fold molar excess of the TCO reagent over the antibody is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unreacted TCO-NHS ester by purifying the TCO-modified antibody using a size exclusion chromatography (SEC) desalting column according to the manufacturer's protocol.[15][16] This step is critical to prevent the unreacted TCO from reacting with the tetrazine dye in the next stage.

Protocol Part 2: Ligation of this compound

Rationale: This is the IEDDA click reaction. The methyltetrazine group on the BDP dye reacts specifically and rapidly with the TCO group on the antibody.[5][10] The reaction is typically complete within an hour at room temperature. A slight molar excess of the this compound is used to ensure all TCO sites on the antibody are labeled.

  • This compound Stock Solution:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • Ligation Reaction:

    • To the purified TCO-modified antibody, add a 1.5 to 3-fold molar excess of the this compound stock solution.

    • Incubate for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak around 520 nm.[5]

  • Final Purification:

    • Purify the final antibody-BDP conjugate from unreacted dye using an SEC desalting column. This will isolate the labeled antibody from any remaining free fluorophore.

  • Storage:

    • Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a sterile filter and a preservative like sodium azide (if compatible with the intended application).

Characterization and Quality Control

Calculating the Dye-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of the final conjugate. It can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and 585 nm (for the BDP 581/591 dye).

Formula for DAR Calculation:

  • Antibody Concentration (M):

    • A_corr_280 = A_280 - (A_585 × CF_280)

    • Ab Conc. (M) = A_corr_280 / ε_Ab

      • Where:

        • A_280 and A_585 are the absorbances at 280 nm and 585 nm.

        • CF_280 is the correction factor for the dye's absorbance at 280 nm (CF_280 for BDP 581/591 is ~0.06).[12][13]

        • ε_Ab is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for a standard IgG).

  • Dye Concentration (M):

    • Dye Conc. (M) = A_585 / ε_Dye

      • Where ε_Dye = 104,000 M⁻¹cm⁻¹.[10][13]

  • DAR:

    • DAR = Dye Conc. (M) / Ab Conc. (M)

An optimal DAR is typically between 2 and 6. A low DAR results in a weak signal, while a high DAR can lead to fluorescence quenching, antibody aggregation, and reduced antigen-binding affinity.

Mechanistic Overview

The core of this protocol is the inverse-electron-demand Diels-Alder reaction.

Diagram 2: IEDDA Reaction Mechanism

Sources

Revolutionizing Cellular Analysis: A Guide to Flow Cytometry with BDP 581/591 Tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Bioorthogonal Chemistry for Precision Cytometry

In the dynamic landscape of cellular biology and drug development, the ability to precisely identify and quantify specific cell populations is paramount. Flow cytometry stands as a cornerstone technique for high-throughput, single-cell analysis. However, the pursuit of ever-greater specificity and flexibility in labeling methodologies is relentless. This application note details a powerful approach that couples the exquisite selectivity of bioorthogonal "click" chemistry with the robust analytical capabilities of flow cytometry, featuring the versatile fluorophore, BDP 581/591 tetrazine.

This guide moves beyond a simple recitation of steps. It delves into the rationale behind the protocol, offering insights gleaned from extensive experience to empower researchers to not only execute the workflow but also to understand, adapt, and troubleshoot it effectively. We will explore the principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction, the unique properties of the BDP 581/591 dye, and provide a meticulously detailed protocol for the labeling and analysis of cells in suspension.

The Scientific Foundation: Bioorthogonal Ligation and the this compound Advantage

At the heart of this protocol lies the IEDDA reaction, a cornerstone of bioorthogonal chemistry. This reaction occurs between an electron-poor tetrazine and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO). The key advantages of this ligation strategy for cellular analysis are its remarkable speed, high specificity, and biocompatibility. The reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, ensuring that the cellular processes under investigation remain unperturbed.

BDP 581/591 is a borondipyrromethene-based dye that is exceptionally well-suited for this application. Its key features include:

  • High Quantum Yield: BDP 581/591 exhibits a high fluorescence quantum yield, resulting in a bright signal that is easily detectable by flow cytometers.

  • Optimal Spectral Properties: With an excitation maximum around 585 nm and an emission maximum around 594 nm, it is well-suited for excitation by the yellow-green (561 nm) or red (633/640 nm) lasers commonly found on modern flow cytometers.

  • Photostability: The dye demonstrates good resistance to photobleaching, which is crucial for maintaining a stable signal during data acquisition.

  • Tetrazine Functionality: The covalent attachment of a tetrazine moiety allows for its specific reaction with TCO-modified molecules, such as antibodies, enabling targeted labeling of cellular antigens.

This combination of a highly efficient and specific bioorthogonal reaction with a bright and stable fluorophore provides a powerful toolkit for researchers to label and analyze cells with exceptional precision.

Materials and Reagents

This section provides a comprehensive list of necessary materials and reagents. It is crucial to use high-quality reagents to ensure the success and reproducibility of the experiment.

Reagent/MaterialSupplier (Example)Catalog Number (Example)Notes
This compoundLumiprobe57542Store at -20°C, protected from light.
TCO-NHS EsterBroadPharmBP-22421For antibody modification. Store at -20°C.
Primary Antibody of InterestVariousN/AMust be in a buffer free of primary amines (e.g., Tris, glycine).
Amine-free Buffer (e.g., PBS)VariousN/AFor antibody conjugation and cell washing.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Anhydrous, for dissolving this compound.
Fetal Bovine Serum (FBS)Gibco10082147For cell culture and blocking.
Cell Culture MediumVariousN/AAppropriate for the cell type being used.
1.5 mL Microcentrifuge TubesVariousN/A
Flow Cytometry TubesVariousN/A
Flow CytometerBD, Beckman Coulter, etc.N/AEquipped with a 561 nm or 633/640 nm laser.

Experimental Protocols

This section outlines the detailed, step-by-step methodologies for the entire workflow, from antibody modification to flow cytometry analysis.

Part 1: Preparation of TCO-Modified Antibody

The first critical step is the covalent modification of the primary antibody with the TCO moiety. This is achieved by reacting the primary amines (e.g., on lysine residues) of the antibody with a TCO-NHS ester.

Protocol:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against or purified into an appropriate buffer. The concentration should be at least 1 mg/mL.

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation, protected from light.

  • Purification: Remove the unreacted TCO-NHS ester using a desalting column or dialysis against PBS.

  • Concentration and Storage: Determine the concentration of the TCO-modified antibody using a spectrophotometer (A280). Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.

Part 2: Titration of TCO-Modified Antibody

To ensure optimal staining with minimal background, it is essential to titrate the TCO-modified antibody to determine the ideal concentration for your specific cell type and antigen.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^6 cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS).

  • Serial Dilutions: Prepare a series of dilutions of your TCO-modified antibody in staining buffer. A good starting range is from 0.1 µg/mL to 10 µg/mL.

  • Staining: Add 100 µL of your cell suspension to a series of flow cytometry tubes. Add the different concentrations of the TCO-modified antibody to the respective tubes.

  • Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 2 mL of cold staining buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

  • Click Reaction: Resuspend the cells in 100 µL of staining buffer containing a fixed, saturating concentration of this compound (e.g., 5 µM).

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with 2 mL of cold staining buffer.

  • Flow Cytometry Analysis: Resuspend the cells in 300-500 µL of staining buffer and acquire the data on a flow cytometer.

  • Analysis: Determine the antibody concentration that provides the best separation between the positive and negative populations (stain index).

Part 3: Cell Staining and Flow Cytometry Analysis

This protocol describes the final staining procedure using the optimal concentration of TCO-modified antibody determined in the titration step.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of your experimental and control samples at a concentration of 1 x 10^6 cells/mL in flow cytometry staining buffer.

  • Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the predetermined optimal concentration of the TCO-modified antibody.

  • Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 2 mL of cold staining buffer.

  • This compound Staining: Prepare a 5 µM solution of this compound in staining buffer. Resuspend the cell pellets in 100 µL of this solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with 2 mL of cold staining buffer.

  • Final Resuspension: Resuspend the cells in 300-500 µL of staining buffer for analysis.

  • Flow Cytometry Acquisition: Acquire the data on a flow cytometer using the appropriate laser and filter combination for BDP 581/591 (e.g., 561 nm laser with a 610/20 bandpass filter).

Data Analysis and Interpretation

Controls are Key

A well-controlled experiment is a self-validating system. The following controls are essential:

  • Unstained Cells: To determine the level of autofluorescence.

  • Cells Stained with TCO-modified Antibody Only: To assess any background fluorescence from the antibody itself.

  • Cells Stained with this compound Only: To check for non-specific binding of the dye to the cells.

  • Isotype Control: A TCO-modified antibody of the same isotype but with no specificity for the target antigen, to control for non-specific antibody binding.

  • Fluorescence Minus One (FMO) Controls: In multicolor experiments, to correctly set gates for positive populations.

Gating Strategy
  • Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest to exclude debris.

  • Singlet Gating: Use FSC-A vs. FSC-H to exclude cell doublets.

  • Viability Dye (Optional but Recommended): Gate on live cells to exclude dead cells, which can non-specifically bind antibodies and dyes.

  • Positive Gating: Use the FMO or isotype control to set the gate for the BDP 581/591 positive population.

Visualizing the Workflow and Chemistry

To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_staining Cell Staining cluster_click Click Reaction & Analysis Ab Primary Antibody TCO_Ab TCO-Modified Antibody Ab->TCO_Ab Conjugation TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Ab Stained_Cells Antibody-Bound Cells TCO_Ab->Stained_Cells Cells Single-Cell Suspension Cells->Stained_Cells Incubation Labeled_Cells Fluorescently Labeled Cells Stained_Cells->Labeled_Cells Click Reaction BDP_Tetrazine This compound BDP_Tetrazine->Labeled_Cells Flow_Cytometer Flow Cytometry Analysis Labeled_Cells->Flow_Cytometer Acquisition

Caption: Experimental workflow for flow cytometry using this compound.

Caption: The inverse-electron-demand Diels-Alder (IEDDA) click reaction.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides guidance on common issues and their solutions.

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Inefficient antibody-TCO conjugation.- Suboptimal antibody concentration.- Low antigen expression.- Inactive this compound.- Verify conjugation using a different method (e.g., mass spectrometry).- Perform a thorough antibody titration.- Confirm antigen expression using a validated, directly conjugated antibody.- Use fresh this compound and protect it from light.
High Background - Non-specific antibody binding.- Non-specific binding of this compound.- Insufficient washing.- Dead cells present in the sample.- Use an isotype control to assess non-specific binding.- Include a "tetrazine only" control.- Increase the number and volume of wash steps.- Use a viability dye to exclude dead cells from the analysis.
High Cell-to-Cell Variability - Inconsistent staining.- Cell clumping.- Ensure thorough mixing during staining steps.- Filter the cell suspension before analysis. Add EDTA to the staining buffer.

Conclusion

The use of this compound in conjunction with TCO-modified antibodies represents a significant advancement in flow cytometry, offering a highly specific and flexible method for cellular labeling. By understanding the principles of the underlying bioorthogonal chemistry and meticulously following the detailed protocols and controls outlined in this guide, researchers can achieve reliable, reproducible, and high-quality data. This powerful technique opens up new avenues for the precise dissection of complex biological systems and the development of novel cellular therapies.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]

  • Devaraj, N. K., Thurber, G. M., Keliher, E. J., Marinelli, B., & Weissleder, R. (2012). Tetrazine-based cycloadditions: application to pretargeted live cell imaging. Bioconjugate chemistry, 19(12), 2297-2299. [Link]

  • Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right chemistry. ACS chemical biology, 9(3), 592-605. [Link]

  • Bio-Rad Antibodies. Antibody Titration - Flow Cytometry Guide. [Link]

  • Alarcón, E., et al. (2022). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. Chemical Science, 13(20), 5966-5973. [Link]

Application Note: BDP 581/591 Tetrazine Pulse-Chase Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental architecture for performing pulse-chase labeling of intracellular proteins using BDP 581/591 Tetrazine . Unlike traditional radioactive pulse-chase methods, this protocol utilizes bioorthogonal "click" chemistry to track specific protein cohorts with sub-cellular resolution and minimal background.

The core system relies on the Inverse Electron Demand Diels-Alder (IEDDA) reaction between a metabolic precursor containing a trans-cyclooctene (TCO) handle and the fluorogenic this compound probe.[1] This pair is selected for its exceptional kinetics (


) and the fluorogenic "turn-on" property of the dye, which eliminates the need for extensive washing steps often required in live-cell imaging.

Mechanistic Principles

The Fluorogenic Switch

BDP 581/591 (a BODIPY derivative) is a bright, photostable fluorophore emitting in the red spectrum (Ex/Em: ~585/594 nm). In its tetrazine-conjugated state, the fluorescence is significantly quenched (up to 1000-fold) due to Photoinduced Electron Transfer (PET) or Through-Bond Energy Transfer (TBET) from the excited fluorophore to the tetrazine moiety.

Upon reaction with a TCO-tagged biomolecule, the tetrazine ring is converted into a dihydropyridazine, breaking the conjugation necessary for quenching. This restores the high quantum yield of the BDP 581/591 dye, effectively "lighting up" only the target molecules.

Reaction Pathway

The following diagram illustrates the IEDDA reaction mechanism and the transition from a "Dark" (Quenched) state to a "Bright" (Fluorescent) state.

IEDDA_Mechanism cluster_0 Bioorthogonal Ligation TCO TCO-Tagged Protein (Strained Alkene) Intermediate Transition State (IEDDA Cycloaddition) TCO->Intermediate Fast Kinetics (>10^4 M^-1 s^-1) Tetrazine This compound (Fluorescence Quenched) Tetrazine->Intermediate Product Dihydropyridazine Conjugate (Fluorescence RESTORED) Intermediate->Product Retro-Diels-Alder Nitrogen N2 Gas (Byproduct) Intermediate->Nitrogen

Caption: Schematic of the IEDDA reaction between TCO-protein and this compound, resulting in fluorescence recovery.

Experimental Design: The Pulse-Chase Workflow

To study protein turnover or trafficking, we employ a Pulse-Chase strategy.[2][3]

  • Pulse (Metabolic Incorporation): Cells are incubated with a TCO-modified amino acid (e.g., TCO-L-Lysine) or sugar. The cellular machinery incorporates this "handle" into all proteins synthesized during this window.

  • Chase (Maturation/Degradation): The TCO precursor is washed away and replaced with media containing excess natural precursor (e.g., L-Lysine). This "caps" the labeled cohort; new proteins synthesized during the chase are "invisible."

  • Labeling (Visualization): At defined timepoints, this compound is added. It covalently binds only to the TCO-tagged proteins from the Pulse phase.

Comparison of Labeling Strategies
FeatureThis compound (IEDDA)Copper-Click (CuAAC)Traditional Immunostaining
Reaction Speed Ultra-fast (

)
Slow (

)
N/A (Binding equilibrium)
Live Cell Compatible? Yes (Catalyst-free)No (Cu(I) is toxic)No (Antibodies impermeable)
Background Ultra-low (Fluorogenic)High (Requires washing)Variable
Resolution Sub-cellular / Super-resolutionStandardStandard

Detailed Protocol

Materials Required[2][4][5]
  • Probe: this compound (e.g., Lumiprobe #16430 or equivalent).

  • Metabolic Precursor: TCO-L-Lysine (for Genetic Code Expansion systems) or TCO-modified sugars (e.g., TCO-Sialic acid for glycobiology).

  • Chase Medium: Complete growth medium supplemented with 2 mM natural L-Lysine (or relevant metabolite).

  • Imaging Buffer: Live Cell Imaging Solution (LCIS) or PBS + 5% FBS.

  • Solvent: Anhydrous DMSO.

Stock Solution Preparation
  • This compound: Dissolve 1 mg of dye in anhydrous DMSO to create a 10 mM stock . Aliquot and store at -20°C, protected from light. Note: Avoid repeated freeze-thaw cycles.

  • TCO-Precursor: Prepare a 100 mM stock in 0.2 M NaOH or appropriate buffer (check specific solubility).

Step-by-Step Pulse-Chase Procedure
Phase 1: The Pulse (Tagging the Cohort)
  • Seed Cells: Plate cells (e.g., HeLa, HEK293T) on glass-bottom confocal dishes. Achieve 60-70% confluency.

  • Depletion (Optional but Recommended): Incubate cells in methionine/lysine-free media for 30 minutes to deplete intracellular pools.

  • Pulse Incubation: Replace media with fresh media containing 100 µM TCO-L-Lysine .

    • Duration: 15 minutes to 2 hours (depending on protein synthesis rate).

    • Critical: If using Genetic Code Expansion (GCE), ensure the orthogonal tRNA/Synthetase plasmid is expressed 24h prior.

Phase 2: The Chase (Tracking Time)
  • Termination of Pulse: Aspirate the TCO-containing media.

  • Wash: Gently wash cells 2x with warm PBS.

  • Chase Incubation: Add warm complete growth media supplemented with 2 mM natural L-Lysine (excess competitor).

  • Timepoints: Incubate cells at 37°C for desired chase intervals (e.g., 0h, 1h, 4h, 12h).

    • 0h Control: Fix/Stain immediately after Phase 1.

Phase 3: Labeling & Imaging
  • Staining Solution: Dilute this compound stock into warm media or LCIS to a final concentration of 1 µM - 2 µM .

  • Reaction: Add staining solution to cells. Incubate for 15-30 minutes at 37°C.

  • Wash (Minimal):

    • Live Imaging: Wash 1x with LCIS. The fluorogenic nature allows imaging with minimal washing.[4]

    • Fixed Imaging: Wash 3x with PBS, then fix with 4% Paraformaldehyde (PFA) for 15 mins.

  • Microscopy: Image using a confocal microscope.

    • Excitation: 561 nm or 594 nm laser.

    • Emission Filter: 600-640 nm (Red channel).

Workflow Visualization

PulseChase_Workflow cluster_timeline Experimental Timeline Start Start: Adherent Cells (Transfected with GCE system) Pulse PULSE Phase Add 100µM TCO-Lysine (15 - 120 mins) Start->Pulse Wash1 Wash & Block Remove TCO, Add 2mM Lysine Pulse->Wash1 Chase CHASE Phase Incubate t = 0, 1, 4, 12 hrs (Protein Maturation/Degradation) Wash1->Chase Label LABELING Add 1µM this compound (30 mins, 37°C) Chase->Label At each timepoint Image IMAGING Confocal Microscopy (Ex 561nm / Em 610nm) Label->Image

Caption: Step-by-step workflow for this compound pulse-chase experiments.

Troubleshooting & Optimization

Background Fluorescence

Although BDP 581/591 is fluorogenic, hydrophobic accumulation in lipid membranes can occur.

  • Solution: If background is high, perform a "back-extraction" wash using media containing 5% BSA or FBS for 10 minutes after staining. The albumin acts as a sink for unbound hydrophobic dye.

Low Signal Intensity
  • Cause: Low incorporation of TCO-amino acid.

  • Solution: Increase Pulse concentration to 250 µM or extend pulse duration. Ensure the tRNA/Synthetase pair is orthogonal and efficient for your specific cell line.

Toxicity
  • Cause: Copper toxicity is non-existent here, but high concentrations of TCO-Lysine can perturb metabolism.

  • Solution: Keep TCO-Lysine < 500 µM. This compound is generally non-toxic at 1-5 µM for short incubations.

References

  • Carlson, J. C., Meimetis, L. G., Hilderbrand, S. A., & Weissleder, R. (2013). "BODIPY-Tetrazine Derivatives as Superbright Bioorthogonal Turn-on Probes." Angewandte Chemie International Edition, 52(27), 6917-6920.

  • Beliu, G., et al. (2019). "Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy." Communications Biology, 2, 261.

  • Lumiprobe Corporation. "this compound Product Specification."

  • Nikić, I., et al. (2016). "Debugging Eukaryotic Genetic Code Expansion for Site-Specific Protein Labeling." Angewandte Chemie International Edition, 55(52), 16172–16176.

Sources

Troubleshooting & Optimization

BDP 581/591 tetrazine precipitation in PBS buffer

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of BDP 581/591 tetrazine.

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family.[1] It is characterized by its brightness, high quantum yield, and a tetrazine moiety that enables its use in bioorthogonal "click chemistry" reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a trans-cyclooctene (TCO)-modified molecule.[2] This makes it a powerful tool for fluorescently labeling proteins, antibodies, and other biomolecules in complex biological systems for applications such as cellular imaging and flow cytometry.

Q2: I observed a precipitate after diluting my this compound in PBS. Why is this happening?

A2: The precipitation of this compound in PBS is primarily due to its inherent hydrophobicity.[3] BODIPY dyes, in general, have poor solubility in aqueous solutions.[4] The high salt concentration in PBS can further decrease the solubility of hydrophobic molecules through a phenomenon known as the "salting-out" effect, leading to aggregation and precipitation.

Q3: How should I properly dissolve and store this compound?

A3: this compound should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[2] This stock solution should be stored at -20°C, protected from light and moisture.[1] For experimental use, the stock solution is then diluted into the desired aqueous buffer.

Q4: Is the tetrazine moiety on BDP 581/591 stable in aqueous buffers?

A4: While some tetrazines can be susceptible to degradation in aqueous solutions, particularly at high pH, the methyltetrazine present on BDP 581/591 offers enhanced stability.[2] It is generally stable under typical bioconjugation conditions (pH 7.2-8.5). However, prolonged incubation at very high or low pH should be avoided.[]

II. Troubleshooting Guide: Diagnosing and Solving Precipitation

Encountering precipitation can be a significant roadblock. This section provides a systematic approach to troubleshooting and resolving this issue.

Visual Troubleshooting Workflow

Troubleshooting_Precipitation start Precipitation Observed in PBS q1 What was the final concentration of organic solvent (e.g., DMSO)? start->q1 a1_low < 1% DMSO q1->a1_low Low a1_high > 5% DMSO q1->a1_high High sol1_low Issue is likely dye hydrophobicity and PBS incompatibility. Proceed to Buffer & Additive Optimization. a1_low->sol1_low sol1_high High DMSO concentration may be contributing to protein denaturation and precipitation. Reduce final DMSO concentration. a1_high->sol1_high q2 Did you observe precipitation immediately upon dilution or over time? sol1_low->q2 a2_imm Immediately q2->a2_imm Immediate a2_time Over time q2->a2_time Gradual sol2_imm Indicates poor solubility. Focus on improving the initial dilution process and consider alternative buffers. a2_imm->sol2_imm sol2_time Suggests gradual aggregation. Consider optimizing pH, temperature, or adding stabilizing agents. a2_time->sol2_time q3 What is the pH of your PBS buffer? sol2_imm->q3 a3_neutral pH 7.2-7.4 q3->a3_neutral Neutral a3_basic pH > 8.0 q3->a3_basic Basic sol3_neutral pH is likely not the primary cause of precipitation. Focus on other factors. a3_neutral->sol3_neutral sol3_basic High pH can affect tetrazine stability and protein integrity. Consider lowering the pH. a3_basic->sol3_basic

Caption: A decision tree to guide the troubleshooting process for this compound precipitation.

Detailed Troubleshooting Steps

Problem 1: Precipitation upon initial dilution of the DMSO stock into PBS.

  • Cause: The hydrophobic nature of the BDP 581/591 dye leads to its aggregation when rapidly introduced into a high-salt aqueous environment like PBS.

  • Solution:

    • Optimize the Dilution Process: Instead of adding the dye stock directly to the full volume of PBS, first dilute the stock solution in a smaller volume of PBS with vigorous vortexing or sonication. Then, add this intermediate dilution to the rest of the buffer.

    • Reduce PBS Concentration: If possible, use a lower concentration of PBS (e.g., 0.5x) to decrease the ionic strength of the buffer.

    • Consider an Alternative Buffer: Switch to a buffer with a lower salt concentration or one that is known to be more compatible with hydrophobic molecules. HEPES buffer is an excellent alternative as it does not form precipitates with metal ions and can provide better cell viability in some cases.[6][7]

Problem 2: Precipitation during the bioconjugation reaction.

  • Cause: In addition to the dye's hydrophobicity, factors such as pH, temperature, and the concentration of reactants can influence the stability of the dye-biomolecule conjugate.

  • Solution:

    • Buffer Optimization: As mentioned, replacing PBS with HEPES buffer (pH 7.2-8.0) is highly recommended.[8] HEPES has a stable pH over a broad temperature range and does not interact with metal ions, which can sometimes contribute to precipitation.[6]

    • Incorporate Solubilizing Agents:

      • Non-ionic Detergents: The addition of a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can help to keep the hydrophobic dye in solution without denaturing most proteins.[9] Triton X-100 is often used to isolate hydrophobic proteins.[9]

      • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their solubility in aqueous solutions. (2-hydroxypropyl)-β-cyclodextrin (HPβCD) has been shown to increase the fluorescence of dye-antibody conjugates and can be a useful additive.[10]

    • Control Reaction Conditions: Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) to slow down the aggregation process. Also, ensure that the final concentration of the dye and biomolecule are within the recommended range to avoid oversaturation.

Problem 3: The final purified conjugate precipitates over time.

  • Cause: The final conjugate may still have exposed hydrophobic regions that can lead to aggregation and precipitation during storage.

  • Solution:

    • Storage Buffer Formulation: Store the purified conjugate in a buffer that is optimized for its stability. This may include a lower salt concentration, the presence of a cryoprotectant like glycerol (at 10-50%), or a low concentration of a non-ionic detergent.

    • Aliquot and Freeze: Aliquot the purified conjugate into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for working with this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of 10 mM Stock Solution in DMSO:

    • Allow the lyophilized this compound to come to room temperature.

    • Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW = 575.4 g/mol ), add 173.8 µL of DMSO.

    • Vortex or sonicate the vial until the dye is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solution:

    • The final concentration of the working solution will depend on the specific application. For a typical protein labeling experiment, a final dye concentration of 100-200 µM in the reaction mixture is a good starting point.

    • Recommended Method (using HEPES buffer):

      • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your reaction volume.

      • In a separate microcentrifuge tube, add the calculated volume of the stock solution.

      • Add an equal volume of your reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to the dye stock and vortex immediately.

      • Add this diluted dye solution to your protein solution with gentle mixing.

    • Important Note on Final DMSO Concentration: Aim to keep the final DMSO concentration in your reaction mixture below 1% to avoid negative effects on protein stability and cell viability if applicable.

Protocol 2: General Protocol for Antibody Labeling with this compound

This protocol assumes the antibody has been pre-modified with a TCO group.

  • Materials:

    • TCO-modified antibody in an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • This compound working solution (prepared as in Protocol 1).

    • Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Purification column (e.g., size-exclusion chromatography column).

  • Labeling Reaction:

    • To your TCO-modified antibody solution, add the this compound working solution to achieve a 5-20 molar excess of the dye relative to the antibody. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Size-Exclusion Chromatography (SEC): This is the most common method for removing unreacted dye.[11]

      • Equilibrate a size-exclusion chromatography column (e.g., a desalting column) with your desired storage buffer (e.g., PBS or HEPES).

      • Apply the reaction mixture to the column.

      • Collect the fractions containing the labeled antibody, which will elute first. The smaller, unreacted dye molecules will elute later.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity and can be a powerful tool for purifying antibody-drug conjugates.[12][13]

      • The sample is loaded onto the HIC column in a high-salt buffer.

      • A decreasing salt gradient is used to elute the molecules, with more hydrophobic species eluting later.[14]

Data Presentation: Key Properties of this compound
PropertyValueReference
Molecular Weight575.4 g/mol [2]
Excitation Maximum585 nm[2]
Emission Maximum594 nm[2]
Quantum Yield0.83[2]
Extinction Coefficient104,000 cm⁻¹M⁻¹[2]
Recommended SolventsDMSO, DMF[2]

IV. Visualization of Key Concepts

Chemical Structure of this compound

BDP_581_591_Tetrazine img img label This compound Structure (Illustrative - not to scale)

Caption: Illustrative representation of the this compound chemical structure.

Workflow for Successful Bioconjugation

Bioconjugation_Workflow start Start: Lyophilized this compound step1 Dissolve in Anhydrous DMSO to create 10 mM Stock Solution start->step1 step2 Prepare Working Solution by diluting in Reaction Buffer (e.g., HEPES) step1->step2 step3 React with TCO-modified Biomolecule step2->step3 step4 Purify Conjugate (e.g., Size-Exclusion Chromatography) step3->step4 end End: Purified, Soluble Conjugate step4->end

Caption: A streamlined workflow for the successful bioconjugation of this compound.

V. References

  • Hopax Fine Chemicals. (2021, June 14). HEPES VS PBS (phosphate buffered saline). Hopax Fine Chemicals Blog. [Link]

  • ResearchGate. (2018, March 1). What is the difference between using Triton X-100 and Tween-20?[Link]

  • Hopax Fine Chemicals. (2021, June 14). HEPES VS PBS (phosphate buffered saline). Hopax Fine Chemicals Blog. [Link]

  • PubMed. (n.d.). A Comparative Study on the Adsorption of Triton X-100 and Tween 20 onto Latexes with Different Interfacial Properties. [Link]

  • PubMed. (2020, July 1). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. [Link]

  • PubMed. (2011, September 15). Control of the fluorescence of dye-antibody conjugates by (2-hydroxypropyl)-β-cyclodextrin in fluorescence microscopy and flow cytometry. [Link]

  • Dojindo Molecular Technologies, Inc. (2023, May 19). Lipid Peroxidation Probe -BDP 581/591 C11-. [Link]

  • ResearchGate. (2019, February 15). Protein dialysis of extremely hydrophobic outer membrane protein to prevent precipitation?[Link]

  • Cytiva. (n.d.). Antibody purification and immunoprecipitation. [Link]

  • National Institutes of Health. (2022, December 24). A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. [Link]

  • GCE4All - Oregon State University. (2024, August 20). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. [Link]

  • Royal Society of Chemistry. (2021, March 26). Visible light-activatable cyclodextrin-conjugates for the efficient delivery of nitric oxide with fluorescent reporter and their inclusion complexes with betaxolol. [Link]

  • Agilent. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. [Link]

  • National Institutes of Health. (2014, September 3). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. [Link]

  • PubMed Central. (n.d.). The Drug Excipient Cyclodextrin Interacts With d-Luciferin and Interferes With Bioluminescence Imaging. [Link]

  • YouTube. (2024, April 10). Hydrophobic interaction chromatography a versatile method for ADC and protein analysis. [Link]

  • Cytiva. (2024, November 12). Hydrophobic Interaction Chromatography Products. [Link]

  • ResearchGate. (n.d.). (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. [Link]

  • ResearchGate. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography | Request PDF. [Link]

  • National Institutes of Health. (2020, September 24). Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments. [Link]

  • Ala Biolab. (n.d.). Lumiprobe. [Link]

  • ResearchGate. (2025, August 6). Automated Hydrophobic Interaction Chromatography Column Selection for Use in Protein Purification | Request PDF. [Link]

  • CiteAb. (n.d.). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. [Link]

  • ResearchGate. (2025, August 7). Bioorthogonal Reactions for Labeling Proteins. [Link]

Sources

Technical Support Center: BDP 581/591 Tetrazine Solubility & Handling

[1]

The Solubility Paradox: Mechanism of Action

BDP 581/591 Tetrazine is a high-performance fluorophore designed for bioorthogonal chemistry (specifically Inverse Electron Demand Diels-Alder, or IEDDA). However, its utility is frequently bottlenecked by its physicochemical nature.

The Challenge: The BDP (Boron-Dipyrromethene) core is inherently lipophilic (hydrophobic) due to its rigid, planar aromatic structure. While the tetrazine moiety adds reactivity, it does not confer sufficient polarity to solubilize the molecule in pure aqueous buffers (PBS, TBS).

The Consequence: When introduced incorrectly into aqueous media, two failure modes occur:

  • Macroscopic Precipitation: The dye crashes out of solution, becoming physically unavailable for labeling.

  • H-Aggregation: The planar molecules stack like a deck of cards (pi-pi stacking). This forms non-fluorescent aggregates that quench the signal even if the solution appears clear to the naked eye.

The Solution: You cannot change the molecule's structure, but you can engineer its environment. The protocols below utilize Solvent Exchange and Steric Shielding to maintain a dispersed, monomeric state in water.

Core Protocol: The "Solvent Exchange" Method

This is the standard operating procedure (SOP) for introducing this compound into aqueous buffers. It relies on creating a high-concentration organic stock and rapidly diluting it to bypass the nucleation phase of precipitation.

Reagents Required[2][3]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: DMSO is preferred for biological compatibility.

  • Buffer: PBS (pH 7.4) or HEPES. Avoid nucleophilic buffers (like Tris) if storing for long periods, though short-term use is acceptable.

  • Vessel: Glass vials (preferred) or low-retention microcentrifuge tubes.

Step-by-Step Workflow

1. Primary Stock Preparation (Organic Phase) Dissolve the lyophilized this compound powder in anhydrous DMSO to a concentration of 5–10 mM .

  • Why: This ensures the dye is fully monomeric.

  • Validation: The solution must be optically clear and deep red/orange. If cloudy, sonicate for 30 seconds.

2. The "Rapid Dispersion" Dilution Do NOT add water to the DMSO stock. You must add the DMSO stock to the water.

  • Step A: Aliquot your desired volume of aqueous buffer into a tube. Vortex it gently to create a moving vortex.

  • Step B: Slowly pipette the DMSO stock into the moving buffer vortex.

  • Limit: Keep the final DMSO concentration < 5% (v/v) . Ideally < 1% for sensitive live-cell experiments.

3. Immediate Usage Use the aqueous solution immediately. BDP 581/591 is kinetically stable in water for hours but thermodynamically unstable; it will eventually aggregate over 12-24 hours.

Visualization: Solubilization Workflow

SolubilityWorkflowcluster_0Phase 1: Organic Solubilizationcluster_1Phase 2: Aqueous DispersionSolidLyophilizedBDP 581/591Stock10 mM Stock(Monomeric)Solid->StockDissolveDMSOAnhydrousDMSODMSO->StockFinalWorking Solution(<1% DMSO)Stock->FinalDropwise Addition(Rapid Mixing)PrecipitatePrecipitate/Aggregate(FAILURE)Stock->PrecipitateAdding Waterto StockBufferPBS/HEPES(Vortexing)Buffer->Final

Caption: Figure 1. Correct order of operations for solubilizing hydrophobic fluorophores. Reversing the dilution order (adding water to stock) induces local supersaturation and precipitation.

Advanced Formulation: Additives for Difficult Samples

If the standard protocol yields precipitation (common at concentrations > 50 µM) or if your assay requires long incubation times, use Steric Shielding .

AdditiveConcentrationMechanismBest For
Pluronic F-127 0.05% - 0.1% (w/v)Non-ionic surfactant that encapsulates the hydrophobic BDP core.[1]Live cell imaging; preventing stickiness to plastics.[1]
BSA (Bovine Serum Albumin) 0.1% - 1.0% (w/v)Albumin binds hydrophobic molecules, acting as a carrier protein.[1]Protein labeling reactions; flow cytometry.[1]
Tween-20 0.05% (v/v)Reduces surface tension and prevents aggregation.[1]Immunofluorescence; fixed cell staining.[1]
Cyclodextrin (HP-β-CD) 5 - 10 equivalentsForms an inclusion complex (host-guest chemistry) with the dye.[1]Highly sensitive assays where surfactants interfere.[1]

Protocol Modification: Add the chosen additive to your aqueous buffer before introducing the DMSO stock.

Troubleshooting Guide (FAQ)

Issue 1: "I see no fluorescence, even though the dye is in solution."

Diagnosis: This is likely Tetrazine Quenching , not solubility failure.

  • Explanation: Tetrazine is an electron-deficient moiety that quenches the fluorescence of the attached BODIPY fluorophore via Through-Bond Energy Transfer (TBET) or Electron Transfer. This is a design feature ("Turn-On" probe). Fluorescence is restored only after the tetrazine reacts with TCO (Trans-Cyclooctene).

  • Validation Test:

    • Take a small aliquot of your dye solution.

    • Add an excess of TCO-lysine or TCO-containing protein.

    • Wait 10-30 minutes.

    • If fluorescence increases significantly (10-100x), your solubility is fine. If it remains dark, the dye has aggregated/precipitated.

Issue 2: "The solution is cloudy or has visible particulates."

Diagnosis: Macroscopic Precipitation.

  • Cause: The local concentration of dye exceeded its solubility limit during dilution.

  • Fix:

    • Centrifuge the solution at 10,000 x g for 5 minutes to pellet aggregates.

    • Measure the concentration of the supernatant using absorbance (Epsilon ~104,000 L⋅mol⁻¹⋅cm⁻¹ at 585 nm).

    • For future attempts, increase the DMSO percentage (up to 10% if tolerated) or use Pluronic F-127.

Issue 3: "My labeling efficiency is low."

Diagnosis: Hydrolysis or Aggregation.

  • Cause: While tetrazines are more stable than NHS esters, they can degrade in aqueous solution over days, or the dye aggregates are sterically hindered from reacting with the target TCO.

  • Fix: Prepare the working solution immediately before use. Do not store diluted aqueous dye at 4°C for more than 24 hours.

Visualization: Quenching vs. Aggregation

FailureModesStateObserved State:Low FluorescenceDecisionAdd TCO SubstrateState->DecisionResultAFluorescenceINCREASESDecision->ResultAReaction OccursResultBFluorescenceSTAYS LOWDecision->ResultBNo ReactionConclusionANormal Function(Tetrazine Quenching)ResultA->ConclusionAConclusionBSolubility Failure(H-Aggregation)ResultB->ConclusionB

Caption: Figure 2. Diagnostic logic tree to distinguish between intrinsic tetrazine quenching (expected behavior) and solubility failure (aggregation).

References

  • Source for physical properties, extinction coefficients, and solvent comp
  • Carlson, J. C. T., et al. (2013).[2][3] "BODIPY-tetrazine derivatives as superbright bioorthogonal turn-on probes." Angewandte Chemie International Edition, 52(27), 6917-6920.[2] [Link]

    • Source for the "Turn-On" mechanism and quenching properties of BODIPY-tetrazine conjug
  • Verification of molecular weight and solubility d
  • Loudet, A., & Burgess, K. (2007). "BODIPY dyes and their derivatives: syntheses and spectroscopic properties." Chemical Reviews, 107(11), 4891-4932. [Link]

    • Foundational text on BODIPY lipophilicity and aggreg

Technical Support Center: Optimizing Signal and Reducing Background with BDP 581/591 Tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for BDP 581/591 tetrazine. This resource is designed for researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry for fluorescence imaging. Here, we provide in-depth, field-proven insights to help you maximize your signal-to-noise ratio and achieve publication-quality data. We will move beyond simple protocol steps to explain the underlying principles, empowering you to troubleshoot effectively and innovate in your experiments.

Section 1: FAQ - Understanding this compound and Background Fluorescence

This section addresses fundamental questions about the probe and the common challenge of background fluorescence.

Q1: What is this compound and how does it work?

This compound is a fluorescent probe combining a bright and photostable borondipyrromethene (BODIPY) dye with a tetrazine moiety.[1][2][3] The BODIPY core provides the desirable photophysical properties, including a high quantum yield and a narrow emission spectrum, making it an excellent choice for cellular imaging.[2][3][]

The key to its function lies in the tetrazine group, which enables it to participate in an exceptionally fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][5] This reaction occurs when the tetrazine (the diene) specifically ligates with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative, which has been metabolically or chemically incorporated into your biomolecule of interest.[1][2][6]

A significant advantage of many tetrazine-dye conjugates is their "fluorogenic" nature.[7][8] The tetrazine moiety can quench the fluorescence of the nearby BDP dye.[9][10] Upon reaction with the TCO, the tetrazine ring is converted into a dihydropyridazine, which eliminates the quenching effect.[11] This "click-on" activation leads to a substantial increase in fluorescence intensity precisely at the site of your target, contributing to a high signal-to-noise ratio.[7][9]

Q2: What are the primary sources of background fluorescence in my experiment?

High background can obscure your specific signal and is a common challenge in fluorescence microscopy. Understanding its origins is the first step to mitigation. The main culprits are:

  • Unreacted Probe: The most common source is residual, unreacted this compound that was not fully washed away. Even with fluorogenic probes, there can be a baseline level of fluorescence that contributes to background if concentrations are too high.[12]

  • Non-Specific Binding: The probe may adhere to cellular structures or surfaces through hydrophobic, electrostatic, or other weak interactions.[13] Highly charged fluorescent dyes can be particularly prone to this.[14]

  • Probe Instability/Degradation: Tetrazine compounds can degrade under certain conditions, such as exposure to high temperatures, strong acids, or strong bases.[] While generally stable at physiological pH, prolonged incubation or harsh experimental conditions could lead to probe degradation and potential off-target fluorescence.

  • Cellular Autofluorescence: Many cell types naturally fluoresce, especially when excited with shorter wavelengths (blue/green). This is often caused by endogenous molecules like NAD(P)H, flavins, and lipofuscin.[14] While BDP 581/591 emits in the red spectrum, bleed-through from these autofluorescent species can still be a factor.

  • Sample Processing Artifacts: Fixatives, mounting media, or even the culture plates themselves can contribute to background fluorescence.[16]

Q3: Why is my background still high even after extensive washing?

This is a frustrating but common issue. If you've performed multiple, thorough washing steps and the background remains stubbornly high, the cause is likely one or a combination of the following:

  • Ineffective Washing Buffer: Your wash buffer may not be sufficiently stringent to disrupt the non-specific interactions between the probe and cellular components.

  • Probe Aggregation: At high concentrations or in suboptimal buffer conditions, the this compound probe can form aggregates. These aggregates can become trapped within cells or adhere strongly to surfaces, making them difficult to remove with standard washing procedures.

  • Excessive Probe Concentration: Using a higher-than-necessary concentration of the probe is a primary cause of persistent background.[14] Even with efficient washing, the sheer amount of unbound probe can overwhelm the capacity of the washes to remove it completely.

  • Insufficient Incubation Time for Reaction: If the incubation time is too short for the IEDDA reaction to go to completion, you may be washing away specifically bound probe along with the non-specific, leading to a low signal that makes the background appear more prominent.

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Reducing Background

Here we address specific problems with probable causes and actionable solutions, grounded in scientific principles.

Problem 1: High, diffuse background signal across the entire field of view.

  • Probable Cause: This is the classic sign of excess, unbound probe due to either too high a concentration or insufficient washing.

  • The Scientist's Approach:

    • Titrate Your Probe: The optimal concentration is key. Do not assume the manufacturer's recommended concentration is perfect for your specific cell type and experimental conditions. Perform a concentration gradient experiment, starting from a low concentration (e.g., 1 µM) and increasing incrementally (e.g., 2 µM, 5 µM, 10 µM). The goal is to find the lowest concentration that provides a robust specific signal without elevating the background.[14]

    • Optimize Your Wash Protocol:

      • Increase the number of washes: Instead of 2-3 washes, try 4-5.

      • Increase the duration of washes: Let cells sit in the wash buffer for 5-10 minutes for each step.

      • Enhance your wash buffer: For live-cell imaging, use a complete, phenol red-free imaging medium. For fixed cells, use a buffer like PBS containing a mild non-ionic detergent (e.g., 0.05% - 0.1% Tween-20 or Triton X-100). This is crucial because detergents help solubilize unbound probes and disrupt weak hydrophobic interactions that cause non-specific binding.

    • Include a "No-Dienophile" Control: Always run a parallel experiment where your cells or biomolecules have not been modified with the TCO dienophile. Stain this sample with the same concentration of this compound. The fluorescence you observe in this control is your true background. Your goal is for the signal in your experimental sample to be significantly higher (at least 5-10 fold) than in this control.

Problem 2: Punctate, non-specific staining (bright dots or aggregates).

  • Probable Cause: The this compound probe is aggregating before it can react with its target. This is often due to issues with solubility or storage.

  • The Scientist's Approach:

    • Verify Probe Preparation: this compound is typically dissolved in an organic solvent like DMSO or DMF before being diluted into your aqueous experimental buffer.[2] Ensure your stock solution is fully dissolved. Before adding to your cells, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any pre-existing aggregates. Use only the supernatant for your experiment.

    • Check Storage Conditions: The probe should be stored at -20°C in the dark and desiccated.[1] Repeated freeze-thaw cycles or prolonged exposure to light and moisture can lead to degradation and aggregation. Aliquot your stock solution into smaller, single-use volumes upon arrival.

    • Pre-clear the Staining Solution: Immediately before adding the probe to your cells, dilute it to the final working concentration in your buffer and centrifuge it again. This final "polishing" step can remove any aggregates that formed upon dilution into the aqueous environment.

    • Incorporate a Surfactant: Adding a low concentration of a non-ionic surfactant like Pluronic F-127 (0.01-0.02%) to your staining buffer can help prevent probe aggregation during incubation.

Problem 3: Low signal-to-noise ratio (SNR) - both the signal and background are weak.

  • Probable Cause: This indicates an issue with either the labeling efficiency or the imaging parameters, making the inherent background more prominent relative to the weak signal.

  • The Scientist's Approach:

    • Increase Incubation Time: The IEDDA reaction is fast, but it still requires time. For live cells, an incubation of 10-30 minutes is a good starting point.[13] If your signal is weak, try extending this to 60 minutes.

    • Optimize Imaging Parameters:

      • Increase Exposure Time: A longer camera exposure will collect more photons, increasing your signal. However, this will also increase background, so it must be balanced.[17]

      • Adjust Camera Gain: Increasing gain amplifies the signal from the detector. This can make a weak signal visible but will also amplify noise. Use it judiciously.

      • Use Image Averaging/Accumulation: Acquiring multiple frames and averaging them is a powerful way to reduce random noise, thereby improving the SNR.[18]

    • Check Your Dienophile: Ensure that the TCO or other dienophile was successfully incorporated into your target biomolecule. Use an independent method (e.g., Western blot with an antibody against a tag, mass spectrometry) to verify the modification.

Section 3: Protocols and Best Practices

This section provides a validated starting protocol for live-cell imaging and a table of parameters for optimization.

Validated Protocol: Live-Cell Labeling with this compound

This protocol assumes your cells have already been treated to incorporate a TCO-modified molecule.

  • Probe Preparation:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Centrifuge the stock solution at >10,000 x g for 5 minutes.

    • Aliquot the supernatant into single-use tubes and store at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on a glass-bottom imaging dish or chamber slide appropriate for microscopy.

    • Ensure cells are healthy and at an appropriate confluency (typically 60-80%).

  • Staining:

    • Wash cells twice with warm, phenol red-free imaging buffer (e.g., HBSS or Live Cell Imaging Solution).

    • Prepare the staining solution by diluting the this compound stock solution to a final concentration of 1-5 µM in the imaging buffer. This is a critical parameter to optimize.

    • Remove the wash buffer and add the staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 3-4 times with warm imaging buffer, incubating for 5 minutes during each wash.

  • Imaging:

    • Add fresh, warm imaging buffer to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with appropriate filters for the BDP 581/591 dye (Excitation max: ~585 nm, Emission max: ~594 nm).[2]

    • Include a "no-dienophile" control and an "unstained" control (for autofluorescence) in your imaging session.

Data Presentation: Key Parameters for Optimization
ParameterStarting RangeRationale for Optimization
Probe Concentration 1 - 10 µMBalance between specific signal and non-specific background. Higher concentrations increase background.[14]
Incubation Time 10 - 60 minEnsure sufficient time for the IEDDA reaction to reach completion for maximum signal.
Incubation Temperature Room Temp to 37°CReaction kinetics are temperature-dependent. 37°C is optimal for live cells.
Wash Buffer Additive None / 0.05% Tween-20A mild detergent is critical for removing non-specifically bound probe in fixed cell applications.
Number of Washes 2 - 5More extensive washing is a simple and effective way to reduce background from unbound probe.

Section 4: Visualizing the Workflow

The IEDDA "Click-On" Reaction

The diagram below illustrates the fundamental mechanism of labeling. The electron-deficient tetrazine ring reacts with the electron-rich, strained TCO dienophile. This irreversible cycloaddition reaction forms a new, stable covalent bond and simultaneously disrupts the quenching properties of the tetrazine, causing the BDP 581/591 dye to fluoresce brightly.

IEDDA_Reaction cluster_product Product BDP_Tz BDP 581/591-Tetrazine (Quenched) plus + TCO Target-TCO Product BDP 581/591-Target (Fluorescent) TCO->Product IEDDA Cycloaddition (Fast & Specific) N2 N₂ Gas Product->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve high background issues in your experiments.

Troubleshooting_Workflow Start High Background Observed Q_Pattern What is the background pattern? Start->Q_Pattern A_Diffuse Diffuse / Even Q_Pattern->A_Diffuse Diffuse A_Punctate Punctate / Aggregates Q_Pattern->A_Punctate Punctate Sol_Titrate 1. Titrate [Probe] (Decrease Concentration) A_Diffuse->Sol_Titrate Sol_Prepare 1. Centrifuge Stock & Working Solutions A_Punctate->Sol_Prepare Sol_Wash 2. Enhance Wash Protocol (More washes, longer duration, add detergent) Sol_Titrate->Sol_Wash Sol_Control 3. Run 'No-Dienophile' Control (Verify specific signal) Sol_Wash->Sol_Control Sol_Storage 2. Check Probe Storage (Aliquot, store at -20°C, desiccate) Sol_Prepare->Sol_Storage

Caption: Decision tree for troubleshooting background fluorescence.

References

  • K. S. W. Kolberg, G. Beliu, et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy . bioRxiv. [Link]

  • Bodipy Probes Fluorescence Dyes . AxisPharm. [Link]

  • M. J. R. Rebelo, F. J. M. Hoog, et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off . PubMed. [Link]

  • T. Schlichter, F. G. G. G. Beliu, et al. (2021). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy . ACS Central Science. [Link]

  • K. S. W. Kolberg, G. Beliu, et al. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy . ResearchGate. [Link]

  • S. Kaur, Z. F. Tang, D. R. McMillen (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy . PLOS One. [Link]

  • Y. Park, H. Kim, et al. (2024). Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine . PMC - NIH. [Link]

  • A. B. R. Mayer, M. G. M. D. D. Bar, et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology . RSC Publishing. [Link]

  • Live‐Cell Localization Microscopy with a Fluorogenic and Self‐Blinking Tetrazine Probe . Angewandte Chemie International Edition. [Link]

  • Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging . ResearchGate. [Link]

  • Developing visible fluorogenic 'click-on' dyes for cellular imaging . PMC - NIH. [Link]

  • S. Kaur, Z. F. Tang, D. R. McMillen. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy . PLOS ONE. [Link]

  • Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Synthesis of Heterocycles and Natural Products along with Bioorthogonal and Material Sciences Applications . ResearchGate. [Link]

  • Optimizing Signal to Noise Ratio . YouTube. [Link]

  • "Click" Chemistry In Vivo - New Tools for Molecular Imaging . YouTube. [Link]

  • Stability of tetrazine-bearing amino acids under SPPS conditions... . ResearchGate. [Link]

  • Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy . Bitesize Bio. [Link]

  • Inverse Electron Demand Diels-Alder Reaction (IEDDA) . Creative Biolabs. [Link]

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BDP 581/591 tetrazine photobleaching issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BDP 581/591 tetrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for photobleaching issues and answer frequently asked questions. As Senior Application Scientists, we aim to provide you with not only solutions but also the scientific reasoning behind them to empower your research.

Troubleshooting Guide: Rapid Photobleaching of this compound

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: My this compound signal is photobleaching much faster than expected in my live-cell imaging experiment. What is happening and what can I do?

Answer:

Rapid photobleaching of this compound in live-cell imaging can be alarming, especially given the dye's reputation for high photostability.[1][2][3] The issue often stems from a combination of factors related to the imaging conditions and the cellular environment.

Underlying Causes and Immediate Solutions:

  • Excessive Excitation Light: The most common cause of photobleaching is exposing the fluorophore to too much light.[4][5][6][7] This can be a result of high laser power, long exposure times, or continuous illumination. Every excitation cycle brings the fluorophore to an excited state, where it is susceptible to chemical reactions that lead to its destruction.[5]

    • Solution: Reduce the excitation light intensity to the minimum level that still provides a detectable signal.[6][7] Most modern microscopy software allows for fine control over laser power or lamp intensity. Also, decrease the exposure time to the shortest duration that gives you an adequate signal-to-noise ratio.[5]

  • Reactive Oxygen Species (ROS) Production: BDP dyes, including BDP 581/591, can contribute to the generation of singlet oxygen and other reactive oxygen species upon illumination.[8][9] These highly reactive molecules can then attack the fluorophore, leading to its degradation.[10] The cellular environment itself can also have endogenous levels of ROS, which can exacerbate this issue. BDP 581/591 itself can be used as a probe for ROS, as its fluorescence shifts from red to green upon oxidation.[11][12]

    • Solution: The use of antifade reagents in your imaging medium can help mitigate ROS-induced photobleaching.[13][14] For live-cell imaging, commercially available reagents like ProLong™ Live Antifade Reagent can be added to the medium.[13] These reagents work by scavenging ROS.

  • Phototoxicity Affecting Cell Health: High-intensity light can also induce phototoxicity, which damages the cells.[15][16][17] Unhealthy cells can have altered biochemistry, potentially leading to an environment that accelerates photobleaching.

    • Solution: Monitor cell health throughout your experiment. Look for signs of stress like membrane blebbing or apoptosis.[17] If you suspect phototoxicity, reduce the light dose by lowering the excitation power and/or the frequency of image acquisition.[15]

Question 2: I've reduced my laser power and exposure time, but I'm still seeing significant photobleaching. What other imaging parameters can I optimize?

Answer:

If basic adjustments to light exposure are insufficient, you can delve deeper into your microscope's settings and imaging strategy.

Advanced Imaging Parameter Optimization:

  • Optimize Your Filter Sets: Ensure your excitation and emission filters are well-matched to the spectral profile of BDP 581/591 (Absorption/Emission maxima ~581/591 nm).[18] Mismatched filters can lead to inefficient excitation and detection, tempting you to increase the excitation power to compensate.

  • Increase Detector Sensitivity: If your microscope has a high-sensitivity detector (e.g., a cooled sCMOS or EMCCD camera), you can increase the gain to amplify the signal. This will allow you to use a lower excitation power.[5] Be mindful that increasing the gain can also amplify noise, so a balance must be struck.[5]

  • Binning: Binning combines adjacent pixels into a single larger pixel, which increases the signal-to-noise ratio at the expense of some spatial resolution.[4] This can allow you to use lower excitation light levels.

  • Time-Lapse Imaging Strategy: Instead of continuous imaging, acquire images at the longest possible intervals that still capture the dynamics of your biological process of interest.[6] This minimizes the cumulative light exposure.

  • Z-Stack Acquisition: If acquiring a Z-stack, use the minimum number of slices necessary to capture your structure of interest.[6]

ParameterRecommendationRationale
Excitation Power MinimizeReduces the rate of fluorophore excitation and subsequent photobleaching.
Exposure Time ShortenDecreases the duration the fluorophore is in an excited state.[5]
Detector Gain Increase (with caution)Amplifies the detected signal, allowing for lower excitation power.[5]
Binning Use if acceptableIncreases signal-to-noise, enabling lower light levels.[4]
Time-lapse Interval MaximizeReduces total light exposure over the course of the experiment.
Z-stack Slices MinimizeDecreases the total illumination dose per time point.
Question 3: Does the tetrazine moiety on BDP 581/591 affect its photostability? What about after the click reaction?

Answer:

This is an excellent and insightful question. The tetrazine moiety does indeed influence the properties of the BDP 581/591 fluorophore.

  • Tetrazine as a Quencher: Before the reaction with a dienophile (like trans-cyclooctene or norbornene), the tetrazine can act as a fluorescence quencher.[19] This is a desired property for "fluorogenic" probes, where the fluorescence significantly increases after the bioorthogonal reaction. The quenching mechanism can involve non-radiative energy transfer from the excited fluorophore to the tetrazine.[19]

  • Post-Reaction Photostability: After the inverse electron demand Diels-Alder (iEDDA) reaction, the tetrazine is converted to a dihydropyrazine, and the quenching effect is eliminated, leading to a bright fluorescent signal.[20] The photostability of the resulting BDP 581/591-dihydropyrazine conjugate is expected to be high, in line with the inherent photostability of the BDP core.[1][3] However, it's important to remember that even highly photostable dyes will bleach under sufficiently harsh imaging conditions.

Experimental Consideration:

If you are performing a "no-wash" imaging experiment where unreacted this compound is present, the initial fluorescence will be lower due to quenching.[19] You might be tempted to use a higher laser power to see a signal, which could then rapidly bleach the reacted, fluorescent molecules.

Workflow for Mitigating Photobleaching in Bioorthogonal Labeling:

cluster_pre_imaging Pre-Imaging Steps cluster_imaging_setup Imaging Setup cluster_troubleshooting Troubleshooting A Incubate with this compound B Wash to remove unbound probe (if possible) A->B C Start with low excitation power and short exposure B->C D Optimize detector gain and binning C->D E Still photobleaching? D->E F Add antifade reagent to media E->F G Reduce acquisition frequency E->G

Caption: Workflow for minimizing photobleaching during this compound labeling and imaging.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a fluorescent probe consisting of a boron-dipyrromethene (BODIPY) dye core linked to a tetrazine group.[] The BDP 581/591 dye is known for its bright red fluorescence, high quantum yield, and excellent photostability.[1][12][22] The tetrazine moiety allows for its use in bioorthogonal "click chemistry," specifically the inverse electron demand Diels-Alder (iEDDA) reaction, for labeling biomolecules in live cells.[12][20][]

PropertyValueSource
Excitation Maximum ~581 nm[18]
Emission Maximum ~591 nm[18]
Quantum Yield ~0.83[1][22]
Molar Extinction Coefficient ~104,000 M⁻¹cm⁻¹[1]
What is photobleaching?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[5] When a fluorophore absorbs light, its electrons are promoted to an excited state. While in this excited state, the fluorophore can undergo chemical reactions, often with molecular oxygen, that permanently damage its structure and prevent it from fluorescing again.[5][24]

GS Ground State (S0) ES Excited Singlet State (S1) GS->ES Excitation (Light Absorption) ES->GS Fluorescence (Light Emission) ET Excited Triplet State (T1) ES->ET Intersystem Crossing Bleached Bleached State ET->Bleached Reaction with O2 (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the process of photobleaching.

What is phototoxicity and how is it related to photobleaching?

Phototoxicity refers to the damage or death of cells caused by light exposure.[15][16] It is closely related to photobleaching because the same processes that damage the fluorophore (like the generation of ROS) can also damage cellular components such as proteins, lipids, and DNA.[17] Therefore, the conditions that lead to rapid photobleaching often also cause significant phototoxicity.[16] It is crucial to minimize phototoxicity in live-cell imaging to ensure that the observed biological processes are not artifacts of the imaging itself.[15][17]

Can I use this compound for fixed-cell imaging?

Yes, this compound can be used for fixed-cell imaging. After performing the bioorthogonal labeling reaction on live cells, you can fix the cells using standard protocols (e.g., with paraformaldehyde).[] The BDP 581/591 fluorophore is robust and will retain its fluorescence after fixation. For fixed samples, you can use mounting media containing powerful antifade reagents to further preserve the signal during imaging.[7]

Are there alternatives to this compound if I cannot resolve my photobleaching issues?

While BDP 581/591 is an excellent fluorophore, there are alternatives if it is not suitable for your specific application. The choice of an alternative will depend on the required spectral properties and the nature of your experiment. Other BODIPY dyes with different wavelengths are available, some of which may exhibit different photostability characteristics in your system.[3][18] Additionally, other classes of fluorescent dyes, such as cyanine or rhodamine dyes, are also available as tetrazine conjugates and may offer different levels of photostability and brightness.

Experimental Protocols

Protocol 1: General Live-Cell Labeling with this compound

This protocol provides a general workflow for labeling live cells that have been engineered to express a dienophile-modified biomolecule.

  • Cell Preparation: Culture your cells of interest on a suitable imaging dish (e.g., glass-bottom dish). Ensure the cells are healthy and at an appropriate confluency.[]

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. A typical stock concentration is 1-10 mM. Store protected from light at -20°C.

  • Labeling: Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM). Remove the old medium from your cells and add the labeling medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C and 5% CO₂. The optimal time and concentration should be determined empirically for your specific system.

  • Washing (Optional but Recommended): For endpoint imaging or to reduce background, gently wash the cells 2-3 times with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium).[]

  • Imaging: Proceed with fluorescence microscopy, keeping in mind the principles of minimizing photobleaching discussed above.

Protocol 2: Setting Up a Fluorescence Microscope to Minimize Photobleaching
  • Find Your Cells: Use transmitted light (e.g., DIC or phase contrast) to locate and focus on the cells of interest.[4][24] This avoids unnecessary fluorescence excitation.

  • Initial Fluorescence Check: Switch to the fluorescence channel for BDP 581/591. Start with the lowest possible excitation power and a short exposure time (e.g., 50-100 ms).

  • Adjust Gain and Offset: Increase the camera gain to get a visible signal without significantly increasing the excitation power. Adjust the offset (black level) so that the background is dark but not clipping true signal.

  • Determine Minimum Excitation Power: Gradually increase the excitation power until you achieve a satisfactory signal-to-noise ratio for your intended analysis.

  • Set Time-Lapse Parameters: For time-lapse experiments, set the acquisition interval to be as long as possible while still capturing the desired temporal information.[6]

  • Use an Environmental Chamber: Maintain the cells at 37°C and 5% CO₂ in a stage-top incubator or a full microscope enclosure to ensure cell health throughout the experiment.[]

References

  • Antibodies.com. BDP 581/591 hydrazide (A270073). [Link]

  • MDPI. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. [Link]

  • AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. [Link]

  • ResearchGate. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. [Link]

  • Ala Biolab. Lumiprobe. [Link]

  • AIP Publishing. (2023). A guide to small fluorescent probes for single-molecule biophysics. [Link]

  • Chemical Communications (RSC Publishing). BODIPY based realtime, reversible and targeted fluorescent probes for biothiol imaging in living cells. [Link]

  • PubMed. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. [Link]

  • Biocompare. (2018). Photobleaching in Live Cell Imaging. [Link]

  • NIH National Center for Biotechnology Information. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. [Link]

  • Journal of Cell Science. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. [Link]

  • ACS Publications. (2011). Singlet Oxygen Generation by Novel NIR BODIPY Dyes. [Link]

  • Dojindo Molecular Technologies. Analytical Reagents for Cellular Function. [Link]

  • RSC Publishing. Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. [Link]

  • PubMed. Method for optimizing imaging parameters to record neuronal and cellular activity at depth with bioluminescence. [Link]

  • AIP Publishing. A guide to small fluorescent probes for single-molecule biophysics. [Link]

  • PubMed. Phototoxicity in live fluorescence microscopy, and how to avoid it. [Link]

  • ScienceDirect. Imaging of intracellular singlet oxygen with bright BODIPY dyes. [Link]

  • ResearchGate. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels. [Link]

  • Nanolive. Overcoming phototoxicity. [Link]

  • Bitesize Bio. “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. [Link]

  • ResearchGate. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. [Link]

  • MDPI. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. [Link]

  • AxisPharm. Bodipy Probes Fluorescence Dyes. [Link]

  • Wiley Online Library. Fluorescent probes for the visualization of membrane microdomain, deformation, and fusion. [Link]

  • ResearchGate. Dienophiles for tetrazine bioorthogonal reaction and corresponding.... [Link]

  • News-Medical.net. (2018). Minimizing Photobleaching in Fluorescence Microscopy. [Link]

  • PubMed. Exploring BODIPY Derivatives as Singlet Oxygen Photosensitizers for PDT. [Link]

  • PubMed. BODIPY-based dye for no-wash live-cell staining and imaging. [Link]

  • MPI-CBG Publications. Phototoxicity in live fluorescence microscopy, and how to avoid it. [Link]

  • MDPI. (2022). Ratiometric Singlet Oxygen Sensor Based on BODIPY-DPA Dyad. [Link]

  • Nature. (2020). Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions. [Link]

  • NIH National Center for Biotechnology Information. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox. [Link]

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Technical Guide: Optimizing BDP 581/591 Tetrazine for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Probe Mechanics

BDP 581/591 Tetrazine is a specialized tool for bioorthogonal labeling, specifically utilizing the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. Unlike standard immunofluorescence, this chemistry allows for the rapid, covalent labeling of live cells pre-targeted with trans-cyclooctene (TCO) or other strained alkenes (e.g., BCN, cyclopropenes).

Key Technical Specifications:

  • Fluorophore Class: BODIPY (Boron-dipyrromethene)[1][2][3]

  • Excitation/Emission: 585 nm / 594 nm (Orange/Red channel)[4]

  • Reaction Partner: TCO (fastest kinetics), BCN, Cyclopropenes.

  • Mechanism: The tetrazine moiety quenches the BODIPY fluorophore via Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PeT). Upon reaction with TCO, this quenching is relieved, resulting in a "turn-on" fluorescence effect (Fluorogenic).

Optimization Matrix: Concentration & Incubation

The most common failure mode with hydrophobic probes like BDP 581/591 is "over-labeling," leading to non-specific aggregate formation. Do not treat this like a standard antibody stain.

Recommended Starting Conditions

For live-cell intracellular targets, diffusion is the rate-limiting step.

ParameterStarting RangeOptimization LimitNotes
Concentration 100 nM – 500 nM Max 2 µM>2 µM significantly increases background aggregates due to hydrophobicity.
Incubation Time 15 – 30 mins Max 60 minsReaction with TCO is extremely fast (

); long incubation only invites non-specific binding.
Temperature 37°C RT or 4°C37°C aids membrane permeability but increases endocytic uptake of free dye.
Wash Steps 2x PBS/Media No-WashWhile fluorogenic, washing is recommended for intracellular targets to remove unreacted probe trapped in membranes.
The "Signal-to-Noise" Decision Tree

Use this workflow to determine your optimal concentration.

OptimizationWorkflow start Start: 250 nM for 20 mins check Check Signal vs. Background start->check high_bg High Background / Punctate Spots check->high_bg Background High low_sig Low / No Signal check->low_sig Signal Low good High S/N Ratio check->good Optimal action_bg 1. Reduce Conc to 100 nM 2. Add 1% BSA to wash 3. Check Cell Health (ROS) high_bg->action_bg action_sig 1. Verify TCO labeling 2. Increase Conc to 1 µM 3. Check TCO stability (isomerization) low_sig->action_sig

Figure 1: Decision tree for optimizing probe concentration based on observed artifacts.

Protocol: Live Cell Labeling Workflow

Objective: Labeling an intracellular protein of interest (POI) tagged with a HaloTag-TCO ligand.

Reagents Preparation[5][6]
  • Stock Solution: Dissolve this compound in anhydrous DMSO to 1–5 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Labeling Media: Opti-MEM or Phenol-red free complete media.

Step-by-Step Procedure
  • TCO Targeting: Incubate cells with HaloTag-TCO ligand (5–10 µM) for 30–60 mins.

  • Wash 1: Wash cells 3x with warm media to remove unbound TCO ligand. Critical: Unbound TCO ligand will react with the tetrazine probe in solution, quenching it before it reaches the target.

  • Probe Addition: Dilute this compound stock into warm media to 250 nM . Vortex vigorously to disperse potential aggregates.

  • Incubation: Add to cells and incubate for 20 minutes at 37°C.

  • Wash 2: Wash 2x with warm media containing 1% BSA (Albumin acts as a scavenger for hydrophobic dyes).

  • Imaging: Image immediately in live-cell imaging buffer. Use 561 nm excitation.[5]

Troubleshooting & FAQs

Senior Scientist Insights into Common Artifacts

Q1: I see bright, punctate "dots" in the background, not my target. What is this?

A: This is dye aggregation . BDP 581/591 is hydrophobic.[6][7] If the concentration is too high (>1 µM) or if the stock was added directly to aqueous media without rapid mixing, the dye precipitates into micelles.

  • Fix: Lower concentration to 100 nM. Sonicate the working solution. Use media with serum (proteins help solubilize the dye).

Q2: My cells are fluorescing green, but the dye is red. Is this bleed-through?

A: Likely not. This is a chemical artifact . BDP 581/591 contains a conjugated diene system that is sensitive to Reactive Oxygen Species (ROS).[3] Upon oxidation, the conjugation system breaks, shifting the emission from Red (~590 nm) to Green (~510 nm).

  • Diagnostic: If you see green signal, your cells are under oxidative stress, possibly phototoxicity or toxicity from the TCO ligand. Use the green channel as a "stress sensor" control.

Q3: Why is there no signal even at high concentrations?

A: The issue is likely the TCO, not the Tetrazine . TCO is unstable; it can isomerize back to the unreactive cis-cyclooctene (CCO) in the presence of thiols or copper.

  • Fix: Ensure your TCO ligand is fresh. Avoid buffers containing high thiols (like DTT or 2-mercaptoethanol) during the TCO incubation step.

Q4: Can I fix the cells after labeling?

A: Yes. The IEDDA reaction forms a covalent dihydropyrazine bond. However, BDP dyes can be extracted by methanol or acetone. Use 3-4% Paraformaldehyde (PFA) for fixation. Avoid methanol permeabilization if possible, or re-fix after permeabilization.

Mechanism of Action

Understanding the "Turn-On" mechanism helps in designing controls.

Mechanism cluster_off Quenched State (OFF) cluster_on Active State (ON) Tz Tetrazine (Quencher) BDP BODIPY (Fluorophore) Tz->BDP TBET/PeT Quenching reaction IEDDA Reaction Tz->reaction TCO + TCO (Target) TCO->reaction Product Dihydropyrazine Adduct reaction->Product Fluorescence Red Fluorescence (591 nm) Product->Fluorescence Emission

Figure 2: The fluorogenic switch mechanism. Reaction with TCO breaks the electronic interaction responsible for quenching, restoring fluorescence.

References

  • Lumiprobe Corporation. this compound product information and spectral properties. Retrieved from

  • Vázquez, A., et al. (2023). Tetrazine-Based Fluorogenic Probes for Bioorthogonal Imaging.Encyclopedia , 3(1), 320-338. Link

  • Devaraj, N. K., et al. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging.Bioconjugate Chemistry , 19(12), 2297–2299. (Foundational IEDDA chemistry). Link

  • AAT Bioquest. Spectrum Properties of BODIPY 581/591.Link

  • BroadPharm. this compound Safety and Solubility Data.Link

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troubleshooting weak signal in BDP 581/591 tetrazine staining

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers encountering signal intensity issues with BDP 581/591 Tetrazine conjugates. It is designed to move beyond generic advice, addressing the specific physicochemical properties of the BDP (Boron-Dipyrromethene) fluorophore and the kinetics of the Tetrazine-Trans-Cyclooctene (TCO) ligation.

Topic: Troubleshooting Weak Signal Intensity

Diagnostic Workflow

Before altering your protocol, use this logic flow to isolate the root cause of the signal loss. BDP 581/591 has unique failure modes (specifically oxidative sensitivity and hydrophobicity) that differ from standard fluorophores like Alexa Fluor or Cyanine dyes.

TroubleshootingFlow Start PROBLEM: Weak Red Signal (585/594 nm) CheckGreen Step 1: Check Green Channel (500-520 nm) Is there signal here? Start->CheckGreen Oxidation DIAGNOSIS: Dye Oxidation BDP 581/591 is an ROS sensor. It shifts to green upon oxidation. CheckGreen->Oxidation Yes (Green Signal) CheckSolubility Step 2: Inspect Stock/Buffer Is there precipitate or turbidity? CheckGreen->CheckSolubility No (Dark) Aggregation DIAGNOSIS: Aggregation/Precipitation BDP core is hydrophobic. Re-optimize solvent system. CheckSolubility->Aggregation Yes CheckPosControl Step 3: Run Positive Control (e.g., TCO-beads or known surface) CheckSolubility->CheckPosControl No DeadReagent DIAGNOSIS: Hydrolyzed Tetrazine Tetrazine ring is unstable in water over time. CheckPosControl->DeadReagent No Signal CheckSterics Step 4: Evaluate TCO Accessibility Is TCO buried or linker too short? CheckPosControl->CheckSterics Signal OK StericHindrance DIAGNOSIS: Steric Hindrance Switch to longer PEG linker or more reactive TCO. CheckSterics->StericHindrance Likely

Figure 1: Diagnostic logic flow for identifying the root cause of weak BDP 581/591 signals. Note the critical check for green fluorescence, which indicates dye oxidation rather than labeling failure.

Critical Reagent Insights (The "Why" Behind the Failures)

Q1: My red signal is non-existent, but I see a strong signal in the green channel (FITC/GFP). What happened?

The "ROS Trap": BDP 581/591 is chemically identical to the lipid peroxidation probe C11-BODIPY . It contains a conjugated diene system that is susceptible to Reactive Oxygen Species (ROS).[1]

  • Mechanism: Upon oxidation by ROS (or prolonged exposure to ambient air/light), the conjugation system breaks, shifting the fluorescence emission from Red (~590 nm) to Green (~510 nm) [1].

  • Troubleshooting:

    • Check your buffer: Avoid buffers containing high redox potential or contaminants.

    • Storage: Was the dye stored under argon/nitrogen? If the powder turned from dark purple/blue to orange, it has oxidized.

    • Imaging: If you are doing live-cell imaging under high laser power, you may be photo-oxidizing the dye in real-time.

Q2: I prepared a stock solution in water/PBS, and the signal is weak/spotty.

The "Hydrophobicity Trap": The BDP core is inherently hydrophobic. Unlike sulfonated dyes (e.g., Sulfo-Cy5), BDP 581/591 will aggregate in aqueous buffers if not handled correctly. Aggregated dye has quenched fluorescence (self-quenching) and poor reactivity.

  • Solution: Always dissolve the stock in anhydrous DMSO or DMF first.

  • Protocol Adjustment: When staining, do not add the DMSO stock directly to the cell media/buffer in one bolus. Dilute the stock into an intermediate buffer containing 0.1% BSA or a surfactant (e.g., Pluronic F-127) to stabilize the dispersion before adding to the sample [2].

Optimization of Click Reaction (Tetrazine-TCO)

Q3: How do I know if my Tetrazine is still reactive?

Tetrazines are unstable in aqueous environments over time, degrading into non-reactive dihydro-tetrazines or nitriles, often accompanied by a loss of the characteristic pink/magenta color of the solution.

  • The "Bubble" Test (Qualitative): In a high-concentration vial (mM range), mixing Tetrazine and TCO should generate nitrogen gas bubbles (

    
    ). Lack of bubbles suggests hydrolysis.
    
  • Absorbance Check (Quantitative): Tetrazines have a characteristic absorbance peak around 515–525 nm . A decrease in this peak relative to the fluorophore absorption (585 nm) indicates degradation of the reactive headgroup while the fluorophore remains intact [3].

Q4: I am labeling an intracellular protein. Why is the background so high or the signal so specific but weak?
  • Background: BDP 581/591 is membrane-permeable due to its hydrophobicity, but it can stick to hydrophobic lipid bilayers.

    • Fix: Wash steps must include a detergent (e.g., 0.05% Tween-20) or a hydrophobic scavenger (e.g., 5% BSA) to pull non-reacted dye off membranes.

  • Weak Signal (Sterics): The Reaction rate (

    
    ) of Tetrazine-TCO is fast (
    
    
    
    ), but only if the TCO is accessible. If the TCO is attached via a short linker (e.g., TCO-NHS) to a buried lysine, the bulky BDP dye cannot reach it.
    • Fix: Use a long PEG linker (PEG4 or PEG13) between the TCO and your target biomolecule to push the reactive handle away from the protein surface [4].

Optimized Staining Protocol

Use this protocol to minimize aggregation and oxidation risks.

Reagents:

  • Dye Stock: 10 mM this compound in anhydrous DMSO (Store at -20°C, desiccated, dark).

  • Staining Buffer: PBS + 3% BSA (Bovine Serum Albumin). BSA acts as a dispersant.

Step-by-Step:

  • TCO Labeling (Primary Step):

    • Incubate sample with TCO-modified primary antibody or ligand.

    • Critical: Wash 3x with PBS to remove unbound TCO. Unbound TCO will quench the Tetrazine dye in solution before it reaches the target.

  • Dye Preparation (Immediately before use):

    • Dilute the 10 mM DMSO stock 1:1000 into Staining Buffer (Final: 10 µM).

    • Note: Vortex immediately. Do not let the DMSO drop sit at the bottom of the aqueous tube.

  • Staining Reaction:

    • Add diluted dye to sample.

    • Concentration: 1–10 µM (titrate for signal-to-noise).

    • Time: 10–30 minutes at Room Temperature (or 4°C for 60 min).

    • Note: The reaction is fast; longer incubations primarily increase background, not signal.

  • Washing:

    • Wash 2x with PBS + 0.1% Tween-20 (removes hydrophobic non-specific binding).

    • Wash 1x with PBS.

  • Imaging:

    • Excitation: 561 nm or 594 nm laser.

    • Emission Filter: 617/73 nm (Texas Red) or similar. Avoid standard Cy3 filters (570/30) as they cut off the emission peak.

Troubleshooting Data Matrix

ObservationProbable CauseVerification StepCorrective Action
Weak Red, Strong Green Dye Oxidation (ROS)Check fluorescence at 510 nm (FITC channel).Use fresh dye; add antioxidants (e.g., Ascorbate) if compatible.
Precipitate on sample Dye AggregationCheck buffer for turbidity; check stock solubility.Lower dye conc.; increase BSA/Tween in buffer; predilute in DMSO.
No Signal (Red or Green) Hydrolyzed TetrazineAbsorbance scan: Ratio of 520nm (Tz) to 585nm (BDP).Replace dye stock; ensure storage at -20°C under inert gas.
High Background Hydrophobic StickingImage control sample (No TCO).Increase wash stringency (Tween-20/Triton); reduce dye concentration.
Weak Signal (Intracellular) Steric HindranceCompare with surface TCO labeling.Use TCO-PEG-NHS linkers; switch to smaller Methyl-Tetrazine if using bulky variants.

References

  • Knall, A.-C., et al. (2013). Kinetic Studies of Inverse Electron Demand Diels–Alder Reactions (iEDDA) of Norbornenes and Cyclooctenes with 3,6-Dipyridyl-s-tetrazines. Tetrahedron Letters.
  • Devaraj, N. K., et al. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry. Retrieved from [Link]

Sources

BDP 581/591 Tetrazine Stock Solutions: A Technical Guide to Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BDP 581/591 tetrazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this advanced bio-orthogonal probe in their experiments. Here, we provide in-depth technical guidance and field-proven insights into the critical aspects of storing and handling this compound stock solutions to ensure the reliability and reproducibility of your results.

Introduction to this compound

This compound is a highly efficient fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is functionalized with a tetrazine moiety, enabling its use in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained dienophiles like trans-cyclooctenes (TCO). This "click chemistry" reaction is exceptionally fast and specific, making it a powerful tool for live-cell imaging and biomolecule labeling. Key attributes of BDP 581/591 include its high molar extinction coefficient, excellent fluorescence quantum yield, and photostability.[1][2] However, the stability of the tetrazine component, particularly in solution, is a critical factor that can influence experimental outcomes.

Troubleshooting & FAQs: Ensuring the Integrity of Your this compound Stock Solutions

This section addresses common questions and challenges encountered during the storage and use of this compound stock solutions.

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. For preparing stock solutions, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are highly recommended.[1][2] These polar aprotic solvents are excellent at solubilizing the dye and are compatible with most downstream applications. It is crucial to use anhydrous solvents, as moisture can contribute to the degradation of the tetrazine ring.[3]

Q2: How should I store my this compound stock solution to ensure its long-term stability?

A2: For optimal stability, stock solutions of this compound should be stored at -20°C or colder.[1][2][4] It is also advisable to protect the solution from light by using amber vials or by wrapping the vial in aluminum foil.[2][4][5] To minimize the detrimental effects of freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6][7] Limiting the number of freeze-thaw cycles to less than ten is a good general guideline.[6]

Q3: I've noticed a decrease in the performance of my this compound in my click reactions. What could be the cause?

A3: A decline in reactivity is often indicative of the degradation of the tetrazine moiety. Several factors can contribute to this:

  • Hydrolysis: The tetrazine ring is susceptible to hydrolysis, especially in the presence of moisture. Storing the stock solution in a non-anhydrous solvent or frequent exposure to atmospheric moisture can accelerate this process.[3]

  • Nucleophilic Attack: Tetrazines can be degraded by nucleophiles.[8][9][10] If your experimental workflow involves buffers or other reagents containing strong nucleophiles, this could be a source of degradation.

  • Reduction: The tetrazine ring can also be reduced, leading to a loss of its dienophilic reactivity.[8][10]

  • Photodegradation: While the BDP fluorophore itself is relatively photostable, prolonged exposure to light can still lead to degradation.[4]

To troubleshoot, we recommend preparing a fresh stock solution from solid material and comparing its performance to your existing stock.

Q4: Can I store my this compound stock solution at 4°C for short-term use?

A4: While storage at -20°C is recommended for long-term stability, short-term storage at 4°C (for a few days) is generally acceptable, provided the solution is protected from light. However, for any storage period longer than a week, freezing is the preferred method to prevent gradual degradation.

Q5: How can I check the quality and integrity of my stored this compound stock solution?

A5: A straightforward method to assess the quality of your stock solution is to measure its absorbance spectrum using a UV-Vis spectrophotometer. A fresh solution of this compound should exhibit a characteristic absorbance maximum around 585 nm.[1][2] A significant decrease in the absorbance at this wavelength or a noticeable change in the spectral shape could indicate degradation. For a more rigorous assessment, you can perform a functional assay by reacting an aliquot of your stock solution with a known concentration of a TCO-containing reagent and quantifying the reaction product.

Summary of Recommended Storage Conditions

Format Solvent Temperature Light/Moisture Protection Key Considerations
Solid Powder N/A-20°C[1][2]Store in a desiccator, protected from light[2][4][5]Allow vial to warm to room temperature before opening to prevent condensation.[3][4]
Stock Solution Anhydrous DMSO or DMF-20°C[1][2][4]Store in amber vials or wrap in foil. Use anhydrous solvents.Aliquot into single-use volumes to minimize freeze-thaw cycles.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in bio-orthogonal labeling experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the powder.[3][4]

  • Weighing: In a fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 1-10 mM).

  • Mixing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution of the dye.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber vials.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Quality Control of this compound Stock Solution via UV-Vis Spectroscopy

Objective: To assess the integrity and concentration of a this compound stock solution.

Materials:

  • This compound stock solution

  • Anhydrous DMSO or DMF

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Dilution: Prepare a dilute solution of your this compound stock in the same solvent (DMSO or DMF) to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Blank Measurement: Use the pure solvent (DMSO or DMF) to blank the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance spectrum of the diluted this compound solution from approximately 400 nm to 700 nm.

  • Analysis:

    • Identify the wavelength of maximum absorbance (λmax). For intact this compound, this should be around 585 nm.[1][2]

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration, where A is the absorbance at λmax, ε is the molar extinction coefficient (104,000 L·mol⁻¹·cm⁻¹ at 585 nm)[1][2], c is the concentration, and l is the path length of the cuvette (typically 1 cm).

    • Compare the calculated concentration to the expected concentration. A significant discrepancy may indicate degradation or inaccurate initial preparation.

Visualizing Key Concepts and Workflows

This compound Structure cluster_BDP BODIPY Core cluster_Tetrazine Tetrazine Moiety BDP_core BODIPY Fluorophore (Abs/Em: ~581/591 nm) Linker Linker BDP_core->Linker Covalent Bond Tetrazine_moiety Tetrazine Ring (Reactive Group for IEDDA) Linker->Tetrazine_moiety Covalent Bond

Caption: Chemical structure of this compound.

Stock Solution Preparation Workflow start Start: Solid this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh powder equilibrate->weigh dissolve Dissolve in anhydrous DMSO/DMF weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use volumes vortex->aliquot store Store at -20°C, protected from light aliquot->store end End: Stable Stock Solution store->end Stock Solution Quality Control Workflow start Start: Stored Stock Solution thaw Thaw one aliquot start->thaw dilute Prepare a dilute solution thaw->dilute blank Blank spectrophotometer with solvent dilute->blank measure Measure absorbance spectrum blank->measure analyze Analyze spectrum for λmax and concentration measure->analyze decision Is spectrum and concentration correct? analyze->decision end_good End: Solution is viable decision->end_good Yes end_bad End: Solution may be degraded. Prepare fresh stock. decision->end_bad No

Caption: Workflow for quality control of this compound stock solution.

References

  • Chemenu. (n.d.). Lumiprobe代理| cy3 cy5 cy7荧光染料. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Retrieved from [Link]

  • Antibodies.com. (n.d.). BDP 581/591 NHS ester (A270075). Retrieved from [Link]

  • ACS Publications. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. Retrieved from [Link]

  • Allen Cell Explorer. (n.d.). How to prepare fluorescent dye stock solution for Flat Field Correction. Retrieved from [Link]

  • NIH. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. PMC. Retrieved from [Link]

  • NIH. (n.d.). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. Retrieved from [Link]

  • EurekAlert!. (2021). Storing data as mixtures of fluorescent dyes (video). Retrieved from [Link]

  • MDPI. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Retrieved from [Link]

  • The effect of the storage method of Nile red solution on the fluorescence intensity in the detection of intracellular lipids. (n.d.). Retrieved from [Link]

  • ACS Publications. (2024). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. JACS Au. Retrieved from [Link]

  • Dojindo. (2023). Lipid Peroxidation Probe -BDP 581/591 C11-. Retrieved from [Link]

  • AIP Publishing. (n.d.). A guide to small fluorescent probes for single-molecule biophysics. Retrieved from [Link]

  • 太鼎生物科技. (n.d.). sulfo-Cyanine5 NHS ester | 貨號23320 (5 mg). Retrieved from [Link]

  • 陕西新研博美生物科技有限公司. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: BDP 581/591 Tetrazine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of biomolecules labeled with BDP 581/591 Tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing excess dye post-conjugation. Efficient removal of unconjugated dye is paramount for the accuracy of downstream applications, ensuring a high signal-to-noise ratio and reliable quantification.[1] This guide will navigate you through method selection, provide detailed protocols, and offer solutions to common challenges encountered during the purification process.

Method Selection: Choosing the Right Purification Strategy

The selection of an appropriate purification method is critical and depends on several factors, including the scale of the labeling reaction, the properties of the biomolecule, and the required final concentration and purity. The BDP 581/591 dye is a relatively hydrophobic borondipyrromethene fluorophore, a characteristic that can influence its interaction with various purification matrices.[2][3]

Below is a decision-making workflow to help you select the most suitable purification method for your specific needs.

G cluster_0 Primary Considerations start Start: Labeled Antibody Mixture (Ab-Dye + Free Dye) q_volume Sample Volume? start->q_volume q_speed Need for Speed? q_volume->q_speed < 2 mL sec Size-Exclusion Chromatography (SEC) (Gravity or FPLC) q_volume->sec > 2 mL q_concentration Is Final Concentration Critical? q_speed->q_concentration No spin_column Spin Column (Size-Exclusion / Desalting) q_speed->spin_column Yes (< 15 min) q_concentration->sec No (Some dilution is acceptable) dialysis Dialysis / Ultrafiltration q_concentration->dialysis Yes (Concentration can be maintained) end Purified Labeled Antibody spin_column->end sec->end dialysis->end

Caption: Workflow for selecting a purification method.

Comparison of Common Purification Methods

MethodPrincipleTypical Protein RecoverySpeedScaleProsCons
Spin Columns Size-Exclusion Chromatography>90%[4]Very Fast (<15 min)[4]Micro to semi-micro scale (µL to mL)Easy to use, high recovery, fast.[5]Limited sample volume, potential for some dilution.
SEC (Gravity/FPLC) Size-Exclusion Chromatography70-90%Moderate to Slow (30 min to hours)Small to large scale (mL to L)Excellent separation of free dye, scalable.[6][7]Can result in significant sample dilution, requires more setup.
Dialysis/Ultrafiltration Diffusion across a semi-permeable membrane>90%Slow (Hours to overnight)Versatile (µL to L)Minimal sample dilution (Ultrafiltration can concentrate), simple setup.Time-consuming, potential for protein loss on the membrane.[8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of excess this compound.

Q1: After purification, my sample still shows a high background fluorescence, suggesting residual free dye. What went wrong?

A1: This is a common issue and can arise from several factors:

  • Method Overload: The capacity of your purification system might have been exceeded. If using a spin column, the amount of free dye may be too high for a single pass.[8]

    • Solution: Perform a second pass through a fresh spin column.[8] For SEC, ensure your sample volume is not more than 2-5% of the total column volume.[6]

  • Hydrophobic Interactions: BDP 581/591 is hydrophobic and may non-specifically adsorb to purification media or labware.[2][3]

    • Solution: Pre-rinse all tubes and tips. If using dialysis, ensure adequate buffer volume and frequent changes to maintain a steep concentration gradient.

  • Incorrect Pore Size/MWCO: If using dialysis or spin columns, ensure the molecular weight cut-off (MWCO) is appropriate. For an antibody (~150 kDa), a 30-50 kDa MWCO is generally safe. The molecular weight of this compound is approximately 523-581 g/mol , so it should pass through easily.[9]

Q2: My antibody recovery is very low after purification. How can I improve it?

A2: Low recovery can be frustrating. Here are some potential causes and solutions:

  • Non-Specific Binding: Your antibody may be binding to the purification matrix or centrifugal device membrane.

    • Solution: Consult the manufacturer's instructions for your chosen purification product. Some resins and membranes are specifically designed for low protein binding.[4] Passivating tubes with a BSA solution can sometimes help.

  • Precipitation: Changes in buffer composition or pH during purification can cause antibody aggregation and precipitation.[10]

    • Solution: Ensure the purification buffer is compatible with your antibody and maintain a stable pH.[11] If you observe precipitates, gently centrifuge the sample and attempt to resolubilize the pellet in a suitable buffer.

  • Over-drying (Spin Columns): Centrifuging for too long or at too high a speed can dry out the resin bed and trap the protein.

    • Solution: Adhere strictly to the manufacturer's protocol for spin times and speeds.

Q3: How do I confirm that the free dye has been successfully removed?

A3: Visual inspection can be misleading. Spectrophotometry is the most common method:

  • Measure the absorbance of your purified sample at 280 nm (for the protein) and at the absorbance maximum of BDP 581/591 (~585 nm).[2]

  • Calculate the Degree of Labeling (DOL), which is the molar ratio of dye to protein.[1][12] A stable DOL after repeated purification steps indicates that the free dye has been removed.

  • For a more qualitative check, you can run the sample on an SDS-PAGE gel. Free dye will run at the dye front, well ahead of the labeled antibody band.

Q4: Can I use precipitation (e.g., acetone) to remove the free dye?

A4: While precipitation can remove small molecules from proteins, it is generally not recommended as a primary method for this application. It can lead to irreversible denaturation and aggregation of the antibody, resulting in a loss of biological activity.[13] Gentler methods like chromatography or dialysis are preferred.

Detailed Experimental Protocol: Spin Column Purification

This protocol is optimized for purifying 100-500 µL of a labeling reaction using a commercial spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Materials:

  • Labeled antibody solution

  • Spin Desalting Column (7K MWCO)

  • Microcentrifuge

  • Collection tubes

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and place it in a 2 mL collection tube.

    • Twist off the top cap.

    • Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

  • Equilibration:

    • Place the column in a new collection tube.

    • Add 300 µL of your desired purification buffer to the top of the resin bed.

    • Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through.

    • Repeat this equilibration step two more times for a total of three washes.

  • Sample Loading:

    • Place the equilibrated column into a fresh, clean collection tube.

    • Carefully apply your labeling reaction mixture to the center of the resin bed.

  • Purification:

    • Centrifuge the column for 2 minutes at 1,500 x g.

    • The purified, labeled antibody will be in the collection tube. The free this compound will be retained in the resin.[14]

  • Storage:

    • Store the purified antibody in a light-protected tube at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

References

  • Antibodies.com. BDP 581/591 azide (A270070). [Link]

  • Reddit. Best way to remove free dye from protein-dye conjugation? Opinion on gravity desalting column brands?. [Link]

  • ResearchGate. How to remove unreacted florescent dye from labeled protein?. [Link]

  • Cytiva. Troubleshooting protein recovery issues. [Link]

  • ResearchGate. How to remove non conjugated Rhodamine B dye from antibody by membrane dialysis?. [Link]

  • CSH Protocols. Purification of Labeled Antibodies Using Size-Exclusion Chromatography. [Link]

  • PubMed Central. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. [Link]

  • Biochain. Tips For Antibody Purification Troubleshooting. [Link]

  • ResearchGate. Purification of Labeled Antibodies Using Size-Exclusion Chromatography | Request PDF. [Link]

  • PubMed Central. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles. [Link]

  • AIP Publishing. A guide to small fluorescent probes for single-molecule biophysics. [Link]

  • 2BScientific. Click Chemistry Toolbox. [Link]

  • ResearchGate. How do we remove free dye from a fluorescent labelled peptide?. [Link]

  • G-Biosciences. Co-NTA Resin Spin Columns. [Link]

  • ResearchGate. Why my protein isn't recognized by antibody after HPLC purification?. [Link]

  • YouTube. Watch how the Zeba Spin Desalting Columns rapidly remove contaminants from proteins. [Link]

  • Cytiva. Fundamentals of size exclusion chromatography. [Link]

  • ResearchGate. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling | Request PDF. [Link]

  • QB3 Berkeley. Protein Purification. [Link]

  • Waters Corporation. Method Development for Size-Exclusion Chromatography of Monoclonal Antibodies and Higher Order Aggregates. [Link]

  • PubChem. 1,2,4,5-Tetrazine | C2H2N4 | CID 9263. [Link]

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BDP 581/591 Tetrazine with trans-Cyclooctene: A Technical Guide to Reaction Kinetics and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioorthogonal reaction between BDP 581/591 tetrazine and trans-cyclooctene (TCO). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful click chemistry for advanced applications. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the reaction kinetics, optimization strategies, and troubleshooting common issues you may encounter during your experiments.

The Power of the BDP 581/591-TCO Ligation: An Overview

The conjugation of this compound with a TCO-modified molecule is a premier example of an inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal "click" reaction is prized for its exceptional speed and specificity, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.

The BDP 581/591 dye itself is a highly efficient borondipyrromethene fluorophore, known for its brightness, high photostability, and a significant two-photon absorption cross-section. Its tetrazine moiety acts as an electron-deficient diene that reacts with the strained double bond of the TCO dienophile. This reaction is irreversible and forms a stable covalent bond, releasing nitrogen gas as the only byproduct.[1] The progress of the reaction can be conveniently monitored by the disappearance of the tetrazine's characteristic absorption in the 510-550 nm range.[1]

Key Spectroscopic Properties of BDP 581/591:

PropertyValue
Excitation Maximum (λex)585 nm
Emission Maximum (λem)594 nm
Molar Extinction Coefficient (ε)104,000 M-1cm-1
Fluorescence Quantum Yield (Φ)0.83

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of this compound with TCO.

Q1: What makes the tetrazine-TCO reaction so fast?

A1: The exceptional reaction rate, with second-order rate constants reaching up to 106 M-1s-1, is driven by the unique electronic and steric properties of the reactants.[1][2] The tetrazine is highly electron-deficient, lowering its Lowest Unoccupied Molecular Orbital (LUMO), while the strained ring of the TCO raises its Highest Occupied Molecular Orbital (HOMO).[3] This small energy gap between the diene's LUMO and the dienophile's HOMO facilitates a very rapid cycloaddition.[3]

Q2: What are the ideal reaction conditions?

A2: This reaction is remarkably robust and proceeds efficiently under a wide range of conditions. For optimal performance, a pH range of 6-9 in an aqueous buffer like PBS at room temperature is recommended.[1] The reaction does not require a catalyst and can be performed in complex biological media.[1]

Q3: How should I store my this compound?

A3: For long-term stability, this compound should be stored at -20°C in the dark and desiccated. It can be shipped at ambient temperature for short periods (up to 3 weeks) with minimal degradation. Always protect the compound from prolonged exposure to light.

Q4: Can I use solvents other than aqueous buffers?

A4: Yes, the reaction is compatible with a variety of organic solvents such as DMF, DMSO, dichloromethane, and toluene. Protic solvents, including water, can even accelerate the reaction rate by stabilizing the transition state and enhancing hydrophobic interactions between the reactants.

Troubleshooting Guide: From Theory to Practical Solutions

Even with a robust reaction, experimental challenges can arise. This section provides a systematic approach to identifying and resolving common issues.

Issue 1: Low Labeling Efficiency or Incomplete Reaction
Possible Cause & Explanation Troubleshooting Steps
Incorrect Molar Ratio: An inappropriate stoichiometry between the tetrazine and TCO is a common culprit. For efficient conjugation, a slight molar excess of one reagent is often used to drive the reaction to completion.Solution: Start with a 1.05 to 1.5-fold molar excess of the this compound relative to the TCO-modified molecule. The optimal ratio may need to be determined empirically for your specific system.
Suboptimal pH: While the reaction is tolerant of a range of pH values, significant deviations can affect the stability and reactivity of your biomolecules.Solution: Ensure your reaction buffer is within the recommended pH range of 6-9.[1] If you are labeling a protein via an NHS ester to introduce the TCO or tetrazine, use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to avoid side reactions with buffer components like Tris or glycine.[4]
Steric Hindrance: If you are labeling a large biomolecule, the reactive TCO or tetrazine moiety may be sterically shielded, reducing the reaction rate.[5] This is particularly relevant for bulky substituents on the tetrazine or when the TCO is in a sterically hindered position on the biomolecule.Solution: Consider using a TCO or tetrazine reagent with a longer PEG spacer to increase the distance between the reactive group and the biomolecule, which can minimize steric hindrance.[4] If possible, choose less bulky tetrazine derivatives, as hydrogen-substituted tetrazines have shown a rate advantage over those with bulky aryl substituents.[3][5]
Hydrolysis of Reactants: While generally stable, both tetrazine and TCO derivatives can degrade over time, especially under harsh conditions. TCO can be susceptible to thiol-promoted isomerization to its less reactive cis-isomer.Solution: Use freshly prepared solutions of your reactants whenever possible. For TCO derivatives, consider using a radical inhibitor like Trolox if high thiol concentrations are present in your system.[6] Storing TCO reagents as stable silver(I) metal complexes can also extend their shelf life.[6]
Issue 2: Unexpected Fluorescence Quenching or Diminished Signal
Possible Cause & Explanation Troubleshooting Steps
Formation of a "Dark" Intermediate: The reaction between tetrazine and TCO initially forms a fluorescent 4,5-dihydropyridazine, which can then tautomerize to a weakly fluorescent 1,4-dihydropyridazine. This can lead to a transient increase in fluorescence followed by a decrease. Over a much longer timescale (hours to days), the fluorescence may recover as the intermediate oxidizes to a fully fluorescent pyridazine.Solution: Be aware of this kinetic profile when performing time-sensitive fluorescence measurements. For quantitative applications, it is crucial to standardize the time point of measurement after initiating the reaction. If a stable, high fluorescence signal is required immediately, consider using alternative dienophiles to TCO that may not form this dark intermediate, or explore different tetrazine derivatives that might favor the fluorescent product.
Dye Aggregation: BDP 581/591 is a relatively hydrophobic dye. At high concentrations or in low-serum media, it can aggregate, leading to self-quenching and a decrease in fluorescence.Solution: Work at the lowest effective concentration of the this compound. If aggregation is suspected, especially in cell-based assays, consider using a buffer containing serum or a small percentage of a co-solvent like DMSO to improve solubility.
Fluorescence Quenching upon Protein Conjugation: It is a known phenomenon that the fluorescence of BODIPY dyes can be quenched upon conjugation to proteins. This can be due to interactions with nearby aromatic amino acids or dye-dye interactions if multiple dye molecules are attached to the same protein.Solution: To minimize this, aim for a low degree of labeling (ideally 1:1 dye-to-protein ratio). This can be controlled by adjusting the molar excess of the dye during the labeling reaction. If a higher degree of labeling is required, you may need to empirically test different labeling sites on the protein to find one that minimizes quenching.
Issue 3: Difficulty with Purification of the Labeled Product
Possible Cause & Explanation Troubleshooting Steps
Incomplete Separation of Unreacted Dye: The hydrophobicity of the BDP 581/591 dye can lead to non-specific binding to chromatography resins, making it difficult to separate from the labeled product.Solution: For protein purifications, size-exclusion chromatography (SEC) is a common first step to separate the labeled protein from the majority of the free dye.[4] For more challenging separations, anion exchange chromatography (AIEX) can be effective, as the charge of the labeled protein will be different from the free dye. Affinity-based purification methods using solid supports with beta-cyclodextrin groups that selectively capture chromophore-modified proteins have also been successfully employed.
Hydrolysis of NHS Esters During Labeling: If you are using an NHS ester to introduce the TCO or tetrazine, hydrolysis of the ester is a competing reaction, especially in aqueous buffers. This can lead to a mixed population of labeled and unlabeled biomolecules.Solution: Perform NHS ester couplings in an amine-free buffer at a slightly basic pH (7.5-8.5). Use a concentrated protein solution to favor the acylation reaction over hydrolysis.[4]

Experimental Workflow & Protocols

To provide a practical context, here is a general workflow for labeling a protein with this compound, assuming the protein has been pre-modified with a TCO group.

Workflow for Protein Labeling

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagents Prepare Buffers & Reagents Protein Prepare TCO-Modified Protein Solution Mix Mix this compound with Protein Protein->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Labeled Protein (e.g., SEC) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, Spectroscopy) Purify->Analyze

Caption: General workflow for labeling a TCO-modified protein with this compound.

Detailed Protocol: Labeling of a TCO-Modified Protein

This protocol is a starting point and may require optimization for your specific protein and application.

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 1x PBS, pH 7.4).

    • Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Labeling Reaction:

    • To your TCO-modified protein solution, add the this compound stock solution to achieve a 1.5-fold molar excess of the dye.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light. For very low concentration reactions, the incubation time may be extended to 2 hours.[4]

  • Purification of the Labeled Protein:

    • Following incubation, purify the labeled protein from excess, unreacted dye. A desalting column (e.g., spin column) is suitable for rapid buffer exchange and removal of the bulk of the free dye.[1]

    • For higher purity, size-exclusion chromatography (SEC) is recommended.

  • Analysis and Characterization:

    • Confirm successful labeling by running the purified product on an SDS-PAGE gel and visualizing the fluorescence of the protein band.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the BDP 581/591 dye at its absorbance maximum (~585 nm).

Quantitative Data on Reaction Kinetics

While the reaction rate of this compound with TCO is exceptionally fast, it can be influenced by several factors. The following table provides representative data on how reaction conditions can affect the second-order rate constants of tetrazine-TCO ligations.

ConditionReactant 1Reactant 2SolventRate Constant (k2, M-1s-1)
pH H-TetrazineTCOPBSNo significant change between pH 5.0 and 7.4
Solvent Dipyridyl-s-tetrazineTCOMethanol~1,140
Solvent Dipyridyl-s-tetrazineTCO9:1 Methanol/Water~2,000
Solvent Water-soluble dipyridyl-s-tetrazineTCO (axial)Water~80,200
Sterics H-TetrazineTCOPBS, pH 7.4~30,000
Sterics Bulky Aryl-TetrazineTCOPBS, pH 7.4~210

Note: These values are illustrative and sourced from studies with various tetrazine and TCO derivatives. The exact rate for this compound may vary.

Final Recommendations

The this compound and TCO reaction is a robust and versatile tool for bioconjugation. By understanding the underlying kinetics and potential pitfalls, you can optimize your experiments for success. Always use high-quality reagents, carefully consider your reaction conditions, and be mindful of the potential for fluorescence quenching and the formation of intermediates. With the insights provided in this guide, you are well-equipped to troubleshoot any challenges and harness the full potential of this powerful click chemistry reaction.

References

  • Second order rate constants of selected tetrazines with TCO in PBS at... ResearchGate. Available at: [Link]

  • Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Available at: [Link]

  • TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. Available at: [Link]

  • Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. National Institutes of Health. Available at: [Link]

Sources

Validation & Comparative

Executive Summary: The Stability vs. Functionality Trade-off

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: BDP 581/591 Tetrazine vs. Alexa Fluor 594 Photostability Subtitle: A Critical Analysis of Bioorthogonal Labeling Strategies, ROS Sensitivity, and Signal Retention

In the landscape of red-emitting fluorophores for bioorthogonal chemistry, Alexa Fluor 594 (AF594) and BDP 581/591 represent two fundamentally different chemical philosophies.

  • Alexa Fluor 594 is the industry standard for photostability and aqueous solubility .[1] It is a sulfonated rhodamine derivative engineered for maximum signal retention and environmental insensitivity.[1]

  • This compound is a specialized tool.[1] While often marketed for its high quantum yield, it possesses a critical, often overlooked feature: Reactive Oxygen Species (ROS) sensitivity . The BDP 581/591 core contains a conjugated diene system that reacts with ROS, causing a spectral shift from red to green.[1]

The Verdict: If your goal is permanent, stable immunolabeling or long-term live-cell tracking in the red channel, Alexa Fluor 594 is superior . If you require membrane permeability, neutral charge, or simultaneous ROS sensing capability, BDP 581/591 is the correct choice.

Technical Specifications & Photophysical Properties

The following table contrasts the core physical properties of both fluorophores. Note the distinct difference in charge and quantum yield.[1]

FeatureThis compound Alexa Fluor 594
Core Scaffold Boron-dipyrromethene (BODIPY)Sulfonated Rhodamine
Excitation Max 585 nm590 nm
Emission Max 594 nm617 nm
Quantum Yield (Φ) ~0.85 (High)~0.66 (Moderate-High)
Extinction Coeff. (ε) ~104,000 M⁻¹cm⁻¹~90,000 M⁻¹cm⁻¹
Stokes Shift Small (~9 nm)Large (~27 nm)
Solubility Lipophilic / Organic Solvents (DMSO)Highly Water Soluble
Net Charge Neutral (0)Anionic (-)
Primary Failure Mode Oxidative Spectral Shift (Red → Green)Photobleaching (Radical destruction)

Photostability Analysis: The "False Bleaching" Mechanism

This is the most critical technical distinction for your experimental design.

Alexa Fluor 594: The Robust Standard

AF594 is designed with sulfonate groups that prevent aggregation and stabilize the excited state.[1] Its photobleaching follows a standard first-order exponential decay.[1] Under high-intensity illumination (e.g., confocal laser scanning), it resists fading significantly better than TRITC or Texas Red. It is chemically inert to physiological ROS levels.[1]

BDP 581/591: The Oxidative Trap

BDP 581/591 is unique.[1] Its red fluorescence depends on a conjugated diene linker attached to the BODIPY core.[1]

  • The Mechanism: Upon exposure to ROS (peroxyl radicals, peroxynitrite) or intense light that generates singlet oxygen, this diene bond is cleaved or oxidized.

  • The Consequence: This breaks the conjugation, causing the fluorescence to shift from Red (~590 nm) to Green (~510 nm).[1][2]

  • The Artifact: In a standard red imaging channel (e.g., 594 nm excitation), this looks like rapid photobleaching. The signal disappears. However, the molecule hasn't been destroyed; it has simply changed color.[1] If you do not monitor the green channel, you will misinterpret this as poor photostability.[1]

Visualizing the Failure Modes

Photostability_Mechanism cluster_AF Alexa Fluor 594 Path cluster_BDP BDP 581/591 Path Light Excitation Light (561/594 nm) ROS ROS Generation (Singlet Oxygen) Light->ROS Self-Sensitization AF_Bleach Non-Fluorescent Degradation Product Light->AF_Bleach Slow Decay (High Stability) BDP_State BDP 581/591 (Red) ROS->BDP_State Attacks Diene AF_State AF594 (Red) AF_State->Light BDP_State->Light BDP_Shift Oxidized BDP (Green) (Ex 488 / Em 510) BDP_State->BDP_Shift Rapid Spectral Shift (Signal Loss in Red)

Figure 1: Comparative failure mechanisms. AF594 degrades slowly to a dark state.[1] BDP 581/591 undergoes a chemical shift to a green emitter upon oxidation, resulting in rapid signal loss in the red channel.

Bioorthogonal Utility: The Tetrazine Factor

Both dyes are available as Tetrazines for Inverse Electron Demand Diels-Alder (IEDDA) reactions with Trans-Cyclooctene (TCO).

When to choose this compound:

  • Intracellular Labeling: Due to its neutral charge and lipophilicity, BDP 581/591 is cell-permeable.[1] It can be used for "click-and-image" experiments in live cells where the dye must cross the membrane to reach a TCO-labeled target.[1]

  • Lipid Droplet/Membrane Studies: The hydrophobic nature of the BODIPY core integrates well into lipid-rich environments where AF594 (highly polar) might cause background or fail to penetrate.[1]

When to choose Alexa Fluor 594 Tetrazine:

  • Surface Labeling / Fixed Cells: For labeling surface receptors or fixed, permeabilized cells, AF594 is superior due to its brightness and lack of background binding to hydrophobic structures.

  • Quantitative Imaging: If you need to quantify protein abundance, AF594's stability ensures the signal is proportional to concentration, not oxidative stress levels.[1]

Experimental Protocol: Validating Photostability & ROS Sensitivity

To verify the suitability of BDP 581/591 for your specific application, perform this ROS Challenge Assay . This self-validating protocol determines if your imaging conditions will induce the "false bleaching" effect.[1]

Materials:

  • Sample: TCO-labeled beads or fixed cells with a known TCO-target (e.g., Actin-TCO).

  • Reagents: this compound, Alexa Fluor 594 Tetrazine.[1]

  • Oxidant: H₂O₂ (Hydrogen Peroxide) or Cumene Hydroperoxide.[1]

Step-by-Step Workflow:

  • Labeling:

    • Incubate TCO-samples with 1 µM Tetrazine-dye for 30 mins at RT.[1]

    • Wash 3x with PBS.[1]

  • Baseline Imaging:

    • Acquire images in Red Channel (Ex 590/Em 620) and Green Channel (Ex 488/Em 520).[1]

    • Expectation: High Red signal, negligible Green signal for both.[1]

  • Photostability Stress Test (No Oxidant):

    • Expose one set of samples to continuous high-intensity excitation (100% laser power) for 60 seconds.[1]

    • Measure fluorescence decay.[1]

    • Result: AF594 should show <10% loss.[1] BDP may show 20-40% loss depending on endogenous ROS generation.[1]

  • ROS Challenge (The Critical Step):

    • Add 100 µM H₂O₂ to a fresh set of samples.[1]

    • Image immediately and every 5 mins for 30 mins.

    • Result:

      • AF594: Signal remains stable (Red High, Green Low).

      • BDP 581/591: Red signal decreases rapidly; Green signal increases .[1]

Data Interpretation: If you observe the appearance of green fluorescence in the BDP sample during the stress test, your imaging conditions are oxidizing the dye.[1] You cannot use BDP 581/591 for quantitative red-channel imaging in this context.[1]

Decision Matrix

Use this logic flow to select the correct fluorophore for your experiment.

Decision_Matrix Start Select Fluorophore for TCO-Ligation Permeability Is the target intracellular in LIVE cells? Start->Permeability Env Is the environment Lipid-rich? Permeability->Env No (Fixed/Surface) Choice_BDP Choose BDP 581/591 (Monitor Green Channel!) Permeability->Choice_BDP Yes (Live Intracellular) Quant Is quantitative stability required? Env->Quant No Env->Choice_BDP Yes (Lipid Droplets) Quant->Choice_BDP No (Sensing ROS) Choice_AF Choose Alexa Fluor 594 (Gold Standard) Quant->Choice_AF Yes

Figure 2: Selection logic based on experimental constraints. Permeability and ROS-sensing requirements drive the choice of BDP; stability requirements drive the choice of AF594.[1]

References

  • Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe.[3] Free Radical Biology and Medicine.[1][3] Retrieved from [Link]

Sources

Technical Comparison Guide: BDP 581/591 Tetrazine vs. Cy3.5 Tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing Bioorthogonal Chemistry—specifically the Inverse Electron Demand Diels-Alder (IEDDA) reaction—the choice between BDP 581/591 Tetrazine and Cy3.5 Tetrazine is rarely a matter of preference, but rather one of experimental constraints defined by solubility , photostability , and quantum efficiency .

  • Select this compound if your experiment requires intracellular permeation, extreme photostability (e.g., STED/confocal time-lapse), or high fluorescence quantum yield in lipid environments.

  • Select Cy3.5 Tetrazine if you are labeling surface proteins in aqueous buffers without organic co-solvents, or if you are matching a specific legacy filter set optimized for Cyanine extinction profiles.

Part 1: Technical Specifications Comparison

The following data aggregates physicochemical properties to assist in instrument configuration and experimental design.

FeatureThis compoundCy3.5 Tetrazine
Core Fluorophore Boron-dipyrromethene (BODIPY)Polymethine Cyanine
Excitation Max 585 nm579 nm
Emission Max 594 nm591 nm
Extinction Coefficient (

)
~104,000

~150,000

Quantum Yield (

)
0.83 (High)0.15 (Low)
Calculated Brightness (

)
~86,320~22,500
Solubility Hydrophobic (DMSO, DMF, DCM)Hydrophilic (Water/Buffer if Sulfonated)
Photostability Excellent (Top-tier)Moderate
Stokes Shift ~9 nm~12 nm
Primary Application Intracellular targets, Lipids, ROS sensingSurface proteins, Flow Cytometry, ELISA

Critical Insight: While Cy3.5 has a higher molar absorptivity (absorbs more photons), BDP 581/591 is nearly 4x brighter in practice because it converts absorbed photons to emitted light much more efficiently (


 0.83 vs 0.15).

Part 2: Performance Analysis & Causality

Photophysics & Environmental Sensitivity

BDP 581/591 is a rigid molecular rotor. Its fluorescence is relatively insensitive to solvent polarity but highly sensitive to oxidative environments (a feature often exploited for ROS sensing). In the context of tetrazine ligation, its high quantum yield makes it superior for single-molecule tracking or super-resolution microscopy where photon budget is the limiting factor.

Cy3.5 , being a polymethine chain, is flexible. This flexibility allows for non-radiative decay pathways (internal conversion), significantly lowering its quantum yield. However, its high extinction coefficient makes it useful in applications like Flow Cytometry, where high laser power can saturate the fluorophore, and the total number of labels per protein is high.

The Fluorogenic "Turn-On" Effect

Both dyes exhibit fluorogenic behavior when conjugated to tetrazine.[1][2][3] The tetrazine moiety quenches the fluorophore via Through-Bond Energy Transfer (TBET) or FRET. Upon reaction with Trans-Cyclooctene (TCO), the tetrazine ring is converted to a dihydropyridazine, breaking the conjugation and restoring fluorescence.[2]

  • BDP Advantage: Due to the high native quantum yield of the BDP core, the "on-state" is incredibly bright, leading to high signal-to-noise ratios (SNR).

  • Cy3.5 Limitation: Even after the "turn-on" reaction, the maximum brightness is capped by the low quantum yield of the Cy3.5 core.

Reaction Kinetics (IEDDA)

The reaction rate (


) is primarily determined by the tetrazine's electronic nature (electron-withdrawing groups increase rate) and steric environment.
  • Methyl-Tetrazine: Most commercial BDP and Cy3.5 derivatives use a methyl-tetrazine.[1]

    
    .
    
  • H-Tetrazine: If available, these are faster but less stable.[1]

  • Sterics: BDP is bulky. If the TCO target is buried within a protein pocket, the linear structure of Cy3.5 linkers may offer slightly better accessibility, though this is linker-dependent.

Part 3: Visualization of Workflows

Diagram 1: The IEDDA Reaction & Fluorogenic Mechanism

This diagram illustrates the chemical transformation that drives the fluorescence recovery.

IEDDA_Mechanism cluster_0 Mechanism of Action Tetrazine Tetrazine-Fluorophore (Quenched State) Intermediate 4,5-Dihydropyridazine (Ligation Product) Tetrazine->Intermediate IEDDA Reaction (Fast Kinetics) TCO Trans-Cyclooctene (Target Tag) TCO->Intermediate Final Pyridazine Derivative (Fluorescent State) Intermediate->Final Oxidation/Isomerization (Fluorescence Restoration) Nitrogen N2 Gas (Byproduct) Intermediate->Nitrogen

Caption: The Inverse Electron Demand Diels-Alder (IEDDA) reaction between Tetrazine and TCO eliminates the quenching effect, restoring fluorescence.[1]

Diagram 2: Decision Matrix for Dye Selection

Decision_Tree Start Select Fluorophore for Tetrazine Ligation Q1 Is the target Intracellular or Extracellular? Start->Q1 Intra Intracellular Q1->Intra Extra Extracellular / Surface Q1->Extra BDP Select this compound (High QY, Membrane Permeable) Intra->BDP Lipophilicity Required Q2 Is Photostability Critical? (e.g., STED, Long Time-lapse) Extra->Q2 Q3 Is Water Solubility Critical? (No DMSO allowed) Q2->Q3 No (Standard Imaging) Q2->BDP Yes (High Stability) Q3->BDP No (Can use co-solvent) Cy Select Cy3.5 Tetrazine (Hydrophilic, Good Absorbance) Q3->Cy Yes (Aqueous Buffer)

Caption: Logic flow for selecting between BDP 581/591 and Cy3.5 based on localization and experimental constraints.

Part 4: Experimental Protocols

Protocol A: Intracellular Live-Cell Imaging with BDP 581/591

Targeting: Cytoskeletal proteins (e.g., Actin/Tubulin) tagged with TCO.

Reagents:

  • This compound (Stock: 10 mM in dry DMSO).

  • Live cells expressing TCO-tagged protein of interest.[4][5]

  • Imaging Buffer: Opti-MEM or HBSS (phenol-red free).

Workflow:

  • Preparation: Dilute BDP 581/591 stock into pre-warmed Imaging Buffer to a final concentration of 100 nM - 500 nM .

    • Pro-Tip: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation: Aspirate media from cells and add the staining solution. Incubate at 37°C for 15–30 minutes .

    • Note: BDP is membrane permeable; no electroporation is needed.

  • Wash (Optional): While tetrazine probes are fluorogenic (low background), a washout step (2x with HBSS) improves SNR for BDP due to its high brightness.

  • Imaging: Image immediately using 561 nm or 594 nm laser excitation.

    • Troubleshooting: If background is high, reduce concentration to 50 nM and extend time to 60 mins.

Protocol B: Surface Protein Labeling with Cy3.5 Tetrazine

Targeting: Cell surface receptors (e.g., EGFR) tagged with TCO via antibody or unnatural amino acid.

Reagents:

  • Sulfo-Cy3.5 Tetrazine (Stock: 10 mM in water).

  • Cells or Beads with TCO-modified surface.

  • Buffer: PBS + 1% BSA (pH 7.4).

Workflow:

  • Preparation: Dilute Sulfo-Cy3.5 stock into PBS/BSA to 1 µM .

    • Note: Higher concentration is needed compared to BDP due to lower QY and lack of accumulation inside cells.

  • Labeling: Add solution to cells on ice (to prevent internalization) or at RT. Incubate for 10–20 minutes .

  • Quench/Wash:

    • Wash cells 3x with ice-cold PBS + 1% BSA.

    • Critical: Cy3.5 is sticky. The BSA helps prevent non-specific binding to the plasticware.

  • Analysis: Analyze via Flow Cytometry (Ex 561 nm / Em 585/40 BP) or Microscopy.

References

  • Váradi, J., et al. (2023). Evaluation of bioorthogonally applicable tetrazine–Cy3 probes for fluorogenic labeling schemes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Carlson, J. C. T., et al. (2013). BODIPY-Tetrazine Derivatives as Superbright Bioorthogonal Turn-on Probes. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

BDP 581/591 tetrazine vs Texas Red brightness comparison

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Photophysics, Brightness, and Bioorthogonal Utility

Executive Summary: The "Bottom Line" for Researchers

For decades, Texas Red (Sulforhodamine 101 acid chloride) has been the industry standard for labeling in the 590–615 nm red channel.[1] However, for applications requiring bioorthogonal "click" chemistry and maximum photon output, BDP 581/591 Tetrazine represents a significant generational leap.

While Texas Red remains a reliable, cost-effective choice for general immunofluorescence, This compound offers three critical advantages:

  • Superior Brightness: A theoretical brightness increase of ~2.5x over conjugated Texas Red, driven by a near-unity quantum yield.[1]

  • Fluorogenic "Turn-On": The tetrazine moiety quenches fluorescence until reaction, enabling no-wash imaging protocols that are impossible with Texas Red.[1]

  • Photostability: The boron-dipyrromethene (BODIPY) core resists photobleaching significantly better than the sulforhodamine scaffold.[1]

The Trade-off: BDP 581/591 has a very narrow Stokes shift (~9 nm), requiring precise bandpass filters to avoid excitation bleed-through, whereas Texas Red (~19 nm) is more forgiving.[1]

Photophysical Comparison: The Data

The following data compares the core photophysical properties of BDP 581/591 (specifically the Tetrazine derivative) against the standard Texas Red-X (succinimidyl ester).

FeatureThis compound Texas Red-X (Standard) Advantage
Excitation Max 585 nm595 nmComparable (561/594 nm lasers)
Emission Max 594 nm615 nmBDP is slightly blue-shifted
Extinction Coeff.[1] (

)
~104,000

~85,000

BDP (+22%)
Quantum Yield (

)
0.83 – 0.900.30 – 0.50 (Conjugated)*BDP (+100%)
Brightness (

)
~90,000~34,000BDP (High Intensity)
Stokes Shift ~9 nm~20 nmTexas Red (Easier separation)
Solubility Hydrophobic (DMF/DMSO)Moderate (Water soluble versions exist)Texas Red
Mechanism Bioorthogonal (IEDDA)Amine Reactive (NHS/Maleimide)Context Dependent

*Note: While free Texas Red dye has a high


 (~0.[1][2]9) in ethanol, its quantum yield drops significantly (to ~0.3–0.[1]5) when conjugated to proteins in aqueous buffers.[1] BDP dyes maintain high 

even in conjugates.[1][3]
Visualizing the Brightness Advantage

The diagram below illustrates the photon conversion efficiency pathway, highlighting why BDP yields more signal per excitation event.

BrightnessPath cluster_BDP BDP 581/591 Pathway cluster_TR Texas Red Pathway Laser Excitation Source (561nm / 594nm) Absorb Photon Absorption (Extinction Coeff ε) Laser->Absorb BDP_State Excited State (BODIPY Core) Absorb->BDP_State High Capture (ε=104k) TR_State Excited State (Rhodamine Core) Absorb->TR_State Mod. Capture (ε=85k) BDP_Emit Emission (Φ ≈ 0.85) BDP_State->BDP_Emit High Efficiency TR_Emit Emission (Φ ≈ 0.40) TR_State->TR_Emit Mod. Efficiency TR_Loss Non-Radiative Decay (Heat/Vibration) TR_State->TR_Loss Significant Loss

Figure 1: Comparative photon efficiency. BDP 581/591 retains significantly more energy as fluorescence compared to conjugated Texas Red.

The "Killer App": Fluorogenic Bioorthogonal Labeling

The primary reason to switch to this compound is not just brightness, but the fluorogenic nature of the tetrazine-trans-cyclooctene (TCO) ligation.[1]

Mechanism of Action
  • Quenched State: In the BDP-Tetrazine molecule, the tetrazine group acts as a quencher via Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PET).[1] The dye is effectively "off."

  • The Click: When the tetrazine reacts with a TCO-labeled target (Inverse Electron Demand Diels-Alder - IEDDA), the tetrazine ring is converted into a dihydropyridazine.[1]

  • Restoration: This new structure no longer quenches the BODIPY core. Fluorescence is restored immediately.[1]

Practical Implication: You can add the dye to live cells, wait 15-30 minutes, and image without washing .[1] Texas Red is "always on," meaning unreacted dye creates high background noise unless rigorously washed away.

IEDDA_Mechanism State1 BDP-Tetrazine (Probe) [Fluorescence QUENCHED] Reaction IEDDA Reaction (Fast Kinetics: k > 10,000 M-1s-1) State1->Reaction State2 Target Protein + TCO (Trans-cyclooctene) State2->Reaction State3 BDP-Conjugate [Fluorescence RESTORED] Reaction->State3 Quenching Stopped Nitrogen N2 Gas Released Reaction->Nitrogen

Figure 2: The Fluorogenic "Turn-On" Mechanism.[1] Fluorescence is only activated upon binding to the target.[1]

Experimental Protocol: Intracellular Labeling

This protocol assumes you are labeling a specific intracellular protein of interest (POI) that has already been modified with a TCO (Trans-cyclooctene) tag (e.g., via non-canonical amino acid incorporation or a TCO-secondary antibody).[1]

Materials
  • Probe: this compound (dissolved in dry DMSO to 10 mM stock).

  • Buffer: PBS or HBSS (pH 7.4).

  • Cells: Adherent cells expressing POI-TCO.

Step-by-Step Workflow
  • Preparation of Staining Solution:

    • Dilute the 10 mM BDP-Tetrazine stock into warm culture media or HBSS.[1]

    • Recommended Concentration: 100 nM – 500 nM.[1]

    • Note: Do not exceed 1 µM unless necessary, as hydrophobicity can cause non-specific membrane sticking.[1]

  • Incubation (The Click Reaction):

    • Remove media from cells.[1]

    • Add the staining solution.[1]

    • Incubate at 37°C for 15–30 minutes . The IEDDA reaction is extremely fast; prolonged incubation is rarely needed.

  • Imaging (No Wash):

    • Because unreacted BDP-Tetrazine is quenched, you can often proceed directly to imaging.[1]

    • Optional: If background is observed (due to membrane accumulation), perform 1x wash with HBSS + 1% BSA.[1]

  • Microscope Settings (Critical):

    • Excitation: 561 nm laser (optimal) or 594 nm laser.[1]

    • Emission Filter: Use a 585/40 nm or 595/50 nm bandpass.[1]

    • Caution: Avoid standard "Texas Red" filters that start collecting too far red (>620 nm), as you will miss the peak emission of BDP (594 nm).[1]

Troubleshooting & Limitations

The "Stokes Shift" Trap

BDP 581/591 has a very small Stokes shift (~9 nm).[1]

  • Problem: Excitation light can bleed into the emission channel if filters are not steep.

  • Solution: Use high-quality hard-coated interference filters.[1] Do not use long-pass filters; use band-pass filters centered tightly on 594 nm.[1]

Solubility

BODIPY dyes are more hydrophobic than sulfonated Rhodamines (Texas Red).[1]

  • Risk: Aggregation in aqueous buffers or "sticky" background on lipid membranes.

  • Mitigation: Always use <1% DMSO in the final solution. If background is high, add 0.1% Tween-20 or Triton X-100 (if cells are fixed) to the wash buffer.[1]

ROS Sensitivity

BDP 581/591 is structurally related to the lipid peroxidation sensor C11-BODIPY.[1] While the tetrazine derivative is stabilized, extreme oxidative stress in the sample could theoretically oxidize the diene linker, shifting emission to green (~520 nm).[1]

  • Check: If you see unexpected green fluorescence, check for ROS levels in your sample.[1]

References

  • Carlson, J. C., et al. (2013).[1][4][5] "The Fastest and the Brightest: A New Design that Intimately Connects Tetrazine to a BODIPY Fluorophore."[4] Angewandte Chemie International Edition. (Discusses the quenching mechanism). Retrieved from [Link][1]

Sources

A Head-to-Head Comparison for Advanced Bioimaging: BDP 581/591 Tetrazine vs. Silicon Rhodamine Tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of live-cell imaging and super-resolution microscopy, the choice of fluorescent probe is paramount to experimental success. The advent of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles like trans-cyclooctene (TCO), has revolutionized site-specific labeling of biomolecules. This guide provides an in-depth, evidence-based comparison of two prominent red-emitting tetrazine-conjugated dyes: BDP 581/591 tetrazine and silicon rhodamine (SiR)-tetrazine. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to select the optimal tool for their specific application.

At a Glance: Key Performance Metrics

While both BDP 581/591-Tz and SiR-Tz are powerful reagents for bioorthogonal labeling, they exhibit distinct photophysical and practical characteristics. The following table summarizes their key properties, with a deeper dive into the supporting data in the subsequent sections.

FeatureThis compoundSilicon Rhodamine (SiR)-TetrazineKey Advantage
Excitation Max (nm) ~585~652SiR for far-red imaging
Emission Max (nm) ~594~674SiR for reduced autofluorescence
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~104,000~100,000BDP 581/591
Quantum Yield (Φ) ~0.83~0.4 (estimated for SiR core)BDP 581/591
Calculated Brightness (ε x Φ) ~86,320 ~40,000 BDP 581/591
Photostability HighModerate to HighBDP 581/591
Fluorogenicity Low to ModerateHighSiR for no-wash imaging
Cell Permeability GoodExcellentSiR
Cytotoxicity LowLowComparable

Delving Deeper: A Comparative Analysis

The Decisive Advantage of Brightness: this compound

In fluorescence microscopy, the brightness of a probe, a product of its molar extinction coefficient and quantum yield, is a critical determinant of signal-to-noise ratio. BDP 581/591, a member of the borondipyrromethene (BODIPY) dye family, exhibits exceptional intrinsic brightness. With a high molar extinction coefficient of approximately 104,000 M⁻¹cm⁻¹ and a remarkable quantum yield of 0.83, this compound stands out as a significantly brighter fluorophore compared to SiR-tetrazine[1]. While the exact quantum yield of SiR-tetrazine can vary, the core SiR fluorophore typically has a quantum yield in the range of 0.4. This gives BDP 581/591 a calculated brightness that is more than double that of SiR, a crucial advantage for detecting low-abundance targets and for applications requiring high sensitivity.

BODIPY dyes, in general, are renowned for their sharp emission peaks and high fluorescence quantum yields, contributing to their superior performance in demanding imaging applications[2][3].

Photostability: A Clear Win for BDP 581/591

The ability of a fluorophore to withstand prolonged excitation without significant loss of fluorescence is paramount for time-lapse imaging and super-resolution microscopy. BODIPY dyes are well-documented for their exceptional photostability[2][3]. This inherent resistance to photobleaching allows for longer acquisition times and the collection of more photons from a single molecule, leading to higher resolution in localization-based super-resolution techniques. While SiR dyes also offer good photostability, comparative studies have often highlighted the superior endurance of BODIPY derivatives under continuous illumination.

Fluorogenicity: The Strength of Silicon Rhodamine

A significant advantage of SiR-tetrazine lies in its pronounced fluorogenic properties. The tetrazine moiety effectively quenches the fluorescence of the SiR core, which is then restored upon reaction with a dienophile like TCO. This "turn-on" mechanism can lead to a substantial increase in fluorescence, enabling no-wash imaging protocols with high signal-to-background ratios[4]. This is particularly advantageous for live-cell imaging where washing steps can be disruptive to the biological system.

While some BODIPY-tetrazine conjugates can exhibit a degree of fluorogenicity, the effect is generally less pronounced than that observed with SiR-tetrazine. The fluorescence enhancement of tetrazine-functionalized dyes is dependent on the specific fluorophore and the linker chemistry[4].

Spectral Properties and Cell Permeability

SiR-tetrazine's excitation and emission in the far-red region of the spectrum (~650/674 nm) is a distinct advantage for imaging in complex biological samples, as it minimizes cellular autofluorescence, leading to improved image contrast. BDP 581/591, with its emission maximum around 594 nm, resides in the orange-red region.

In terms of cell permeability, SiR dyes are generally considered to have excellent membrane permeability, facilitating the labeling of intracellular targets. While BDP 581/591 also demonstrates good cell permeability, the specific formulation and experimental conditions can influence its uptake.

A Note on Cytotoxicity

Both BODIPY and silicon rhodamine dye families are generally considered to have low cytotoxicity, making them suitable for live-cell imaging applications[3]. However, it is always recommended to perform cytotoxicity assays for each specific cell line and experimental condition to determine the optimal, non-toxic concentration of the probe.

Experimental Validation: Protocols for a Head-to-Head Comparison

To empower researchers to make their own informed decisions, we provide the following validated protocols for a direct comparison of this compound and SiR-tetrazine in a live-cell labeling context.

Workflow for Comparative Analysis

G cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Imaging & Analysis cluster_3 Data Interpretation A Seed cells expressing TCO-tagged protein of interest B1 Incubate with BDP 581/591-Tz B2 Incubate with SiR-Tz C1 Live-Cell Imaging (Brightness & Photostability) B1->C1 B2->C1 C2 Cytotoxicity Assay C1->C2 C3 Signal-to-Background Analysis C1->C3 D Compare quantitative data to select optimal probe C2->D C3->D

Figure 1. A generalized workflow for the comparative evaluation of fluorescent probes in live-cell imaging.

Protocol 1: Comparative Analysis of Brightness and Photostability in Live Cells

Objective: To quantitatively compare the initial brightness and photobleaching rate of BDP 581/591-Tz and SiR-Tz in live cells.

Materials:

  • Live cells expressing a protein of interest tagged with a TCO-containing non-canonical amino acid.

  • This compound

  • SiR-tetrazine

  • Live-cell imaging medium

  • Confocal microscope with appropriate laser lines and detectors.

Procedure:

  • Cell Seeding: Seed TCO-protein expressing cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach 60-70% confluency.

  • Labeling:

    • Prepare fresh solutions of BDP 581/591-Tz and SiR-Tz in live-cell imaging medium at a concentration of 1 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

    • Incubate one set of cells with the BDP 581/591-Tz solution and another set with the SiR-Tz solution for 30 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed imaging medium to remove unbound dye.

  • Imaging for Brightness Comparison:

    • Immediately after washing, image the cells using a confocal microscope.

    • Use identical acquisition settings (laser power, exposure time, detector gain) for both sets of samples, ensuring the detector is not saturated.

    • Acquire images from multiple fields of view for each condition.

  • Image Analysis for Brightness:

    • Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) corresponding to the labeled structures.

    • Measure the mean fluorescence intensity within these ROIs.

    • Subtract the mean background fluorescence from a region without cells.

    • Statistically compare the background-corrected mean intensities between the BDP 581/591-Tz and SiR-Tz labeled cells.

  • Imaging for Photostability:

    • Select a field of view for each condition and acquire a time-lapse series under continuous illumination.

    • Use consistent imaging parameters for both dyes.

    • Acquire images at regular intervals (e.g., every 5 seconds) for a total duration of 5-10 minutes, or until the fluorescence signal has significantly decayed.

  • Data Analysis for Photostability:

    • Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.

    • Normalize the intensity of each time point to the intensity of the first frame.

    • Plot the normalized intensity as a function of time for both dyes to visualize and compare their photobleaching rates.

Protocol 2: Assessment of Cytotoxicity

Objective: To evaluate and compare the potential cytotoxicity of BDP 581/591-Tz and SiR-Tz.

Materials:

  • Wild-type cells (same cell line as used for imaging).

  • This compound and SiR-tetrazine.

  • Cell culture medium.

  • A commercial cytotoxicity assay kit (e.g., based on membrane integrity dyes like propidium iodide or a metabolic activity assay like MTT).

  • 96-well plates.

  • Plate reader or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluency during the experiment.

  • Treatment:

    • Prepare a serial dilution of BDP 581/591-Tz and SiR-Tz in cell culture medium, with concentrations ranging from 0.1 µM to 10 µM.

    • Include a vehicle control (medium with DMSO, if used to dissolve the dyes) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Replace the culture medium with the dye-containing medium and incubate for a period relevant to your imaging experiments (e.g., 4 to 24 hours).

  • Assay: Follow the manufacturer's protocol for the chosen cytotoxicity assay kit. This typically involves adding the assay reagent and incubating for a specified time.

  • Measurement: Measure the output signal (fluorescence or absorbance) using a plate reader or by imaging with a fluorescence microscope.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability at each dye concentration.

    • Plot cell viability as a function of dye concentration to generate dose-response curves and compare the cytotoxic profiles of the two dyes.

Conclusion and Recommendations

The choice between this compound and silicon rhodamine tetrazine is contingent on the specific demands of the experiment.

Choose this compound when:

  • Maximum brightness and signal-to-noise are critical , especially for detecting low-abundance targets.

  • High photostability is required for long-term time-lapse imaging or super-resolution microscopy.

Choose Silicon Rhodamine (SiR)-tetrazine when:

  • Imaging in the far-red spectrum is necessary to minimize cellular autofluorescence.

  • A no-wash imaging protocol is preferred to minimize perturbation to live cells.

  • High cell permeability is essential for labeling challenging intracellular targets.

By carefully considering these trade-offs and, where possible, performing direct comparative experiments using the protocols outlined above, researchers can confidently select the optimal fluorescent tool to illuminate their biological questions with unparalleled clarity.

References

  • BODIPY Dyes for Cell Tracking: Precise and Stable Fluorescent Labeling. (URL: Available upon request)
  • BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. (URL: [Link])

  • Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy.
  • Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science. (URL: [Link])

  • A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. (URL: [Link])

  • SiR-tetrazine (SC008). Spirochrome. (URL: [Link])

  • Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. Biology Methods and Protocols. (URL: [Link])

  • Cytotoxicity assessment using automated cell imaging and live/dead assays. Molecular Devices. (URL: [Link])

Sources

Executive Summary: The "Global" vs. "Targeted" Dilemma

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: BDP 581/591 Tetrazine vs. C11-BODIPY for ROS Sensing

In the landscape of Reactive Oxygen Species (ROS) detection, C11-BODIPY (581/591) has long been the gold standard for monitoring lipid peroxidation, particularly in ferroptosis research.[][2] However, the emergence of This compound represents a paradigm shift from "passive accumulation" to "active targeting."[]

  • C11-BODIPY is a Lipid-Anchored Probe .[2] It relies on a fatty acid tail (undecanoic acid) to intercalate passively into lipid bilayers.[][2] It reports on global membrane oxidation but lacks organelle specificity.[][2]

  • This compound is a Bioorthogonal Probe .[][2] It utilizes a tetrazine handle to covalently bind to trans-cyclooctene (TCO)-tagged targets.[2][3][4] This allows researchers to measure ROS at specific subcellular locations (e.g., inner mitochondrial membrane, nucleus) with spatial precision.[][2]

This guide analyzes the mechanistic differences, experimental workflows, and data interpretation strategies for both probes.

Mechanistic Foundations

Both probes share the same fluorogenic core but differ fundamentally in their localization strategy.[2]

The Shared Core: BDP 581/591

The sensing unit is a boron-dipyrromethene (BODIPY) dye conjugated with a polyunsaturated butadienyl linker.[2][5]

  • Reduced State (Native): The extensive

    
    -conjugation emits Red Fluorescence  (
    
    
    
    nm).[2]
  • Oxidized State (ROS-Reacted): ROS (specifically lipid peroxyl radicals and hydroxyl radicals) attack the butadienyl double bond.[2] This breaks the conjugation, shifting the emission to Green Fluorescence (

    
     nm).[][5]
    
  • Result: A ratiometric shift (Green/Red) that corrects for dye concentration and photobleaching.

The Divergence: Localization Anchors

Probe_Mechanism Core BODIPY 581/591 Core (ROS Sensor) C11 C11 Fatty Acid Tail (Lipophilic Anchor) Core->C11 Conjugated in C11-BODIPY Tet Tetrazine Handle (Bioorthogonal Click) Core->Tet Conjugated in BDP Tetrazine Shift Emission Shift Red (590nm) -> Green (510nm) Core->Shift Signal Output Lipid Lipid Bilayer (Global Membrane) C11->Lipid Passive Intercalation Target TCO-Tagged Protein (Specific Organelle) Tet->Target Click Reaction (IEDDA) ROS ROS (Peroxyl Radicals) Lipid->ROS Lipid Peroxidation Target->ROS Local Oxidative Stress ROS->Core Oxidizes Diene

Figure 1: Mechanistic comparison of localization strategies.[2] C11-BODIPY targets global lipids, while BDP Tetrazine targets user-defined TCO sites.[][2]

Technical Comparison Matrix

FeatureC11-BODIPY (581/591) This compound
Primary Application Ferroptosis, Global Lipid Peroxidation.[][2]Subcellular/Organelle-Specific ROS.[2]
Targeting Mechanism Hydrophobic interaction (C11 tail).[][2]Bioorthogonal Click Chemistry (Tetrazine-TCO).[2][3]
Specificity Low (Stains all membranes: PM, ER, Mito).[][2]High (Defined by TCO-tag location).
Workflow Complexity Low (Incubate & Wash).[][2]High (Transfect TCO-target

Incubate Probe).
Signal-to-Noise Moderate (Background from non-specific membranes).[2]High (Wash-free potential; Tetrazine quenches until clicked).[2]
Photostability High (BODIPY core).[][2][6][7]High (BODIPY core).[][2]
Reversibility Irreversible (Oxidation breaks the bond).[2]Irreversible.[][2]

Experimental Protocols

Protocol A: Ferroptosis Detection with C11-BODIPY

Best for: Screening drug candidates for ferroptosis induction.[2]

  • Preparation: Dissolve C11-BODIPY in DMSO to 2 mM stock.

  • Labeling: Dilute to 2-5

    
    M in HBSS or phenol-red free media.
    
  • Incubation: Add to cells and incubate for 30 minutes at 37°C.

    • Critical Step: Perform a wash step with HBSS to remove non-intercalated dye.[][2]

  • Induction: Treat cells with ferroptosis inducer (e.g., RSL3 or Erastin).[][2]

  • Imaging/FACS:

    • Excitation: 488 nm (for oxidized) and 561 nm (for reduced).[][2]

    • Emission: Collect 510 nm (Green) and 590 nm (Red).[][2][5]

    • Data: Calculate Ratio =

      
      .
      
Protocol B: Mitochondrial ROS Imaging with this compound

Best for: Determining if ROS originates specifically from the mitochondria.[2]

  • Target Expression: Transfect cells with a plasmid encoding a mitochondrial protein (e.g., TOM20) fused to a HaloTag or SNAP-tag.[][2]

  • TCO Labeling: Incubate cells with TCO-ligand (e.g., HaloTag-TCO) for 15 mins.[][2] Wash 2x.

  • Click Labeling: Add This compound (100-500 nM) to the media.[2]

    • Mechanism:[][2][6] The Tetrazine reacts with the TCO via Inverse Electron Demand Diels-Alder (IEDDA) reaction.[2] This covalently locks the sensor to the mitochondria.[2]

  • Wash (Optional): Tetrazine probes are often fluorogenic (quenched until reacted), reducing the need for extensive washing.[][2]

  • Stress & Measure: Apply stressor. Monitor the Red-to-Green shift specifically at the mitochondrial loci.[2]

Data Interpretation & Artifact Control

The "Migration" Artifact (C11-BODIPY)

A common critique of C11-BODIPY is its mobility.[2] Upon oxidation, the polarity of the dye changes, which can cause it to migrate from the lipid bilayer into the cytoplasm.[]

  • Impact: The "Green" signal might not represent the location of the oxidation event, but rather where the oxidized dye accumulated.[]

  • Solution: Use this compound.[][2][4] Because it is covalently tethered to the protein target via the click reaction, the oxidized sensor cannot migrate.[] This provides true spatial resolution.[][2]

Ratiometric Calculation

For both probes, never rely on intensity changes of a single channel.[][2]



  • Note: Normalizing to the sum accounts for differences in dye uptake per cell.[2]

Visualizing the Workflow

Workflow_Comparison cluster_C11 Standard: C11-BODIPY cluster_Tet Advanced: BDP Tetrazine Step1_C11 Add C11-BODIPY to Media Step2_C11 Passive Diffusion into Membranes Step1_C11->Step2_C11 Step3_C11 Readout: Global Lipid ROS Step2_C11->Step3_C11 Step1_Tet Express TCO-Tag (e.g., Mito-Halo-TCO) Step2_Tet Add BDP Tetrazine (Click Reaction) Step1_Tet->Step2_Tet Step3_Tet Readout: Site-Specific ROS Step2_Tet->Step3_Tet

Figure 2: Workflow comparison. BDP Tetrazine requires upstream genetic/chemical tagging but yields site-specific data.[2]

References

  • Drummen, G. P., et al. "C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology."[][2] Free Radical Biology and Medicine, 2002.[][2]

  • Lumiprobe Corporation. "this compound Datasheet & Protocol." Lumiprobe Product Catalog, Accessed 2023.[][2]

  • Martinez, S. R., et al. "Critical analysis of the use of C11-BODIPY for the detection of lipid peroxidation in lipid membranes."[][2] Redox Biology, 2020.[][2] (Highlighting migration artifacts).

  • Dojindo Laboratories. "Lipid Peroxidation Probe -BDP 581/591 C11- Technical Manual." Dojindo, 2023.[][2][8] [][2]

Sources

A Researcher's Guide to Bioorthogonal Kinetics: BDP 581/591 Reaction Rate with Tetrazine vs. Methyltetrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers leveraging bioorthogonal chemistry for cellular imaging, proteomics, or targeted drug delivery, the choice of reagents is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene is a cornerstone of this field, prized for its exceptional speed and specificity. When employing the versatile red-fluorescent BDP 581/591 dye as a reporter, a critical decision arises: which tetrazine partner will yield the best performance?

This guide provides an in-depth comparison of the reaction rate constants between BDP 581/591-conjugated dienophiles and two of the most common tetrazine variants: the parent, unsubstituted tetrazine (often referred to as H-tetrazine) and its methylated counterpart, methyltetrazine. We will delve into the mechanistic underpinnings of their reactivity, present comparative kinetic data, and offer a detailed experimental protocol for researchers to validate these findings in their own laboratories.

The Decisive Chemistry: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a powerful cycloaddition where an electron-deficient diene (the tetrazine) reacts with an electron-rich dienophile (typically a strained alkene or alkyne, such as trans-cyclooctene (TCO) or norbornene conjugated to our BDP 581/591 fluorophore). The reaction proceeds through a concerted [4+2] cycloaddition, forming an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂). This irreversible final step makes the reaction highly favorable and drives it to completion, forming a stable pyridazine product.

A key feature of this reaction when used with fluorophores like BDP 581/591 is that the tetrazine moiety often acts as a fluorescence quencher. Upon reaction with the dienophile, the quencher is consumed, leading to a significant increase in fluorescence—a "turn-on" response that is highly desirable for reducing background signal in imaging applications[1].

Figure 1. General mechanism of the IEDDA reaction between a BDP 581/591-dienophile and a tetrazine.

The Contenders: Tetrazine vs. Methyltetrazine

The seemingly minor difference of a single methyl group profoundly impacts the performance of the tetrazine in bioorthogonal applications. This stems from a fundamental trade-off between reaction kinetics and stability.

  • H-Tetrazine (e.g., 3-phenyl-1,2,4,5-tetrazine): This is the simpler of the two structures. The hydrogen atom is electronically neutral compared to a methyl group. According to frontier molecular orbital (FMO) theory, the rate of the IEDDA reaction is governed by the energy gap between the dienophile's Highest Occupied Molecular Orbital (HOMO) and the diene's Lowest Unoccupied Molecular Orbital (LUMO)[2]. Electron-withdrawing substituents on the tetrazine lower its LUMO energy, narrowing the gap and accelerating the reaction. With hydrogen being less electron-donating than a methyl group, H-tetrazines are inherently more electron-deficient.

  • Methyltetrazine (e.g., 3-methyl-6-phenyl-1,2,4,5-tetrazine): The methyl group is weakly electron-donating. This raises the LUMO energy of the tetrazine ring compared to H-tetrazine, which in turn widens the HOMO-LUMO gap with the dienophile, resulting in a slower reaction rate. However, this reduced electrophilicity makes the methyltetrazine ring less susceptible to degradation by endogenous nucleophiles, affording it greater stability in complex biological media[2][3].

This creates a classic reactivity-stability paradox :

  • H-Tetrazine: Faster reaction kinetics, but lower chemical stability[2].

  • Methyltetrazine: Slower reaction kinetics, but higher chemical stability[2][3].

Quantitative Comparison of Reaction Rates

Direct kinetic data for BDP 581/591-alkene conjugates with both H-tetrazine and methyltetrazine is not consolidated in a single study. However, extensive research on various dienophiles consistently demonstrates the trend of H-tetrazine's superior reaction speed. We can use data from well-studied dienophiles like trans-cyclooctene (TCO) and norbornene as reliable proxies to understand the expected performance.

The key metric for comparison is the second-order rate constant (k₂), measured in M⁻¹s⁻¹. A higher k₂ value signifies a faster reaction.

Tetrazine VariantDienophileSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Key Characteristics
H-Tetrazine TCO> 1,000Extremely fast kinetics, ideal for rapid labeling at low concentrations. Lower stability.[4]
Methyltetrazine TCO330Very fast kinetics, but demonstrably slower than H-Tz. Offers a better balance of stability and reactivity.
H-Tetrazine Norbornene~1-2Moderate kinetics, suitable for applications where extreme speed is not required.[5]
Methyltetrazine Norbornene~0.2Slower kinetics, offering enhanced stability for longer-term experiments.

Note: The rate constants are representative values from literature and can vary based on the specific dienophile structure, solvent, and temperature. The trend, however, remains consistent.

Expert Interpretation: For most applications involving a BDP 581/591 reporter, the choice depends on the experimental window.

  • For rapid, real-time imaging or labeling of highly dynamic processes , the superior speed of H-tetrazine is advantageous, provided the experiment can be completed before significant degradation of the probe occurs.

  • For longer-term studies, in vivo applications, or pre-targeting strategies where the tetrazine probe must circulate and remain stable for hours or days, the enhanced stability of methyltetrazine makes it the more reliable choice, despite its slower reaction rate[2].

Experimental Protocol: Measuring IEDDA Reaction Rates via Fluorescence

The "turn-on" nature of BDP 581/591-tetrazine reactions provides a convenient method for determining the reaction kinetics. By monitoring the increase in fluorescence over time under pseudo-first-order conditions, the second-order rate constant can be accurately calculated.

Causality Behind Experimental Choices:
  • Pseudo-First-Order Conditions: We use a significant excess (at least 10-fold) of one reactant (the BDP-dienophile). This ensures its concentration remains effectively constant throughout the experiment, simplifying the rate law to a pseudo-first-order equation. This makes data analysis more straightforward and reliable.

  • Fluorescence Monitoring: BDP 581/591 has a high extinction coefficient and quantum yield, making fluorescence a highly sensitive detection method. The reaction progress is tracked by the increase in fluorescence as the quenching tetrazine is consumed. This avoids the need for more complex techniques like stopped-flow absorbance or NMR.

Protocol_Workflow cluster_prep cluster_reaction cluster_analysis A Prepare Stock Solutions (BDP-Dienophile & Tetrazine) in appropriate solvent (e.g., DMSO) B Determine BDP-Dienophile Concentration via UV-Vis Absorbance (at ~581 nm) A->B D Equilibrate buffer and BDP-Dienophile in fluorometer cuvette at 37°C B->D C Prepare Reaction Buffer (e.g., PBS, pH 7.4) C->D E Initiate Reaction: Add Tetrazine solution to cuvette (Final [Dienophile] >> [Tetrazine]) D->E F Monitor Fluorescence Increase (Ex: 585 nm, Em: 594 nm) over time until plateau E->F G Plot ln[(F_max - F_t) / (F_max - F_0)] vs. Time F->G H Determine k_obs from the slope (Slope = -k_obs) G->H I Calculate Second-Order Rate Constant (k₂) k₂ = k_obs / [BDP-Dienophile] H->I

Figure 2. Experimental workflow for determining the IEDDA reaction rate constant using fluorescence.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of the BDP 581/591-dienophile (e.g., BDP-TCO) in anhydrous DMSO.

    • Prepare a 1-10 mM stock solution of the tetrazine (H-tetrazine or methyltetrazine) in anhydrous DMSO.

    • Trustworthiness Check: Use fresh, high-purity reagents and anhydrous DMSO to prevent premature degradation of the tetrazine.

  • Concentration Determination:

    • Accurately determine the concentration of the BDP 581/591-dienophile stock solution by measuring its absorbance at ~585 nm and using the Beer-Lambert law (ε₅₈₅ = 104,000 M⁻¹cm⁻¹).

  • Kinetic Measurement:

    • In a temperature-controlled fluorometer set to 37°C, add reaction buffer (e.g., PBS, pH 7.4) to a cuvette.

    • Add the BDP 581/591-dienophile stock solution to achieve a final concentration that is at least 10-fold higher than the planned final tetrazine concentration (e.g., 10 µM dienophile).

    • Record a baseline fluorescence reading (F₀).

    • Initiate the reaction by adding the tetrazine stock solution to achieve a low final concentration (e.g., 0.5-1 µM tetrazine). Mix quickly and immediately start recording the fluorescence intensity (Fₜ) over time at an emission wavelength of ~594 nm (excitation at ~585 nm).

    • Continue recording until the fluorescence signal plateaus, indicating the reaction is complete. This final value is Fₘₐₓ.

  • Data Analysis:

    • Calculate the observed rate constant (kₒᵦₛ) by fitting the fluorescence data to a first-order exponential equation: F(t) = F_max - (F_max - F_0) * exp(-k_obs * t)

    • Alternatively, plot ln[(Fₘₐₓ - Fₜ) / (Fₘₐₓ - F₀)] versus time (t). The slope of the resulting linear plot will be -kₒᵦₛ.

    • Calculate the second-order rate constant (k₂) using the following equation: k₂ = kₒᵦₛ / [BDP 581/591-Dienophile]

Conclusion and Recommendations

The choice between H-tetrazine and methyltetrazine for conjugation to BDP 581/591 is not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the experiment.

  • Choose H-Tetrazine for applications requiring the fastest possible kinetics, such as capturing transient biological events or when working with extremely low concentrations of reactants where every reaction event counts. Be mindful of its limited stability and plan experiments accordingly.

  • Choose Methyltetrazine for applications demanding high stability over extended periods, particularly in complex in vivo environments. It is the reagent of choice for multi-day studies, pre-targeting applications, and when ease of handling and robustness are prioritized over raw speed.

By understanding the underlying principles of electronic effects and the inherent trade-off between reactivity and stability, researchers can make an informed decision, ensuring the success and reproducibility of their bioorthogonal labeling experiments.

References

  • Wu, H., & Ting, A. Y. (2014). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Organic & Biomolecular Chemistry, 12(14), 2153–2156. [Link]

  • Kim, S. E., & Park, S. B. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Molecules, 26(7), 1853. [Link]

  • Carlson, J. C., et al. (2019). Development of Polar BODIPY-Tetrazines for Rapid Pretargeted Fluorescence Imaging. Bioconjugate Chemistry, 30(5), 1433–1442. [Link]

  • Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1177–1187. [Link]

  • Weissleder, R., et al. (2010). Tetrazine-based cycloadditions: application to pretargeted live cell imaging. Angewandte Chemie International Edition, 49(5), 939-942. [Link]

  • Wu, H., & Ting, A. Y. (2014). 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Organic & Biomolecular Chemistry, 12(14), 2153-2156. [Link]

  • Wombacher, R., et al. (2012). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. RSC Advances, 2(29), 10874-10880. [Link]

  • Royzen, M., et al. (2023). Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction. The Journal of Organic Chemistry, 88(9), 5892–5898. [Link]

  • Devaraj, N. K. (2014). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. Journal of the American Chemical Society, 136(10), 3840–3849. [Link]

  • Versteegen, R. M., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(13), 3895-3908. [Link]

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A Researcher's Guide to Multiphoton Imaging: BDP 581/591 vs. Common Red Dyes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers leveraging the power of two-photon excitation fluorescence (TPEF) microscopy, the choice of a fluorescent probe is paramount. This decision directly impacts imaging depth, signal-to-noise ratio, and ultimately, the quality of the experimental data. Among the plethora of available fluorophores, red dyes are particularly valuable for their ability to be excited by longer wavelengths, which minimizes tissue scattering and autofluorescence. This guide provides an in-depth comparison of the borondipyrromethene (BODIPY) dye, BDP 581/591, against two workhorses in the field: Rhodamine B and Texas Red, with a focus on their two-photon absorption cross-section.

The Central Role of the Two-Photon Absorption Cross-Section

Two-photon microscopy relies on the principle that a fluorophore can be excited by the near-simultaneous absorption of two lower-energy photons.[1] This nonlinear process offers inherent three-dimensional sectioning and deeper tissue penetration.[2] The efficiency of this process is quantified by the two-photon absorption cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹).[3] A higher σ₂ value indicates a greater probability of two-photon absorption, leading to brighter fluorescence signals and enabling imaging with lower, less phototoxic laser powers.

The overall brightness of a two-photon fluorophore is determined by its "action cross-section," which is the product of the absorption cross-section (σ₂) and the fluorescence quantum yield (Φ). Therefore, an ideal probe possesses both a high σ₂ and a high quantum yield.

Comparative Analysis of Key Photophysical Properties

BDP 581/591 is a versatile BODIPY dye noted for its high brightness, photostability, and significant two-photon cross-section.[4][5] To objectively assess its performance, we compare its properties to Rhodamine B, a classic xanthene dye, and Texas Red, a widely used rhodamine derivative.

PropertyBDP 581/591Rhodamine BTexas Red
One-Photon Abs. Max (λ_abs) 585 nm[5]~554 nm~595 nm
One-Photon Em. Max (λ_em) 594 nm[5]~577 nm~615 nm
Quantum Yield (Φ) 0.83[5]~0.31 - 0.70 (solvent dependent)~0.60
Peak Two-Photon Cross-Section (σ₂) Significant, but specific GM value not consistently published~210 GM @ 840 nm[6]~10-50 GM (range varies with excitation wavelength)[7]
Two-Photon Excitation Max (λ_2P) Not specified~840 nm[6]~780 nm[8]

Analysis and Field Insights:

  • Rhodamine B: A well-characterized standard, Rhodamine B exhibits a strong peak two-photon cross-section of approximately 210 GM.[6] However, its quantum yield is highly sensitive to the solvent environment and can be significantly lower than that of BDP 581/591. This variability can be a drawback in complex biological samples where the microenvironment is heterogeneous.

  • Texas Red: While widely used in single-photon microscopy, Texas Red generally shows a lower two-photon cross-section compared to Rhodamine B.[7] Its peak excitation is around 780 nm.[8] Although a robust and photostable dye, for applications demanding the highest possible two-photon brightness, other alternatives may be superior.

The selection between these dyes is dictated by the specific experimental needs. For researchers requiring the absolute brightest signal and working with well-defined solvent systems, Rhodamine B at its optimal excitation wavelength is a strong contender. However, for applications demanding high quantum efficiency, photostability, and excellent performance in lipid-rich environments, BDP 581/591 is an outstanding choice, even without a definitive public GM value.

Experimental Protocol: Measuring Two-Photon Absorption Cross-Section

To ensure trustworthiness and reproducibility, protocols must be self-validating. The following describes the two-photon excited fluorescence (TPEF) method, a widely accepted standard for determining the two-photon action cross-section. This method relies on comparing the fluorescence intensity of an unknown sample to a well-characterized reference standard under identical conditions.

Principle of the TPEF Method

The time-averaged fluorescence photon flux, , collected from a fluorophore solution under two-photon excitation is proportional to the square of the incident laser power, P(t). By measuring the fluorescence intensity of a sample and a reference standard with a known two-photon action cross-section (σ₂Φ) at the same excitation wavelength and concentration, the cross-section of the sample can be calculated using the following relation:

Φ_s * σ_{2,s} = (Φ_r * σ_{2,r}) * (F_s / F_r) * (n_s / n_r)

Where:

  • s and r denote the sample and reference, respectively.

  • Φ is the fluorescence quantum yield.

  • σ₂ is the two-photon absorption cross-section.

  • F is the integrated fluorescence signal.

  • n is the refractive index of the solvent.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare stock solutions of both the reference standard (e.g., Rhodamine B in methanol) and the sample dye (e.g., BDP 581/591 in methanol) at a high concentration (e.g., 1 mM).

    • From the stock solutions, prepare working solutions of both dyes at the same low concentration (e.g., 1-10 µM) in the same solvent. The concentration should be low enough to avoid inner filter effects.

    • Measure the one-photon absorption spectra to confirm the concentration using the Beer-Lambert law.

  • Instrumental Setup:

    • Use a tunable femtosecond laser source, such as a Ti:Sapphire laser, to provide the excitation light.[11]

    • Direct the laser beam into a laser-scanning microscope.

    • The beam should be focused into the cuvette containing the dye solution using a high numerical aperture (NA) objective lens.

    • The emitted fluorescence is collected by the same objective and separated from the excitation light using a dichroic mirror and emission filters.

    • The signal is detected by a high-sensitivity detector, such as a photomultiplier tube (PMT).

  • Data Acquisition:

    • Place the cuvette with the reference solution on the microscope stage.

    • Tune the laser to the desired excitation wavelength.

    • Acquire a z-stack or a series of images from the center of the cuvette, ensuring the focal volume is away from any surfaces.

    • Measure the integrated fluorescence intensity (F_r) and the corresponding laser power at the sample (P_r). Verify the quadratic dependence of fluorescence on excitation power to confirm two-photon absorption.

    • Without changing any instrumental settings (laser power, PMT gain, pinhole size), carefully replace the reference cuvette with the sample cuvette.

    • Repeat the measurement to obtain the integrated fluorescence intensity of the sample (F_s) at the same laser power.

  • Calculation and Validation:

    • Using the measured fluorescence intensities and the known action cross-section of the reference, calculate the action cross-section of the sample dye using the formula above.

    • Repeat the measurement at various excitation wavelengths to generate the two-photon absorption spectrum.

Visualizing the Experimental Workflow

The following diagram illustrates the core components and workflow for measuring the two-photon cross-section using the TPEF method.

TPEF_Workflow cluster_0 Light Source & Control cluster_1 Microscope & Detection cluster_2 Data Analysis fs_laser Femtosecond Laser (e.g., Ti:Sapphire) power_control Power Attenuator (Pockels Cell) fs_laser->power_control Laser Beam scanner Scanning Mirrors power_control->scanner Controlled Beam dichroic Dichroic Mirror power_control->dichroic Excitation Light objective Objective Lens scanner->objective sample Sample Cuvette (Reference or Unknown) objective->sample Focus & Emission objective->dichroic sample->objective emission_filter Emission Filter dichroic->emission_filter Fluorescence pmt Detector (PMT) emission_filter->pmt computer Computer & Software pmt->computer Signal equation σ₂Φ_sample = σ₂Φ_ref * (F_s / F_r) computer->equation Calculate

Caption: Workflow for TPEF cross-section measurement.

Causality: Why BODIPY Dyes Excel in Multiphoton Applications

The superior photophysical properties of BODIPY dyes like BDP 581/591 are not accidental; they are a direct result of their unique molecular architecture.

BODIPY_Advantage cluster_properties Key Structural Features cluster_outcomes Resulting Photophysical Advantages bodipy_core BODIPY Core (Dipyrromethene-Boron Complex) rigidity High Rigidity bodipy_core->rigidity symmetry High Symmetry (Large Transition Dipole Moment) bodipy_core->symmetry neutrality Electrically Neutral Chromophore bodipy_core->neutrality qy High Quantum Yield (Φ) (Reduced non-radiative decay) rigidity->qy stability High Photostability rigidity->stability sigma2 Large Two-Photon Cross-Section (σ₂) symmetry->sigma2 insensitivity Insensitivity to Solvent Polarity neutrality->insensitivity

Caption: Structural basis for BODIPY dye performance.

The core of a BODIPY dye is a dipyrromethene ligand complexed with a boron difluoride moiety. This structure imparts several key advantages:

  • Molecular Rigidity: The planar, rigid structure of the BODIPY core minimizes energy loss through vibrational relaxation (non-radiative decay), which is a primary reason for their exceptionally high quantum yields.

  • Symmetry and Electronic Structure: The symmetric, electron-rich π-system of the chromophore often results in a large transition dipole moment, which is a key determinant for achieving a high two-photon absorption cross-section.

  • Electrical Neutrality: Unlike charged xanthene dyes, the BODIPY chromophore is electrically neutral. This makes its spectral properties remarkably insensitive to solvent polarity and pH, leading to more consistent and predictable performance in diverse biological environments.

References

  • Antibodies.com. BDP 581/591 amine (A270069). [Link]

  • Tech Briefs. Fluorescent Dyes for Two-Photon Microscopy. [Link]

  • ResearchGate. Two-photon cross section and brightness of blue/teal/green FP series. [Link]

  • Quantitative Light Imaging Laboratory, University of Illinois. TWO-PHOTON EXCITATION FLUORESCENCE MICROSCOPY. [Link]

  • Makarov, N. S., Drobizhev, M., & Rebane, A. (2008). Two-photon absorption standards in the 550–1600 nm excitation wavelength range. Optics Express, 16(6), 4029–4047.
  • Ouzounov, D. G., et al. (2017). In vivo multiphoton imaging of a diverse array of fluorophores to investigate deep neurovascular structure. Biomedical optics express, 8(7), 3469–3481.
  • ResearchGate. Two photon absorption cross section of R6G (a) and RhB (b) as a function of BSA concentration. [Link]

  • SETA BioMedicals. Two-Photon & Multiphoton Microscopy. [Link]

  • Data in Brief via NIH. Experimental and computational data on two-photon absorption and spectral deconvolution of the upper excited states of dye IR780. [Link]

  • RSC Publishing. Direct determination of multiphoton absorption cross-sections by transient absorption spectroscopy. [Link]

  • Grienberger, C., & Konnerth, A. (2012). Imaging calcium in neurons. Neuron, 73(5), 862–885.
  • Supplementary Material. Calculation of cross sections and rates. [Link]

  • ACS Publications. Spectroscopic Study and Evaluation of Red-Absorbing Fluorescent Dyes. [Link]

  • ResearchGate. 1P absorption spectra and 2P and 3P action cross sections of Texas Red. [Link]

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A Researcher's Guide to Evaluating the Cytotoxicity of BDP 581/591 Tetrazine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of the bioorthogonal probe BDP 581/591 tetrazine in cell culture. Rather than a rigid protocol, this document offers an in-depth technical guide grounded in scientific principles, enabling you to design and execute robust experiments, interpret the results with confidence, and compare the performance of this compound with relevant alternatives.

Introduction: The Rise of Bioorthogonal Probes and the Imperative of Cytotoxicity Assessment

Bioorthogonal chemistry has revolutionized our ability to visualize and study biological processes in their native environment.[1] The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), stands out for its exceptionally fast kinetics and high specificity, enabling the labeling of biomolecules in living cells with minimal perturbation.[2] BDP 581/591, a bright and photostable BODIPY-based fluorophore, when conjugated to tetrazine, becomes a powerful tool for live-cell imaging.

However, the introduction of any exogenous molecule into a living system necessitates a thorough evaluation of its potential toxicity. While BODIPY dyes are generally recognized for their low cytotoxicity, and the tetrazine-TCO ligation is considered highly biocompatible, it is crucial to experimentally validate the cytotoxic profile of the specific this compound conjugate in the context of your chosen cell model and experimental conditions.[3] This guide will walk you through the principles and practicalities of such an evaluation.

The this compound Probe: Properties and Bioorthogonal Reaction

BDP 581/591 is a borondipyrromethene dye characterized by its high fluorescence quantum yield, large molar extinction coefficient, and relatively long fluorescence lifetime. These properties make it an excellent choice for various fluorescence-based applications. When functionalized with a tetrazine moiety, it can be specifically targeted to cells or biomolecules that have been metabolically or genetically engineered to express a TCO partner. The iEDDA reaction is remarkably fast and proceeds efficiently under physiological conditions without the need for a catalyst.[2]

Experimental Design: A Framework for Meaningful Cytotoxicity Evaluation

A well-designed experiment is the cornerstone of reliable cytotoxicity data. Here, we outline the key considerations:

Cell Line Selection

The choice of cell line should be driven by the intended application of the this compound probe. Consider using:

  • The primary cell line for your downstream experiments: This will provide the most relevant data for your specific research context.

  • A panel of cell lines: Including both cancerous and non-cancerous cell lines, as well as adherent and suspension cells, can provide a broader understanding of the probe's cytotoxic potential. For example, a common cancerous cell line like HeLa or a non-cancerous line like HEK293 can be used.

Concentration Range and Exposure Time
  • Concentration: The concentrations of this compound and its reaction partner (e.g., a TCO-modified molecule) should span the range you intend to use in your labeling experiments, as well as higher concentrations to identify a potential toxic threshold. A typical starting point for live-cell labeling is in the low micromolar range.

  • Exposure Time: The duration of cell exposure to the probe should mimic your planned labeling protocol. It is also advisable to include longer time points (e.g., 24, 48, and 72 hours) to assess long-term effects on cell viability and proliferation.

Controls

Appropriate controls are essential for interpreting your data:

  • Untreated Cells: This is your baseline for normal cell viability.

  • Vehicle Control: If the probe is dissolved in a solvent like DMSO, a control with the highest concentration of the solvent used is necessary.

  • Positive Control: A known cytotoxic agent (e.g., staurosporine for apoptosis, or Triton X-100 for necrosis) should be included to validate the assay's ability to detect cell death.

  • Individual Components: Test the cytotoxicity of the BDP 581/591 fluorophore alone and the tetrazine moiety (if a suitable analog is available) to understand the contribution of each part to any observed toxicity. Similarly, assess the cytotoxicity of the TCO-modified component.

Methodologies for Assessing Cytotoxicity

No single assay can provide a complete picture of cytotoxicity. Therefore, a multi-parametric approach is recommended, assessing different aspects of cell health.

Metabolic Activity Assay: MTT

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with this compound and controls B->C D Incubate for desired time periods (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO or SDS) F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound, its reaction partner, and the appropriate controls.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

Membrane Integrity Assay: Lactate Dehydrogenase (LDH)

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.

Experimental Workflow:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Assay A Seed and treat cells as in MTT assay B Collect cell culture supernatant A->B C Add supernatant to a new 96-well plate B->C D Add LDH reaction mixture C->D E Incubate for 30 minutes at room temperature D->E F Add stop solution E->F G Measure absorbance at 490 nm F->G

LDH Assay Experimental Workflow

Step-by-Step Protocol:

  • Prepare and treat cells in a 96-well plate as described for the MTT assay. Include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation period.

  • After the incubation period, centrifuge the plate to pellet any detached cells.

  • Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.

  • Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add a stop solution to terminate the enzymatic reaction.

  • Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay: Annexin V Staining

The Annexin V assay is used to detect apoptosis, a form of programmed cell death.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection by flow cytometry or fluorescence microscopy. Propidium iodide (PI) or a similar viability dye is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Experimental Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis A Seed and treat cells in culture plates B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-Annexin V and Propidium Iodide D->E F Incubate for 15 minutes at room temperature E->F G Analyze by flow cytometry F->G

Annexin V Apoptosis Assay Workflow

Step-by-Step Protocol:

  • Seed and treat cells in culture plates or dishes.

  • After the desired treatment period, harvest the cells. For adherent cells, this includes collecting both the cells in the supernatant and the adherent cells after trypsinization.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorophore-conjugated Annexin V and a viability dye like propidium iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Data Analysis and Interpretation

For each assay, calculate the percentage of cell viability or cytotoxicity relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for this compound.

AssayEndpoint MeasuredInterpretation of Results
MTT Mitochondrial metabolic activityA decrease in absorbance indicates reduced metabolic activity, which can be due to either cell death or inhibition of proliferation.
LDH Plasma membrane integrityAn increase in absorbance indicates a loss of membrane integrity, a hallmark of necrosis or late apoptosis.
Annexin V Phosphatidylserine externalizationAllows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cell populations.

Comparison with Alternative Bioorthogonal Probes

While direct comparative cytotoxicity studies are limited, the field of bioorthogonal chemistry has seen the development of several other fluorophore-tetrazine conjugates for live-cell imaging. The general consensus is that for most live-cell imaging applications, these probes exhibit low cytotoxicity at the working concentrations typically used.[5]

ProbeFluorophore ClassEmission ColorReported Use in Live CellsGeneral Cytotoxicity Remarks
This compound BODIPYOrange-RedYesBODIPY dyes are generally considered to have low cytotoxicity.[3]
SiR-Tetrazine Silicon RhodamineFar-RedYes[6][7]SiR dyes are cell-permeable and widely used for live-cell super-resolution microscopy, indicating good biocompatibility.[6][8]
TMR-Tetrazine RhodamineOrange-RedYesRhodamine dyes have a long history of use in live-cell imaging, though some derivatives can show mitochondrial toxicity at higher concentrations or with prolonged exposure.[9]
Fluorescein-Tetrazine XantheneGreenYes[10]Fluorescein itself has low toxicity, but can be phototoxic upon irradiation.[11]

It is important to note that the cytotoxicity of a probe can be influenced by the fluorophore, the tetrazine derivative, the linker, and the specific experimental conditions. Therefore, the data in the table above should be considered as a general guide, and direct experimental evaluation is always recommended. A study on a TCO-caged prodrug demonstrated a 750-fold reduction in cytotoxicity compared to the active drug, with cytotoxicity restored upon reaction with tetrazine, suggesting the bioorthogonal components themselves were not the primary drivers of toxicity in that system.[12][13] Furthermore, photocaged tetrazine precursors have been shown to have negligible toxicity in the absence of light activation.[14]

Conclusion and Best Practices

The evaluation of cytotoxicity is a critical step in the validation of any new probe for live-cell imaging. This compound, leveraging the favorable properties of BODIPY dyes and the efficiency of the iEDDA reaction, is expected to have a low cytotoxic profile. However, this should be confirmed experimentally in your specific system.

Key Takeaways:

  • Employ a multi-assay approach: Combine metabolic, membrane integrity, and apoptosis assays for a comprehensive assessment.

  • Use appropriate controls: This is fundamental for accurate data interpretation.

  • Test relevant concentrations and exposure times: Mimic your intended experimental conditions.

  • Consider the entire system: Evaluate the cytotoxicity of the probe, its reaction partner, and the reaction product.

By following the principles and protocols outlined in this guide, researchers can confidently assess the cytotoxicity of this compound and make informed decisions about its application in their live-cell imaging experiments.

References

  • Lukinavičius, G., Umezawa, K., Olivier, N., Honigmann, A., Yang, G., Plass, T., ... & Johnsson, K. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.
  • Spirochrome. (n.d.). SiR-tetrazine. Retrieved from [Link]

  • Antal, M., et al. (2022). Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye. International Journal of Molecular Sciences, 23(3), 1435.
  • Lampidis, T. J., Bernal, S. D., Summerhayes, I. C., & Chen, L. B. (1983). Selective toxicity of rhodamine 123 in carcinoma cells in vitro. Cancer research, 43(2), 716-720.
  • Wurm, M., et al. (2022).
  • Martin, A. J. (1998). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS.
  • ResearchGate. (n.d.). In vitro cytotoxicity test. (A) LIVE/DEAD staining. Green: live cell; red. Retrieved from [Link]

  • Li, J., Chen, P. R. (2016). Development and Application of Bond Cleavage Reactions in Bioorthogonal Chemistry.
  • Liu, L., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry.
  • Wießler, M., et al. (2021). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science, 7(9), 1543-1553.
  • Mayer, J., et al. (2021). A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene. Journal of Biological Chemistry, 297(4), 101183.
  • Han, S. Y., et al. (2023). Bioorthogonal Chemistry in Cellular Organelles. Topics in Current Chemistry, 382(1), 2.
  • Silicon-rhodamine-enabled Identification (SeeID) for Near-Infrared Light Controlled Proximity Labeling In Vitro and In Vivo. (2024). bioRxiv.
  • Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Str
  • Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. (2012). PLoS ONE.
  • Dojindo Molecular Technologies, Inc. (n.d.). Analytical Reagents for Cellular Function.
  • Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. (2015). Journal of the American Chemical Society.
  • Ohno, H., Sasaki, E., Yamada, S., & Hanaoka, K. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Organic & Biomolecular Chemistry.
  • Kim, S., & Lee, H. J. (2024). Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine. Accounts of Chemical Research.
  • Thermo Fisher Scientific. (n.d.). BODIPY Dye Series—Section 1.4.
  • Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox. (2013).
  • Visible Absorption Spectra and In Vitro Cytotoxicity of Rhodamine-640 Perchlorate on Rhabdomyosarcoma Cancer Cell Line. (2024). Molecules.
  • A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy. (2023).
  • Bioorthogonally Applicable Fluorogenic Cyanine-Tetrazines for No-Wash Super-Resolution Imaging. (2022).
  • A general, highly efficient and facile synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy. (2022). bioRxiv.
  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. (2022). Chemical Reviews Letters.
  • Tetrazine bioorthogonal chemistry derived in vivo imaging. (2022). Frontiers in Chemistry.
  • In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. (2021).
  • A Bioorthogonal Dual Fluorogenic Probe for the Live‐Cell Monitoring of Nutrient Uptake by Mammalian Cells. (2024). Angewandte Chemie.
  • Fluorescence spectra of the oxidized (dark line) and reduced (red line)... (n.d.).
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A Researcher's Guide to Leveraging the Spectral Overlap of GFP and BDP 581/591-Tetrazine for Live-Cell FRET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental framework for utilizing the spectral overlap between Green Fluorescent Protein (GFP) and the bioorthogonal dye BDP 581/591-tetrazine. We will explore the photophysical underpinnings that make this pair an excellent candidate for Förster Resonance Energy Transfer (FRET) studies and provide actionable protocols for researchers in cell biology and drug development.

Introduction to the Fluorophore Pair

At the heart of many biological imaging experiments lies the selection of an appropriate fluorophore pair. The combination of a genetically encoded fluorescent protein with a synthetically versatile organic dye offers a powerful paradigm for studying molecular interactions in real-time.

Green Fluorescent Protein (GFP): The Genetically Encoded Donor

First isolated from the jellyfish Aequorea victoria, GFP has revolutionized molecular and cell biology.[1][2] Its ability to be genetically fused to a protein of interest allows for precise expression and localization within living cells without the need for external cofactors, other than molecular oxygen.[2] The most widely used variant, Enhanced GFP (EGFP), is optimized for brightness and features a primary excitation peak ideal for common laser lines (~488 nm).[1] In the context of FRET, GFP serves as an excellent donor, transferring its excited-state energy to a nearby acceptor.[3]

BDP 581/591-Tetrazine: The Bioorthogonal Acceptor

BDP 581/591 is a member of the BODIPY (boron-dipyrromethene) class of dyes, renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity.[][5] These properties translate to bright, stable fluorescence signals.[] The key functionalization for our purposes is the tetrazine moiety. Tetrazines are central to bioorthogonal chemistry, reacting rapidly and specifically with strained dienophiles (like trans-cyclooctene, TCO) in a process known as the inverse-electron-demand Diels-Alder (IEDDA) reaction.[7][8][9] This "click chemistry" reaction enables the precise labeling of target molecules in the complex environment of a living cell.[10][11][12]

Comparative Photophysical Properties

The efficacy of a FRET pair is dictated by their individual spectral characteristics. The table below summarizes the key photophysical parameters for EGFP (a common GFP variant) and BDP 581/591-tetrazine.

PropertyEGFP (Donor)BDP 581/591-Tetrazine (Acceptor)
Excitation Maximum (λ_ex) ~488 nm[1][13]~585 nm[14]
Emission Maximum (λ_em) ~509 nm[1][13]~594 nm[14]
Molar Extinction Coefficient (ε) ~55,000 M⁻¹cm⁻¹~104,000 M⁻¹cm⁻¹[14]
Fluorescence Quantum Yield (Φ) ~0.60~0.83[14][15][16]

Analysis of Spectral Overlap and FRET Potential

Förster Resonance Energy Transfer is a non-radiative energy transfer process between two chromophores—a donor and an acceptor.[17][18] The efficiency of this transfer is critically dependent on the distance between the pair (inversely proportional to the sixth power of the distance) and the degree of spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[17]

As illustrated below, the emission spectrum of GFP (peaking at ~509 nm) shows significant overlap with the excitation spectrum of BDP 581/591-tetrazine (peaking at ~585 nm). This substantial overlap is the foundational requirement for efficient FRET to occur, making this a highly suitable FRET pair.

cluster_GFP GFP (Donor) cluster_BDP BDP 581/591-Tz (Acceptor) GFP_Excitation Excitation (~488 nm) GFP_Emission Emission (~509 nm) GFP_Excitation->GFP_Emission Fluorescence BDP_Excitation Excitation (~585 nm) GFP_Emission->BDP_Excitation FRET (Spectral Overlap) BDP_Emission Emission (~594 nm) BDP_Excitation->BDP_Emission Fluorescence

Caption: FRET mechanism between GFP and BDP 581/591-tetrazine.

This spectral overlap is quantified by the spectral overlap integral (J) , which is used to calculate the Förster distance (R₀) —the distance at which FRET efficiency is 50%.[19][20] A larger overlap integral results in a larger R₀, enabling the detection of interactions over a greater distance (typically within the 1-10 nm range).[16][17]

Experimental Workflow: Live-Cell FRET Imaging via Bioorthogonal Labeling

The true power of this FRET pair is realized in live-cell experiments that combine genetic encoding with bioorthogonal chemistry. This allows for the investigation of dynamic protein-protein or protein-ligand interactions with high specificity.

The general workflow is as follows:

  • A protein of interest (Protein A) is genetically tagged with GFP.

  • A binding partner (Protein B or a small molecule ligand) is functionalized with a strained dienophile, such as trans-cyclooctene (TCO).

  • The cell-permeable BDP 581/591-tetrazine is introduced to the system.

  • The tetrazine reacts specifically with the TCO tag via a click reaction, labeling the binding partner.

  • If Protein A and its binding partner interact, bringing GFP and BDP 581/591 into close proximity, FRET occurs. This is observed as a decrease in donor (GFP) fluorescence and an increase in acceptor (BDP) fluorescence upon donor excitation.

cluster_workflow Live-Cell Bioorthogonal FRET Workflow A 1. Transfect Cells Express Protein-A::GFP B 2. Introduce Binding Partner (e.g., Ligand-TCO) A->B C 3. Add BDP 581/591-Tetrazine (Click Reaction) B->C D 4. Image Cells (3-Channel Acquisition) C->D E 5. Analyze FRET (Sensitized Emission) D->E

Caption: Step-by-step workflow for a live-cell bioorthogonal FRET experiment.

Detailed Protocol: FRET Quantification by Sensitized Emission

This protocol outlines the methodology for measuring FRET efficiency in live cells using fluorescence microscopy.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293T) cultured on glass-bottom imaging dishes.

  • Plasmid DNA encoding the GFP-fusion protein.

  • Transfection reagent.

  • TCO-functionalized molecule of interest.

  • BDP 581/591-tetrazine (stock solution in DMSO).

  • Live-cell imaging medium (e.g., phenol red-free DMEM).

  • Fluorescence microscope equipped with appropriate filter sets/laser lines.

Methodology:

  • Cell Preparation and Transfection:

    • Seed cells onto imaging dishes 24 hours prior to transfection to achieve 60-80% confluency.

    • Transfect cells with the GFP-fusion plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Bioorthogonal Labeling (TCO Moiety):

    • Replace the culture medium with fresh medium containing the TCO-functionalized molecule at a predetermined optimal concentration.

    • Incubate for a sufficient duration to allow for binding or uptake (this will be system-dependent, ranging from minutes to hours).

    • Causality Note: This step is crucial for positioning the dienophile handle at the site of potential interaction. The concentration and incubation time must be optimized to ensure sufficient labeling without causing cytotoxicity.

  • Tetrazine Click Reaction:

    • Wash the cells three times with warm PBS or imaging medium to remove any unbound TCO-molecule.

    • Add pre-warmed imaging medium containing BDP 581/591-tetrazine. A typical starting concentration is 1-5 µM.[10][12]

    • Incubate for 15-30 minutes at 37°C. The IEDDA reaction is rapid, and longer incubation times are often unnecessary.

    • Wash cells twice with imaging medium to remove unreacted tetrazine dye.

    • Trustworthiness Note: Many modern tetrazine dyes are "fluorogenic," meaning their fluorescence is significantly quenched until they react with the dienophile.[11][21] This property is highly advantageous as it reduces background from unreacted dye, enabling wash-free imaging protocols and improving the signal-to-noise ratio.[21]

  • Image Acquisition:

    • Acquire images on a fluorescence microscope using three distinct settings:

      • Donor Channel: Excite at ~488 nm, collect emission at 500-550 nm. This image quantifies the total GFP population.

      • Acceptor Channel: Excite at ~585 nm, collect emission at >600 nm. This image confirms the successful labeling by the BDP dye.

      • FRET Channel: Excite at the donor wavelength (~488 nm), collect emission at the acceptor wavelength (>600 nm). This image captures the "sensitized emission" of the acceptor, which is the direct result of FRET.

  • Data Analysis:

    • Perform background subtraction on all images.

    • Correct for spectral bleed-through (crosstalk). This involves imaging "donor-only" and "acceptor-only" samples to determine the percentage of donor emission that leaks into the FRET channel and the percentage of acceptor fluorescence that results from direct excitation by the donor laser line.

    • Calculate a corrected FRET (FRETc) or an apparent FRET efficiency (E) value on a pixel-by-pixel basis using established algorithms. A common method for sensitized emission is to measure the increase in acceptor fluorescence due to FRET.[22]

Conclusion and Future Perspectives

The combination of GFP and BDP 581/591-tetrazine represents a robust and versatile FRET pair for the study of molecular dynamics in living systems. The genetic specificity of GFP, coupled with the precision of bioorthogonal click chemistry, provides an unparalleled tool for labeling two distinct components of a biological pathway. The favorable spectral overlap between these fluorophores ensures a high potential for efficient energy transfer, enabling sensitive detection of molecular interactions. By following the validated protocols outlined in this guide, researchers can confidently implement this powerful technique to gain deeper insights into the intricate machinery of the cell.

References

  • Ala Biolab. (n.d.). BDP® 581/591 tetrazine. Retrieved from [Link]

  • Remington, S. J. (2011). Green fluorescent protein: A perspective. Protein Science, 20(9), 1509-1519. Available at: [Link]

  • Needham, L. M., et al. (2023). A Guide to Small Fluorescent Probes for Single-Molecule Biophysics. Biophysics Reviews. Available at: [Link]

  • Agilent Technologies. (n.d.). Excitation and Emission of Green Fluorescent Proteins. Retrieved from [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Product Categories. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Reagent for Cellular Function Analysis. Retrieved from [Link]

  • Zhang, X. F., et al. (2009). Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview. ResearchGate. Available at: [Link]

  • AxisPharm. (n.d.). Bodipy Probes Fluorescence Dyes. Retrieved from [Link]

  • Pap, E. H., et al. (2000). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine, 28(11), 1649-1660. Available at: [Link]

  • Needham, L. M., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. Available at: [Link]

  • Mpekris, F., et al. (2022). Surface Functionalization of Nanocarriers with Anti-EGFR Ligands for Cancer Active Targeting. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Förster resonance energy transfer. Retrieved from [Link]

  • Wikipedia. (n.d.). Green fluorescent protein. Retrieved from [Link]

  • FluorTools. (n.d.). Calculate spectral overlap integral in FRET. Retrieved from [Link]

  • Volkmer, A., et al. (2005). The Photophysics of Green Fluorescent Protein: Influence of the Key Amino Acids at Positions 65, 203, and 222. Biophysical Journal, 88(5), 3333-3345. Available at: [Link]

  • Butkevich, A. N., et al. (2016). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. Journal of the American Chemical Society, 138(32), 10231-10240. Available at: [Link]

  • Uttamapinant, C., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Communications Biology, 2, 269. Available at: [Link]

  • Speight, L. C., et al. (2013). FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance-dependent energy transfer. FEBS Letters, 587(8), 1138-1144. Available at: [Link]

  • Kozma, E., et al. (2021). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science, 7(9), 1544-1555. Available at: [Link]

  • ResearchGate. (2013). How to determine FRET efficiency?. Retrieved from [Link]

  • Devaraj, N. K., et al. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry, 19(12), 2297-2299. Available at: [Link]

  • Chow, B. Y., et al. (2019). Unified Model for Photophysical and Electro-Optical Properties of Green Fluorescent Proteins. Journal of the American Chemical Society, 141(36), 14214-14224. Available at: [Link]

  • ResearchGate. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Retrieved from [Link]

  • Frontiers. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Retrieved from [Link]

  • FPbase. (n.d.). FRET Calculator. Retrieved from [Link]

  • The Bumbling Biochemist. (2023, Jan 5). Fluorescence and FRET (Förster/Fluorescent Resonance Energy Transfer). YouTube. Retrieved from [Link]

  • Day, R. N., et al. (2012). Estimating the distance separating fluorescent protein FRET pairs. PLoS ONE, 7(7), e41379. Available at: [Link]

  • Plass, T., et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv. Available at: [Link]

  • ResearchGate. (2007). A Förster resonance energy transfer (FRET) approach for enhancing fluorescence contrast in phase-separated membranes. Retrieved from [Link]

  • Wu, H., et al. (2020). Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions. bioRxiv. Available at: [Link]

  • Wang, L., et al. (2024). Tetrazine-Isonitrile Bioorthogonal Fluorogenic Reactions Enable Multiplex Labeling and Wash-Free Bioimaging of Live Cells. Angewandte Chemie International Edition, 63(12), e202316981. Available at: [Link]

  • Spiess, E., et al. (2005). Two-photon excitation and emission spectra of the green fluorescent protein variants ECFP, EGFP and EYFP. Journal of Microscopy, 217(3), 200-204. Available at: [Link]

  • Agard, N. J., et al. (2004). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 101(43), 15284-15289. Available at: [Link]

Sources

BDP 581/591 Tetrazine: A Comparative Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the nanoscale world of cellular architecture, the choice of fluorescent probe is paramount. Super-resolution microscopy (SRM) techniques, which have shattered the diffraction limit of light, demand fluorophores with exceptional photophysical properties. This guide provides an in-depth comparison of BDP 581/591 tetrazine, a prominent borondipyrromethene (BODIPY) dye conjugate, and its performance in key SRM modalities like Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM), including Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM).

The Convergence of Bioorthogonal Chemistry and Super-Resolution Imaging

The advent of bioorthogonal chemistry has revolutionized how we visualize biological processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), offers a rapid and highly specific method for attaching fluorescent probes to targets of interest in a cellular environment.[1][2] This "click chemistry" approach is particularly advantageous for SRM, as it allows for precise labeling of proteins and other biomolecules with minimal perturbation.

The BDP 581/591 dye, with its bright red emission, is a popular choice for conjugation with tetrazine. Its inherent photostability and high quantum yield make it a promising candidate for the demanding conditions of super-resolution imaging.[3][4]

Photophysical Properties: A Head-to-Head Comparison

A fluorophore's performance in super-resolution microscopy is dictated by its fundamental photophysical characteristics. Here, we compare BDP 581/591 with other commonly used fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldReference
BDP 581/591 585594104,0000.83[3][5]
ATTO 565563590120,0000.90Beliu et al., 2019
Janelia Fluor® 549549571101,0000.88Grimm et al., 2015
SiR (Silicon Rhodamine)652674100,0000.40Lukinavičius et al., 2013
Alexa Fluor 647650668270,0000.33Beliu et al., 2019

Data for ATTO 565, Janelia Fluor® 549, SiR, and Alexa Fluor 647 are sourced from the supplementary information of Beliu et al., 2019, a comprehensive study on tetrazine-dye conjugates for super-resolution microscopy.

BDP 581/591 exhibits a high quantum yield and a large molar extinction coefficient, indicative of a bright fluorophore.[3][5] Its spectral properties are comparable to other high-performing dyes used in SRM.

Performance in Super-Resolution Modalities

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by using a donut-shaped depletion laser to silence fluorescence at the periphery of the excitation spot. This places stringent demands on the photostability of the fluorophore. While direct quantitative data on the photostability of BDP 581/591 under STED depletion is limited, BODIPY dyes, in general, are known for their good photostability.[3][6] The performance of a dye in STED is also influenced by its ability to be efficiently de-excited by the depletion laser. The emission spectrum of BDP 581/591 at 594 nm is well-suited for depletion with commonly used STED lasers in the 750-800 nm range.

Experimental Insight: The choice of the depletion laser wavelength and power is critical. For BDP 581/591, a depletion laser at ~775 nm would be effective. It is crucial to optimize the laser power to achieve the desired resolution without causing excessive photobleaching.

Single-Molecule Localization Microscopy (STORM & PALM)

SMLM techniques like STORM and PALM rely on the stochastic activation and subsequent localization of individual fluorophores. For STORM, this involves inducing a "blinking" behavior, where molecules cycle between a fluorescent "on" state and a dark "off" state.

While the intrinsic blinking properties of this compound have not been extensively characterized for dSTORM, some BODIPY conjugates have been shown to exhibit red-shifted single-molecule emission suitable for SMLM.[7] The performance will largely depend on the imaging buffer and the specific chemical environment.

For PALM, which often utilizes photoactivatable or photoconvertible fluorescent proteins, the use of small-molecule dyes like this compound would fall under a STORM or PAINT (Points Accumulation for Imaging in Nanoscale Topography) modality, where transient binding of the probe to its target is imaged.

Experimental Insight: For dSTORM imaging with this compound, a standard photoswitching buffer containing a thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), would be necessary to induce blinking. Optimization of the buffer composition and laser power is essential to achieve the desired blinking kinetics for high-quality image reconstruction.

The Fluorogenic Advantage of Tetrazine Ligation

A key advantage of using tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the attached dye, and upon reaction with a TCO-modified target, the fluorescence is "turned on".[8] This leads to a significant increase in the signal-to-noise ratio, as the background from unbound probes is minimized. This is particularly beneficial for live-cell imaging and no-wash protocols. The fluorogenic potential of BDP-tetrazine probes has been demonstrated to be substantial.[9]

Experimental Workflow: Labeling and Imaging with this compound

This section provides a generalized protocol for labeling and imaging cells using this compound in a super-resolution experiment.

Cell Preparation and TCO-functionalization
  • Introduce TCO into your system: This can be achieved by expressing a protein of interest fused to a tag that can be enzymatically labeled with a TCO-containing substrate (e.g., HaloTag®, SNAP-tag®) or by incorporating a TCO-bearing unnatural amino acid.

  • Cell Culture: Plate cells on appropriate coverslips for microscopy.

  • Labeling with TCO: Follow the specific protocol for your chosen TCO-labeling method. Ensure complete removal of any unreacted TCO substrate.

Labeling with this compound
  • Prepare this compound solution: Dissolve the lyophilized powder in anhydrous DMSO to make a stock solution (e.g., 1-10 mM).

  • Dilute to working concentration: Dilute the stock solution in an appropriate buffer (e.g., PBS or imaging medium) to a final concentration of 1-5 µM.

  • Incubation: Add the this compound working solution to your TCO-labeled cells and incubate for 10-30 minutes at room temperature or 37°C.

  • Washing (Optional but Recommended): For fixed-cell imaging or to minimize any residual background, wash the cells 2-3 times with buffer. For live-cell imaging where minimal perturbation is desired, a no-wash protocol can be employed due to the fluorogenic nature of the reaction.

Super-Resolution Imaging
  • STED Imaging:

    • Mount the coverslip on the STED microscope.

    • Use an excitation laser at ~580-590 nm.

    • Employ a depletion laser with a wavelength of ~775 nm.

    • Optimize excitation and depletion laser powers to achieve the desired resolution while minimizing photobleaching.

  • dSTORM Imaging:

    • Mount the coverslip on a TIRF or other suitable microscope equipped for SMLM.

    • Prepare a photoswitching buffer (e.g., containing glucose oxidase, catalase, and a thiol like MEA).

    • Use a high-power laser at ~561 nm to induce blinking and a lower power 405 nm laser for reactivation if necessary.

    • Acquire a time series of images (typically thousands of frames) to capture the stochastic blinking events.

    • Process the raw data using appropriate localization software to reconstruct the super-resolved image.

G cluster_workflow Super-Resolution Imaging Workflow with this compound A Target Expression with TCO Handle B Labeling with this compound A->B Bioorthogonal Ligation C Super-Resolution Microscopy (STED/STORM) B->C Sample Mounting D Image Reconstruction & Analysis C->D Data Acquisition

Caption: A simplified workflow for super-resolution imaging using this compound.

Comparative Summary and Future Outlook

This compound is a high-performance fluorescent probe with excellent brightness and photophysical properties that make it a strong contender for super-resolution microscopy applications. Its utility is further enhanced by the specificity and fluorogenicity of the tetrazine-TCO ligation.

Advantages of this compound:

  • High Brightness: A high quantum yield and extinction coefficient translate to a strong fluorescent signal.[3][5]

  • Good Photostability: As a BODIPY dye, it is expected to have better photostability than many traditional fluorophores.[3]

  • Fluorogenic Reaction: The turn-on fluorescence upon reaction with TCO improves the signal-to-noise ratio.[8][9]

  • Bioorthogonal Labeling: The iEDDA click reaction provides high specificity for labeling in complex biological environments.[1][2]

Considerations and Alternatives:

  • STED Performance: While promising, more direct comparative data on its photostability under high-power depletion lasers would be beneficial. Alternatives like Janelia Fluor® dyes and some ATTO dyes have been extensively characterized for STED.

  • STORM Performance: The blinking characteristics of BDP 581/591 for dSTORM require further investigation. Dyes like Alexa Fluor 647 and SiR-based probes are well-established for their robust blinking properties in dSTORM.

  • Cell Permeability: The cell permeability of this compound should be considered for intracellular targets. Modifications to the dye structure can be made to enhance permeability.

References

  • Beliu, G., Kurz, A. J., Kuhlemann, A. C., Behringer-Pliess, L., Meub, M., Wolf, N., ... & Sauer, M. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Communications biology, 2(1), 1-13. [Link]

  • Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., ... & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature methods, 12(3), 244-250. [Link]

  • Lukinavičius, G., Umezawa, K., Olivier, N., Honigmann, A., Yang, G., Plass, T., ... & Hell, S. W. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. Nature chemistry, 5(2), 132-139. [Link]

  • Dempsey, G. T., Vaughan, J. C., Chen, K. H., Bates, M., & Zhuang, X. (2011). Evaluation of fluorophores for single-molecule switching microscopy. Nature methods, 8(12), 1027-1036. [Link]

  • Carlson, J. C., Meimetis, L. G., Hilderbrand, S. A., & Weissleder, R. (2013). BODIPY–tetrazine derivatives as superbright bioorthogonal turn‐on probes. Angewandte Chemie International Edition, 52(27), 6900-6904. [Link]

  • Spahn, C., Grimm, J. B., Lavis, L. D., & Heilemann, M. (2019). Whole-cell super-resolution imaging with live-cell compatible fluorophores. Angewandte Chemie International Edition, 58(20), 6618-6622. [Link]

  • König, M., Klyachenko, Y. L., & Jäschke, A. (2010). BODIPY-labeled coenzyme A derivatives as probes for enzymatic reactions and for live-cell imaging. ChemBioChem, 11(18), 2568-2577. [Link]

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The tetrazine ligation: a new bioorthogonal reaction for biomolecular labeling. Journal of the American Chemical Society, 130(41), 13518-13519. [Link]

  • Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS chemical biology, 9(1), 16-20. [Link]

  • van der Velden, J. H., van de Bittner, G. C., & van Delft, F. L. (2016). The application of strained alkenes and alkynes in chemical biology. Angewandte Chemie International Edition, 55(2), 482-500. [Link]

  • Trauner, D., & Mayer, G. (2020). Single-molecule localization microscopy and tracking with red-shifted states of conventional BODIPY conjugates in living cells. Nature communications, 11(1), 1-11. [Link]

  • Wu, H., & Devaraj, N. K. (2016). A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene. Journal of the American Chemical Society, 138(17), 5455-5458. [Link]

  • Knights, O. L., Yeo, T., & Yeo, D. S. (2019). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature chemistry, 11(7), 616-622. [Link]

  • Re-Aris, K., & Johnsson, K. (2019). Live-cell localization microscopy with a fluorogenic and self-blinking tetrazine probe. Angewandte Chemie International Edition, 58(44), 15729-15733. [Link]

  • Uno, S. N., Kamiya, M., Yoshihara, T., Sugawara, K., Okabe, K., Tarhan, M. C., ... & Urano, Y. (2014). A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging. Nature chemistry, 6(8), 681-689. [Link]

  • Grimm, J. B., Muthusamy, A. K., Liang, Y., Brown, T. A., Lemon, W. C., Patel, R., ... & Lavis, L. D. (2017). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature methods, 14(10), 987-994. [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of tetrazine ligations. Accounts of chemical research, 44(9), 816-827. [Link]

  • Lipid Peroxidation Probe -BDP 581/591 C11-. (2023, May 19). Dojindo Molecular Technologies. Retrieved February 3, 2026, from [Link]

  • STED super-resolution imaging of membrane packing and dynamics by exchangeable polarity-sensitive dyes. (2021, June 5). bioRxiv. Retrieved February 3, 2026, from [Link]

  • Carlson, J. C. T., Meimetis, L. G., Hilderbrand, S. A., & Weissleder, R. (2013). BODIPY–Tetrazine Derivatives as Superbright Bioorthogonal Turn‐on Probes. Angewandte Chemie, 125(27), 7032-7036. [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. (2023, January 13). AIP Publishing. Retrieved February 3, 2026, from [Link]

  • Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • A multicomponent reaction platform towards multimodal near- infrared BODIPY dyes for STED and fluorescence lifetime imaging. (2022, August 25). Edinburgh Research Explorer. Retrieved February 3, 2026, from [Link]

  • C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. (2020, June 8). JoVE. Retrieved February 3, 2026, from [Link]

  • Photoactivatable BODIPYs for Live-Cell PALM. (2023, March 7). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Organic fluorescent probes for live-cell super-resolution imaging. (2023, November 10). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]

  • The best fluorophores for PALM imaging. (2019, July 1). ONI Bio. Retrieved February 3, 2026, from [Link]

  • Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine. (2024, December 23). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions. (n.d.). NIH. Retrieved February 3, 2026, from [Link]

  • 1,2,4,5-Tetrazine-tethered probes for fluorogenically imaging superoxide in live cells with ultrahigh specificity. (2023, March 14). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]

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Safety Operating Guide

BDP 581/591 Tetrazine: Chemical Hygiene & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not dispose of BDP 581/591 Tetrazine down the drain.

While this compound is often classified as "non-hazardous" in milligram-quantity Safety Data Sheets (SDS) due to a lack of toxicological testing on the specific conjugate, it must be treated as Hazardous Chemical Waste for three critical reasons:

  • Fluorinated Content: The BODIPY core contains boron-difluoride bridges. Improper combustion or disposal can release trace fluorides or persist in the environment.

  • Reactive Moiety: The tetrazine group is nitrogen-rich and reactive. While stable in storage, it should not be allowed to enter municipal water systems where it could react non-specifically with biological matter.

  • Solvent Matrix: These probes are almost exclusively dissolved in organic solvents (DMSO, DMF) which are regulated hazardous wastes under RCRA (USA) and similar international standards.

Chemical Profile & Hazard Identification

Understanding the molecule is the first step to safe disposal. The disposal protocol is dictated by the chemical structure described below.

PropertySpecificationDisposal Implication
Core Structure Boron-Dipyrromethene (BODIPY)Contains Boron and Fluorine.[1][2][3] Requires high-temperature incineration to prevent environmental persistence.
Functional Group 1,2,4,5-TetrazineNitrogen-rich energetic group. Potential for nitrogen gas evolution if reacted in bulk.
Solubility DMSO, DMF, DCMThe solvent dictates the waste stream. (e.g., DMSO = Non-Halogenated Organic; DCM = Halogenated Organic).
Stability Light Sensitive, Hydrolytically StableKeep waste containers opaque or amber. Stable enough to persist in water; zero drain discharge.

Pre-Disposal Assessment (The Decision Matrix)

Before disposing, you must categorize the waste into one of three streams. This assessment prevents cross-contamination and ensures regulatory compliance.

Scenario A: Stock Solutions (High Concentration)
  • Context: Expired or leftover stock in DMSO/DMF (>1 mM).

  • Risk: High solvent load; potentially reactive tetrazine.

  • Protocol:

    • Do NOT mix with oxidizing acids (Nitric/Perchloric). Tetrazines are reducing agents; mixing may cause exotherms.

    • Segregation: Place in Organic Solvent Waste .

      • If in DMSO/DMF/Methanol: Non-Halogenated Waste .

      • If in Dichloromethane (DCM) or Chloroform: Halogenated Waste .

    • Labeling: Tag as "Organic Solvents with Trace Fluorinated Organics."

Scenario B: Aqueous Reaction Mixtures (Low Concentration)
  • Context: Post-labeling buffers (PBS/TBS) containing unreacted dye (<100 µM).

  • Risk: Environmental release of fluorinated aromatics.

  • Protocol:

    • Collection: Do not pour down the sink. Collect in a dedicated Aqueous Hazardous Waste carboy.

    • Deactivation (Optional but Recommended): If the waste contains high concentrations of active tetrazine, adding a molar excess of a sacrificial alkene (e.g., fumarate or waste TCO) can "kill" the reactivity, though this is rarely required for dilute waste.

Scenario C: Solid Waste & Consumables
  • Context: Pipette tips, empty vials, spin columns.

  • Risk: Residual leaching.

  • Protocol:

    • Dry Solids: Dispose of in Hazardous Solid Waste (often a yellow bag or specific bin).

    • Sharps: If needles were used, they go to Sharps Containers regardless of chemical contamination.

    • Biohazards: If the dye was applied to live cells/tissues, the Biological Hazard classification trumps the Chemical Hazard. Autoclave or incinerate as Medical Waste.

Visualized Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct disposal path for BDP 581/591 waste.

DisposalProtocol Start Waste Generated: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste StateCheck->Solid SolventCheck Solvent Base? Liquid->SolventCheck BioCheck Biological Contact? Solid->BioCheck Organic Organic Solvent (DMSO, DMF, DCM) SolventCheck->Organic Aqueous Aqueous Buffer (PBS, Water) SolventCheck->Aqueous Bin_Bio CONTAINER D: Biohazard/Medical Waste BioCheck->Bin_Bio Yes (Cells/Tissue) Bin_Solid CONTAINER E: Chem-Contaminated Solid Waste BioCheck->Bin_Solid No (Tips/Vials) HalogenCheck Halogenated Solvent? (e.g., DCM, Chloroform) Organic->HalogenCheck Bin_Aq CONTAINER C: Aqueous Chemical Waste Aqueous->Bin_Aq Collect separately Bin_Hal CONTAINER A: Halogenated Organic Waste HalogenCheck->Bin_Hal Yes (DCM/CHCl3) Bin_NonHal CONTAINER B: Non-Halogenated Organic Waste HalogenCheck->Bin_NonHal No (DMSO/DMF/MeOH)

Figure 1: Logic gate for segregating BDP 581/591 waste streams based on solvent matrix and biological contact.

Technical Nuances & Self-Validating Checks

As a scientist, you must verify that your disposal method is chemically sound. Use this checklist:

  • The "Halogen" Trap:

    • Nuance: BDP 581/591 contains Fluorine.[3] Technically, it is a halogenated compound.

    • Reality: Most waste vendors classify "Halogenated Waste" based on the solvent (e.g., Methylene Chloride) because that dictates the incineration temperature.

    • Self-Validation: If your solution is 99.9% DMSO and 0.1% BDP, it usually goes to Non-Halogenated . However, always consult your institution's specific "Trace Halogen" policy. If in doubt, default to Halogenated —it is the safer, higher-temperature incineration path.

  • Tetrazine Nitrogen Evolution:

    • Mechanism:[4][5][6] Tetrazines release Nitrogen gas (

      
      ) upon reaction with strained alkenes (IEDDA reaction).
      
    • Safety Check: If you are disposing of a reaction mixture where you just added a large excess of TCO (Trans-Cyclooctene), do not cap the waste bottle tightly immediately. Allow the reaction to off-gas for 30 minutes in a fume hood before sealing.

  • Spill Management:

    • Small Spill (<10 mL): Absorb with paper towels. Clean surface with 70% Ethanol or DMSO (to solubilize the dye). Place towels in Solid Hazardous Waste .

    • Skin Contact: BDP dyes are lipophilic. Wash immediately with soap and water; do not use ethanol on skin as it may enhance permeation.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[7] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

Sources

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